Product packaging for Methyl 6-bromo-2-chloronicotinate(Cat. No.:CAS No. 1142192-03-7)

Methyl 6-bromo-2-chloronicotinate

Cat. No.: B1421168
CAS No.: 1142192-03-7
M. Wt: 250.48 g/mol
InChI Key: RSFOIRKITQYSLT-UHFFFAOYSA-N
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Description

Methyl 6-bromo-2-chloronicotinate is a useful research compound. Its molecular formula is C7H5BrClNO2 and its molecular weight is 250.48 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5BrClNO2 B1421168 Methyl 6-bromo-2-chloronicotinate CAS No. 1142192-03-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 6-bromo-2-chloropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClNO2/c1-12-7(11)4-2-3-5(8)10-6(4)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSFOIRKITQYSLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=C(C=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30673923
Record name Methyl 6-bromo-2-chloropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30673923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142192-03-7
Record name Methyl 6-bromo-2-chloropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30673923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Strategic Value of a Dihalogenated Pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Reactivity of Methyl 6-bromo-2-chloronicotinate

For Researchers, Scientists, and Drug Development Professionals

This compound is a synthetically versatile dihalogenated pyridine derivative that has emerged as a crucial building block in the fields of medicinal chemistry and materials science. Its utility stems from the differential reactivity of the two halogen substituents—a bromide at the C6 position and a chloride at the C2 position—on an electron-deficient pyridine core. This unique structural arrangement allows for programmed, sequential functionalization, enabling the precise construction of complex, highly substituted heterocyclic scaffolds. Such scaffolds are prevalent in a wide range of biologically active molecules, including pharmaceuticals and agrochemicals.[1][2]

This guide provides a comprehensive overview of the chemical properties of this compound, delves into its distinct reactivity patterns, and presents field-proven protocols for its strategic application in chemical synthesis.

Core Chemical and Physical Properties

A thorough understanding of a reagent's physical properties is fundamental to its effective use in the laboratory. The key properties of this compound are summarized below.

PropertyValueReference
CAS Number 1142192-03-7
Molecular Formula C₇H₅BrClNO₂
Molecular Weight 250.48 g/mol
Appearance Solid
SMILES String COC(=O)c1ccc(Br)nc1Cl
InChI Key RSFOIRKITQYSLT-UHFFFAOYSA-N

For definitive structural confirmation, spectroscopic data including ¹H NMR, ¹³C NMR, IR, and MS are indispensable tools.[3]

The Landscape of Reactivity: A Tale of Two Halogens

The synthetic power of this compound lies in the electronically and sterically distinct environments of its two carbon-halogen bonds. The pyridine ring, substituted with an electron-withdrawing methyl ester group, is inherently electron-deficient, predisposing it to certain reaction classes. The two halogen atoms, positioned ortho (C2) and para (C6) to the ring nitrogen, are both activated for displacement. However, the nature of the halogen (Br vs. Cl) and the chosen reaction conditions dictate which site reacts, forming the basis of its utility as a linchpin for sequential chemical modification.

Palladium-Catalyzed Cross-Coupling Reactions: Targeting the C6-Bromide

Palladium-catalyzed cross-coupling reactions are the cornerstone of modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds.[4] In the context of dihaloheterocycles, the difference in bond dissociation energy between C-Br and C-Cl bonds is the critical determinant of selectivity. The C(sp²)-Br bond is weaker and thus more susceptible to oxidative addition by a Palladium(0) catalyst than the more robust C(sp²)-Cl bond. This principle allows for highly selective functionalization at the C6 position.[5]

The Suzuki-Miyaura reaction, which couples an organic halide with an organoboron species, is a preeminent method for C-C bond formation.[6][7] When applied to this compound, the reaction proceeds with high chemoselectivity at the C6-Br bond, leaving the C2-Cl bond intact for subsequent transformations.[8]

Suzuki_Cycle Pd(0)L2 Active Pd(0) Catalyst OxAdd Oxidative Addition Complex Pd(0)L2->OxAdd  Ar-Br (Substrate) Transmetalation_Complex Transmetalation Complex OxAdd->Transmetalation_Complex  R-B(OR)₂  Base (e.g., Cs₂CO₃) Product_Complex Product Complex Transmetalation_Complex->Product_Complex Product_Complex->Pd(0)L2 Reductive Elimination   inv1 Ar-R (Product) inv2 X-B(OR)₂

Figure 1: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Selective Suzuki-Miyaura Coupling at C6

  • Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the desired aryl- or alkylboronic acid or pinacol ester (1.1-1.5 eq.), and a base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0-3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (2-5 mol%) or a pre-catalyst system like Pd₂(dba)₃ (1-2 mol%) with a suitable phosphine ligand (e.g., SPhos, XPhos, 2-4 mol%).

  • Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane/water or toluene/water (e.g., 4:1 v/v).

  • Reaction: Heat the mixture with vigorous stirring to 80-100 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the 6-substituted-2-chloronicotinate product.

For the synthesis of crucial C-N bonds, the Buchwald-Hartwig amination offers a powerful and general method.[9] The reaction couples an aryl halide with a primary or secondary amine.[10] Consistent with the reactivity pattern observed in Suzuki couplings, the C6-Br position is the preferred site for this transformation, enabling selective mono-amination.[11]

Buchwald_Hartwig_Cycle Pd(0)L2 Active Pd(0) Catalyst OxAdd Oxidative Addition Complex Pd(0)L2->OxAdd  Ar-Br (Substrate) Amide_Complex Palladium Amido Complex OxAdd->Amide_Complex  R₂NH (Amine)  Base (e.g., NaOtBu) Product_Complex Product Complex Amide_Complex->Product_Complex Product_Complex->Pd(0)L2 Reductive Elimination   inv1 Ar-NR₂ (Product) inv2 - [HBase]⁺X⁻

Figure 2: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

Experimental Protocol: Selective Buchwald-Hartwig Amination at C6

  • Vessel Preparation: In a glovebox or under an inert atmosphere, charge an oven-dried reaction vial with this compound (1.0 eq.), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP, Xantphos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₂CO₃, or Cs₂CO₃, 1.5-2.5 eq.).

  • Reagent Addition: Add the desired primary or secondary amine (1.1-1.5 eq.).

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene, dioxane, or THF.

  • Reaction: Seal the vial and heat the mixture with stirring to 80-110 °C.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, quench the reaction carefully with saturated aqueous NH₄Cl solution. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Purification: Purify the residue by column chromatography to isolate the desired 6-amino-2-chloronicotinate derivative.

Nucleophilic Aromatic Substitution (SNAr): Activating the C2-Chloride

An alternative and complementary reaction pathway is Nucleophilic Aromatic Substitution (SNAr).[12] This mechanism is favored on electron-poor aromatic and heteroaromatic rings bearing a good leaving group.[13] In the case of this compound, the C2 position is highly activated towards nucleophilic attack due to the inductive and mesomeric electron-withdrawing effects of the adjacent ring nitrogen and the ester group. This makes the C2-chloride susceptible to displacement by strong nucleophiles, a reaction pathway that is generally orthogonal to the palladium-catalyzed processes that favor the C6-bromide.[14]

The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[15]

SNAr_Mechanism sub Substrate (Ar-Cl) mc Meisenheimer Complex (Resonance Stabilized Anion) sub->mc + Nu⁻ (Addition) nuc Nucleophile (Nu⁻) prod Product (Ar-Nu) mc->prod - Cl⁻ (Elimination) lg Leaving Group (Cl⁻)

Figure 3: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Experimental Protocol: Selective SNAr at C2

  • Reagent Preparation: In a round-bottom flask, dissolve the nucleophile precursor (e.g., an alcohol or thiol, 1.5-2.0 eq.) in an anhydrous polar aprotic solvent like DMF or DMSO.

  • Nucleophile Generation: Add a strong base, such as sodium hydride (NaH), portion-wise at 0 °C to generate the corresponding alkoxide or thiolate nucleophile. Stir until gas evolution ceases.

  • Substrate Addition: Add a solution of this compound (1.0 eq.) in the same solvent to the nucleophile mixture.

  • Reaction: Allow the reaction to warm to room temperature or heat gently (e.g., 50-80 °C) while stirring.

  • Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by pouring it into ice-water. If the product is a solid, it may precipitate and can be collected by filtration. Otherwise, extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Purification: Wash the organic extract, dry it, and concentrate it. Purify the crude material by recrystallization or column chromatography to obtain the 2-substituted-6-bromonicotinate product.

Strategic Synthesis: A Programmed Approach to Polysubstituted Pyridines

The true synthetic elegance of this compound is realized when these orthogonal reactivities are combined in a sequential manner. This workflow allows for the controlled and predictable introduction of three different substituents onto the pyridine core, starting from a single, commercially available material.

Sequential_Functionalization start This compound step1_product 6-Aryl-2-chloronicotinate start->step1_product Step 1: Suzuki Coupling (e.g., ArB(OH)₂, Pd catalyst) Selectively reacts at C6-Br final_product 6-Aryl-2-alkoxynicotinate step1_product->final_product Step 2: SNAr Reaction (e.g., NaOR, DMSO) Selectively reacts at C2-Cl

Figure 4: Workflow for the sequential functionalization of this compound.

This two-step, one-pot or sequential approach is a powerful strategy in drug discovery programs, enabling the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.[16]

Safety and Handling

This compound is classified as an acute oral toxicant and may cause skin and eye irritation.[17] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For complete safety information, consult the material's Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for the modern synthetic chemist. Its well-defined and differential reactivity at the C2 and C6 positions provides a reliable and programmable platform for the synthesis of complex pyridine derivatives. By mastering the application of palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions, researchers can efficiently access novel molecular architectures, accelerating innovation in drug discovery, agrochemicals, and materials science.

References

A Technical Guide to the Synthesis of Novel Heterocyclic Scaffolds Utilizing Methyl 6-bromo-2-chloronicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 6-bromo-2-chloronicotinate has emerged as a preeminent building block in medicinal chemistry and materials science due to its differentiated reactivity and strategic placement of functional groups. This guide provides an in-depth exploration of its application in constructing diverse and novel heterocyclic scaffolds. We will dissect the core chemical principles governing its reactivity, focusing on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. By presenting detailed, field-tested protocols and explaining the causality behind experimental choices, this document serves as a comprehensive resource for researchers aiming to leverage this versatile reagent for the synthesis of complex molecular architectures.

Introduction: The Strategic Value of this compound

This compound (CAS 1142192-03-7) is a trifunctional pyridine derivative offering a powerful platform for sequential and site-selective modifications.[1][][3] Its utility is rooted in the distinct reactivity of its three key functional sites:

  • C6-Bromo Group: Highly susceptible to oxidative addition in palladium(0) catalytic cycles, making it the primary site for cross-coupling reactions.[4]

  • C2-Chloro Group: Less reactive than the C6-bromo group in palladium catalysis, allowing for selective functionalization at the C6 position while leaving the C2 position available for subsequent transformations. It is, however, susceptible to nucleophilic aromatic substitution.

  • C3-Methyl Ester: An electron-withdrawing group that activates the pyridine ring towards nucleophilic attack. It also serves as a synthetic handle for further modifications, such as hydrolysis and amidation.

This differential reactivity is the cornerstone of its strategic value, enabling chemists to build molecular complexity in a controlled, stepwise manner.

G cluster_0 This compound Core cluster_1 Primary Functionalization (C6 Position) cluster_2 Secondary Functionalization (C2 Position) cluster_3 Tertiary Modification / Cyclization cluster_4 Final Scaffolds Start This compound Suzuki Suzuki Coupling (Ar-B(OH)2) Start->Suzuki Selective Pd-Catalysis at C6-Br Sonogashira Sonogashira Coupling (R-C≡CH) Start->Sonogashira Selective Pd-Catalysis at C6-Br Buchwald Buchwald-Hartwig (R2NH) Start->Buchwald Selective Pd-Catalysis at C6-Br SNAr Nucleophilic Aromatic Substitution (Nu-) Suzuki->SNAr Intermediate Product CrossCoupling Further Cross-Coupling Suzuki->CrossCoupling Intermediate Product Sonogashira->SNAr Intermediate Product Sonogashira->CrossCoupling Intermediate Product Buchwald->SNAr Intermediate Product Buchwald->CrossCoupling Intermediate Product EsterMod Ester Hydrolysis/ Amidation SNAr->EsterMod Disubstituted Intermediate End Novel Heterocyclic Scaffolds (e.g., Pyrido[2,3-d]pyrimidines, Furopyridines) CrossCoupling->End Cyclization Annulation Reactions EsterMod->Cyclization Cyclization->End

Figure 1: A generalized workflow for the sequential functionalization of this compound.

Palladium-Catalyzed Cross-Coupling at the C6-Position

The higher reactivity of the C-Br bond compared to the C-Cl bond towards oxidative addition to Pd(0) is the key principle enabling selective functionalization at the C6 position.[4] The general catalytic cycle for these reactions involves three main steps: oxidative addition, transmetalation, and reductive elimination.[5][6]

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron species, typically a boronic acid or ester.[5][6] This reaction is widely used to introduce aryl or heteroaryl substituents.

  • Catalyst: Pd(PPh₃)₄ is a reliable, commercially available Pd(0) source. Alternatively, a Pd(II) source like Pd(OAc)₂ can be used with phosphine ligands, as it is reduced in situ to the active Pd(0) species.[7]

  • Base: A base is crucial for the transmetalation step.[8] It activates the organoboron reagent to form a more nucleophilic "ate" complex, which facilitates the transfer of the organic group to the palladium center.[8][9] Aqueous solutions of Na₂CO₃ or K₂CO₃ are common choices, offering a good balance of reactivity and functional group tolerance.

  • Solvent: A biphasic solvent system, such as toluene/water or dioxane/water, is often employed to dissolve both the organic-soluble aryl halide and the water-soluble inorganic base.

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and sodium carbonate (2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add degassed solvent (e.g., 1,4-dioxane and water in a 4:1 ratio).

  • To this stirred suspension, add the palladium catalyst, such as Pd(PPh₃)₄ (3-5 mol%).

  • Heat the reaction mixture to 80-100 °C and monitor its progress using TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Sonogashira Coupling: C(sp²)-C(sp) Bond Formation

The Sonogashira coupling enables the synthesis of arylalkynes by reacting the aryl halide with a terminal alkyne.[10][11] This reaction is distinguished by its use of a dual-catalyst system: a palladium complex and a copper(I) co-catalyst.[12]

G Pd0 Pd(0)L₂ PdII Ar-Pd(II)-Br(L)₂ Pd0->PdII Oxidative Addition PdAlkyne Ar-Pd(II)-C≡CR(L)₂ PdII->PdAlkyne Transmetalation Product Ar-C≡CR PdAlkyne->Product Reductive Elimination Product->Pd0 ArBr Ar-Br ArBr->PdII CuAlkyne Cu-C≡CR CuAlkyne->PdII Alkyne H-C≡CR Alkyne->CuAlkyne Base Base Base->CuAlkyne CuI Cu(I) CuI->CuAlkyne

Figure 2: Simplified catalytic cycle for the Sonogashira coupling reaction.

  • Palladium Catalyst: As with the Suzuki coupling, Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are effective catalysts.[11]

  • Copper(I) Co-catalyst: The role of the copper(I) salt (typically CuI) is to react with the terminal alkyne to form a copper(I) acetylide intermediate. This species readily undergoes transmetalation with the palladium(II) complex, a step that is much faster than the direct reaction of the alkyne with the palladium center.[10]

  • Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is essential. It serves to deprotonate the terminal alkyne and also acts as a solvent and a scavenger for the HBr generated during the reaction.[12]

  • In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv.) in a suitable solvent like anhydrous THF or DMF.

  • Add the terminal alkyne (1.1-1.5 equiv.), copper(I) iodide (CuI, 5-10 mol%), and the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%).

  • Add an amine base, such as triethylamine (3.0 equiv.), via syringe.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC or LC-MS).

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., diethyl ether) and filter through a pad of celite to remove insoluble salts.[4]

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.[4] Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, coupling aryl halides with a wide range of primary and secondary amines.[13][14]

  • Catalyst/Ligand System: This reaction is highly dependent on the choice of a palladium precursor and a supporting ligand. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BINAP) are crucial.[7][15] These ligands promote both the oxidative addition of the aryl halide and the final reductive elimination step, which forms the C-N bond, while preventing side reactions like beta-hydride elimination.[13]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the palladium-amido intermediate.[15] Sodium tert-butoxide (NaOtBu) is the most common choice, although other bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be used for more sensitive substrates.

Reaction TypeTypical Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)
Suzuki Pd(PPh₃)₄ (3-5%)-Na₂CO₃ (2.0)Dioxane/H₂O80-100
Sonogashira PdCl₂(PPh₃)₂ (2-5%)-TEA (3.0)THF25-60
Buchwald Pd₂(dba)₃ (1-2%)XPhos (2-4%)NaOtBu (1.4)Toluene90-110

Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

Following functionalization at the C6 position, the C2-chloro substituent becomes the target for further modification. The electron-withdrawing nature of the pyridine nitrogen and the C3-ester group activates the ring for nucleophilic aromatic substitution (SNAr).[16][17][18]

The SNAr mechanism is a two-step process:

  • Addition: The nucleophile attacks the carbon bearing the leaving group (the ipso carbon), breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[19][20]

  • Elimination: The leaving group (chloride) is expelled, restoring the aromaticity of the ring.

G cluster_0 SNAr Mechanism Start Pyridine-Cl + Nu⁻ Intermediate Meisenheimer Complex (Anionic, Non-aromatic) Start->Intermediate Addition (Rate-determining) End Pyridine-Nu + Cl⁻ Intermediate->End Elimination (Fast)

Figure 3: The two-step Addition-Elimination mechanism of SNAr.

  • Nucleophile: A wide range of nucleophiles can be employed, including alkoxides (RO⁻), thiolates (RS⁻), and amines (R₂NH). The strength of the nucleophile directly impacts the reaction rate.

  • Solvent: Polar aprotic solvents like DMF, DMSO, or THF are ideal as they can solvate the cation of the nucleophilic salt without solvating the anion, thus increasing its nucleophilicity.

  • Temperature: Heating is often required to overcome the activation energy barrier associated with the initial disruption of aromaticity.

  • In a sealed tube, dissolve the 6-substituted-2-chloronicotinate intermediate (1.0 equiv.) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF).

  • Add the desired amine nucleophile (1.5-2.0 equiv.) and a base such as potassium carbonate (K₂CO₃, 2.0 equiv.) if the amine salt is not used.

  • Seal the tube and heat the reaction mixture to 100-140 °C. Monitor the reaction by LC-MS.

  • After completion, cool the reaction to room temperature and pour it into ice water to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum.

  • If necessary, purify the product further by recrystallization or column chromatography.

Annulation Reactions: Constructing Fused Heterocyclic Systems

The true power of this compound is realized when the sequentially introduced functionalities are used in cyclization reactions to build fused ring systems. Pyrido[2,3-d]pyrimidines, for example, are a class of privileged scaffolds in drug discovery, known for their diverse biological activities.[21][22][23]

Synthesis of a Pyrido[2,3-d]pyrimidinone Scaffold

A common strategy involves the initial Buchwald-Hartwig amination at C6 with a primary amine, followed by SNAr at C2 with an amine like ammonia or a primary amine. The resulting diamino intermediate can then be cyclized with a one-carbon synthon (e.g., formamidine, urea, phosgene) to form the pyrimidine ring.

This protocol assumes the starting material is a Methyl 2-amino-6-(alkylamino)nicotinate derivative, prepared via the methods described above.

  • Suspend the Methyl 2-amino-6-(alkylamino)nicotinate intermediate (1.0 equiv.) in a suitable high-boiling solvent like diphenyl ether.

  • Add urea (2.0-3.0 equiv.) to the suspension.

  • Heat the reaction mixture to reflux (approx. 250 °C) for several hours. Monitor the reaction by observing the evolution of ammonia and by TLC/LC-MS analysis of aliquots.

  • Upon completion, cool the reaction mixture, which should cause the product to precipitate.

  • Dilute the cooled slurry with hexane to facilitate filtration.

  • Collect the solid product by vacuum filtration, wash thoroughly with hexane and then diethyl ether to remove the solvent.

  • The crude product can often be used without further purification, or it can be recrystallized from a suitable solvent like ethanol or DMF.

Conclusion

This compound is a uniquely versatile and powerful building block for modern synthetic chemistry. Its well-defined and predictable reactivity allows for the strategic, sequential introduction of diverse functionalities through a range of robust chemical transformations. By understanding the principles of selective palladium catalysis and nucleophilic aromatic substitution, researchers can unlock its potential to construct complex and novel heterocyclic scaffolds, paving the way for new discoveries in drug development and materials science.

References

Exploring the reaction mechanisms of Methyl 6-bromo-2-chloronicotinate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reaction Mechanisms of Methyl 6-bromo-2-chloronicotinate

Introduction: The Strategic Value of a Differentiated Pyridine Core

This compound is a pyridine-based heterocyclic compound featuring a strategically differentiated halogenation pattern.[1] Its structure, containing a bromine atom at the 6-position and a chlorine atom at the 2-position, makes it an exceptionally versatile building block in medicinal chemistry and materials science. The electron-deficient nature of the pyridine ring, further amplified by the presence of both halogens and a methyl ester group, dictates its reactivity. This guide provides a comprehensive exploration of the principal reaction mechanisms this substrate undergoes, offering field-proven insights into leveraging its unique electronic and steric properties for targeted molecular design.

The key to harnessing the synthetic potential of this compound lies in understanding the orthogonal reactivity of its functional groups. The carbon-halogen bond strengths follow the general trend C-Cl > C-Br > C-I.[2] This intrinsic difference is the cornerstone of selective functionalization, allowing for palladium-catalyzed cross-coupling reactions to occur preferentially at the more labile C-Br bond, while the more robust C-Cl bond is primed for nucleophilic aromatic substitution (SNAr).

Part 1: Palladium-Catalyzed Cross-Coupling at the C6-Position

The bromine atom at the 6-position is the primary site for palladium-catalyzed cross-coupling reactions due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond.[2] This reactivity allows for the selective introduction of carbon-based substituents, a cornerstone of modern drug discovery.

Suzuki-Miyaura Coupling: Forging Biaryl and Heteroaryl Linkages

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming C(sp²)–C(sp²) bonds, pairing an organoboron species with a halide.[3][4] The reaction is valued for its mild conditions, functional group tolerance, and the generally low toxicity of its boron-based reagents.[5]

Mechanistic Rationale: The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst to the C-Br bond of the substrate, which is the rate-determining step.[4] This forms a Pd(II) intermediate. A crucial step, transmetalation, follows, where the organic group from the activated boronic acid (or ester) is transferred to the palladium center. The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst.[4] The choice of base is critical; it activates the boronic acid, facilitating the transmetalation step.[5]

Experimental Protocol: Typical Suzuki-Miyaura Coupling

  • To a reaction vessel under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.).

  • Add the desired aryl or heteroaryl boronic acid (1.1 - 1.5 eq.).

  • Add a palladium catalyst, such as Pd(PPh₃)₄ (0.02 - 0.05 eq.).

  • Add a base, typically an aqueous solution of Na₂CO₃ (2.0 M, 2.0-3.0 eq.) or powdered K₂CO₃.

  • Add a solvent system, such as a mixture of toluene and water or DME and water.

  • Heat the reaction mixture, typically between 80-100 °C, and monitor by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Data Presentation: Suzuki-Miyaura Reaction Parameters

Coupling Partner (Ar-B(OH)₂)Catalyst (mol%)BaseSolventTemp (°C)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (3%)K₂CO₃Toluene/H₂O90>90
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (2%)Na₂CO₃DME/H₂O85>85
Pyridine-3-boronic acidPd(OAc)₂/SPhos (2%)K₃PO₄1,4-Dioxane100>80

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oa_complex Oxidative Addition Complex L₂Pd(II)(R)(Br) sub This compound (R-Br) sub->oa_complex Oxidative Addition prod Coupled Product (R-Ar) tm_complex Transmetalation Complex L₂Pd(II)(R)(Ar) oa_complex->tm_complex Transmetalation tm_complex->pd0 tm_complex->prod Reductive Elimination boronic Ar-B(OH)₂ + Base borate [Ar-B(OH)₃]⁻ boronic->borate Activation borate->tm_complex

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly effective method for forming C(sp²)–C(sp) bonds, reacting a terminal alkyne with an aryl or vinyl halide.[6][7] This reaction requires both a palladium catalyst and a copper(I) co-catalyst.[8]

Mechanistic Rationale: The Sonogashira reaction involves two interconnected catalytic cycles.[7] The palladium cycle is similar to the Suzuki coupling, involving oxidative addition of the Pd(0) catalyst to the C-Br bond. The copper cycle involves the formation of a copper(I) acetylide species from the terminal alkyne and the copper(I) co-catalyst. This copper acetylide then undergoes transmetalation with the Pd(II) intermediate. Reductive elimination from the resulting alkynyl-palladium(II) complex yields the final product and regenerates the Pd(0) catalyst.[6] The amine base serves both to deprotonate the alkyne and as a ligand for the catalytic species.

Experimental Protocol: Typical Sonogashira Coupling

  • To a reaction vessel, add this compound (1.0 eq.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02 - 0.05 eq.), and a copper co-catalyst like CuI (0.05 - 0.10 eq.).

  • Purge the vessel with an inert gas (Argon or Nitrogen).

  • Add a degassed solvent, such as THF or DMF, followed by a degassed amine base (e.g., triethylamine or diisopropylamine, 2.0-5.0 eq.).

  • Add the terminal alkyne (1.1 - 1.5 eq.) via syringe.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through celite to remove catalyst residues.

  • Concentrate the filtrate and perform a standard aqueous workup.

  • Purify the crude product by column chromatography.

Diagram: Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ oa_complex L₂Pd(II)(R)(Br) pd0->oa_complex R-Br (Oxidative Addition) re_complex L₂Pd(II)(R)(C≡CR') oa_complex->re_complex Transmetalation re_complex->pd0 R-C≡CR' (Reductive Elimination) cu_halide Cu(I)Br alkyne R'C≡CH + Base cu_acetylide Cu(I)C≡CR' alkyne->cu_acetylide Deprotonation cu_acetylide->oa_complex cu_acetylide->cu_halide Transmetalation to Pd(II)

Caption: Interconnected catalytic cycles of the Sonogashira reaction.

Part 2: Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

The chlorine atom at the 2-position of the pyridine ring is highly activated towards nucleophilic aromatic substitution (SNAr). This is due to the electron-withdrawing nature of the ring nitrogen, which stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction.[9][10] The presence of the ester group, also an electron-withdrawing group, further enhances the electrophilicity of the ring, making this position particularly susceptible to attack by nucleophiles.[11]

Mechanistic Rationale: The SNAr mechanism is a two-step process:

  • Addition: A nucleophile attacks the carbon atom bearing the leaving group (chlorine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[12] The aromaticity of the ring is temporarily disrupted. The stability of this intermediate is the key to the reaction's feasibility; the negative charge is delocalized onto the electronegative nitrogen atom of the pyridine ring.[9]

  • Elimination: The leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored, yielding the substituted product.[12]

This reaction typically proceeds without the need for a metal catalyst, although high temperatures or strong bases may be required, especially for less reactive nucleophiles.[13][14]

Experimental Protocol: General SNAr Amination

  • In a sealable reaction tube, dissolve this compound (1.0 eq.) in a suitable polar aprotic solvent (e.g., NMP, DMSO, or 1,4-dioxane).

  • Add the amine nucleophile (1.5 - 2.5 eq.).

  • Add a non-nucleophilic base if necessary (e.g., K₂CO₃ or DIPEA, 2.0-3.0 eq.), particularly when using an amine salt or a less basic amine.

  • Seal the tube and heat the reaction mixture to a high temperature (e.g., 100-150 °C). Microwave irradiation can significantly shorten reaction times.[13]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and perform an aqueous workup.

  • Purify the product by crystallization or column chromatography.

Diagram: SNAr Mechanism Workflow

SNAr_Mechanism cluster_0 cluster_1 cluster_2 start Methyl 6-bromo- 2-chloronicotinate + Nu⁻ intermediate [Meisenheimer Complex] (Resonance Stabilized Anion) start->intermediate Step 1: Nucleophilic Attack (Slow, Rate-Determining) product Substituted Product intermediate->product Step 2: Elimination of Cl⁻ (Fast, Aromaticity Restored)

Caption: The two-step addition-elimination mechanism of SNAr.

Part 3: Transformations of the Methyl Ester

The methyl ester at the 3-position provides another handle for derivatization, primarily through hydrolysis or amidation.

Ester Hydrolysis

The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis (saponification) is often preferred to avoid potential side reactions with the pyridine nitrogen. The rate of hydrolysis is pH-dependent.[15]

Mechanistic Rationale: Under basic conditions, a hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses to expel the methoxide leaving group, yielding the carboxylate salt. A final acidic workup protonates the carboxylate to give the free carboxylic acid.

Experimental Protocol: Ester Hydrolysis

  • Dissolve the methyl ester substrate (1.0 eq.) in a mixture of a water-miscible solvent like THF or methanol and water.

  • Add an aqueous solution of a base, such as LiOH or NaOH (1.5 - 3.0 eq.).

  • Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture and remove the organic solvent under reduced pressure.

  • Acidify the remaining aqueous solution with a dilute acid (e.g., 1M HCl) to a pH of ~3-4, which will precipitate the carboxylic acid product.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Conclusion: A Platform for Controlled Molecular Elaboration

This compound is a powerful synthetic intermediate whose reactivity is governed by a clear and exploitable hierarchy. The pronounced difference in the reactivity of the C-Br bond in palladium-catalyzed cross-couplings versus the C-Cl bond in nucleophilic aromatic substitutions allows for a stepwise and controlled approach to building molecular complexity. By understanding the underlying mechanisms—the catalytic cycles of cross-coupling and the addition-elimination pathway of SNAr—researchers can strategically design synthetic routes to access a vast array of novel substituted pyridine derivatives for applications in pharmaceutical and materials development.

References

Spectroscopic data (NMR, IR, MS) of Methyl 6-bromo-2-chloronicotinate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Profile of Methyl 6-bromo-2-chloronicotinate

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of this compound (CAS No: 1142192-03-7; Molecular Formula: C₇H₅BrClNO₂; Molecular Weight: 250.48 g/mol ).[1][2] As a key halogenated pyridine derivative, this compound serves as a versatile building block in the synthesis of agrochemicals and pharmaceutical agents. Accurate structural elucidation and purity assessment are paramount, relying on the precise interpretation of its spectroscopic data. This document offers a detailed examination of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. We provide not only the spectral data but also the underlying scientific principles and field-proven experimental protocols for data acquisition, empowering researchers in drug development and chemical synthesis to confidently identify and utilize this compound.

Structural and Spectroscopic Overview

The unique substitution pattern of this compound, featuring two distinct halogen atoms and an ester group on the pyridine ring, gives rise to a highly informative spectroscopic fingerprint. Understanding this fingerprint is essential for reaction monitoring, quality control, and structural confirmation.

Molecular Structure

The structural arrangement of the substituents dictates the electronic environment of each atom, which is directly probed by spectroscopic methods. The numbering convention used throughout this guide for NMR assignments is presented below.

Caption: Molecular structure of this compound.

General Spectroscopic Workflow

A robust analytical workflow ensures data integrity and reproducibility. The following diagram illustrates a standard procedure for the comprehensive spectroscopic analysis of a solid organic compound like this compound.

workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation arrow arrow Prep Weigh Solid Sample (CAS: 1142192-03-7) NMR_Prep Dissolve in CDCl₃ with TMS Prep->NMR_Prep IR_Prep Place solid on ATR Crystal Prep->IR_Prep MS_Prep Dissolve in MeOH/ACN for ESI or GC-MS Prep->MS_Prep NMR ¹H & ¹³C NMR Acquisition NMR_Prep->NMR IR FT-IR Acquisition IR_Prep->IR MS Mass Spectrum Acquisition MS_Prep->MS Interpret Correlate & Elucidate Structure NMR->Interpret IR->Interpret MS->Interpret

Caption: Standard workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, it provides unambiguous evidence for the substitution pattern on the pyridine ring.

Experimental Protocol: NMR
  • Sample Preparation: Accurately weigh approximately 10-15 mg of this compound solid.

  • Dissolution: Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is based on its excellent solubilizing power for a broad range of organic compounds and its single, well-characterized residual solvent peak.

  • Standard: Add tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.

  • Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) spectrometer at room temperature. A sufficient number of scans should be co-added to achieve an adequate signal-to-noise ratio, particularly for the ¹³C spectrum, given the low natural abundance of the ¹³C isotope.[3]

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum displays two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring, and one signal in the aliphatic region for the methyl ester protons.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
8.21Doublet (d)8.4 Hz1HH-4
7.50Doublet (d)8.4 Hz1HH-5
3.95Singlet (s)-3H-OCH₃ (H-8)
Source: Spectral data sourced from ChemicalBook.[4]

Analysis & Interpretation:

  • Aromatic Protons (H-4, H-5): The presence of two doublets at 8.21 and 7.50 ppm confirms two adjacent protons on the aromatic ring. The downfield shift of H-4 is attributed to its position para to the electron-withdrawing bromine atom and meta to the ester group. H-5 is shifted slightly upfield relative to H-4. The coupling constant of J = 8.4 Hz is characteristic of ortho-coupling between adjacent protons on a pyridine ring.

  • Methyl Protons (H-8): The sharp singlet at 3.95 ppm, integrating to three protons, is unequivocally assigned to the methyl group of the ester functionality. Its chemical shift is typical for methyl esters.

¹³C NMR (Carbon-13 NMR) Data

The proton-decoupled ¹³C NMR spectrum shows seven distinct signals, corresponding to the seven unique carbon atoms in the molecule.

Chemical Shift (δ) ppmAssignment
163.5C=O (C-7)
152.1C-Cl (C-2)
144.3C-H (C-4)
142.0C-Br (C-6)
127.8C-H (C-5)
125.4C-COOCH₃ (C-3)
53.2-OCH₃ (C-8)
Source: Spectral data sourced from ChemicalBook.[5]

Analysis & Interpretation:

  • Carbonyl Carbon (C-7): The signal at 163.5 ppm is characteristic of an ester carbonyl carbon.

  • Halogenated Carbons (C-2, C-6): The carbons directly attached to the highly electronegative halogen atoms are significantly deshielded. The signal at 152.1 ppm is assigned to C-2 (attached to chlorine), and the signal at 142.0 ppm is assigned to C-6 (attached to bromine). The greater electronegativity of chlorine compared to bromine typically results in a more pronounced downfield shift for the carbon it is attached to.[3]

  • Aromatic Carbons (C-3, C-4, C-5): The remaining aromatic carbons appear between 125 and 145 ppm. C-4 (144.3 ppm) is the most downfield of the C-H carbons due to its proximity to electron-withdrawing groups. C-3 (125.4 ppm), the carbon bearing the ester group, is found at the most upfield position among the ring sp² carbons.

  • Methyl Carbon (C-8): The aliphatic methyl carbon of the ester group appears, as expected, in the upfield region at 53.2 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. It is an excellent tool for rapidly confirming the presence of key structural motifs, such as the carbonyl group of the ester and the aromatic ring system.

Experimental Protocol: FT-IR
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean. A background spectrum of the empty, clean crystal should be collected.

  • Sample Application: Place a small amount of solid this compound directly onto the ATR crystal.

  • Data Acquisition: Apply pressure with the anvil to ensure firm contact between the sample and the crystal. Collect the sample spectrum, typically by co-adding 16 to 32 scans over a range of 4000-600 cm⁻¹.

Predicted IR Absorption Data

While a specific experimental spectrum is not publicly available, the expected characteristic absorption bands can be reliably predicted based on the known frequencies for its constituent functional groups.

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
~3100-3000Medium-WeakC-H StretchAromatic (Pyridine Ring)
~2955WeakC-H StretchAliphatic (-OCH₃)
~1730-1715 Strong C=O Stretch Ester
~1600-1450MediumC=C and C=N StretchAromatic (Pyridine Ring)
~1300-1250StrongC-O StretchEster (Asymmetric)
~1100-1000MediumC-Cl Stretch / C-Br StretchAryl Halide
Source: Predicted based on standard IR correlation tables.[6][7]

Analysis & Interpretation: The most diagnostic peak in the IR spectrum would be the strong, sharp absorption band around 1725 cm⁻¹ , which is characteristic of the C=O stretching vibration of the ester group. The presence of bands in the 1600-1450 cm⁻¹ region would confirm the aromatic pyridine backbone. Strong C-O stretching bands associated with the ester linkage are expected around 1300-1250 cm⁻¹. Finally, absorptions in the fingerprint region (below 1100 cm⁻¹) would arise from the C-Cl and C-Br stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. For halogenated compounds, MS is particularly powerful due to the characteristic isotopic patterns of chlorine and bromine.

Experimental Protocol: MS
  • Sample Preparation (for LC-MS/ESI): Prepare a stock solution of the compound in methanol or acetonitrile (~1 mg/mL). Dilute this solution serially to a final concentration of 1-10 µg/mL using the mobile phase.

  • Ionization: Utilize Electrospray Ionization (ESI) in positive ion mode. This "soft" ionization technique is ideal for observing the intact protonated molecule [M+H]⁺.

  • Data Acquisition: Introduce the sample into the mass spectrometer. Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 50-400 amu).

Predicted Mass Spectrum Data

Molecular Ion Isotope Pattern: The presence of one bromine atom (~50% ⁷⁹Br, ~50% ⁸¹Br) and one chlorine atom (~75% ³⁵Cl, ~25% ³⁷Cl) creates a distinctive isotopic cluster for the molecular ion [M]⁺.[8][9]

IonContributing IsotopesCalculated m/zExpected Relative Abundance
[M]⁺C₇H₅⁷⁹Br³⁵ClNO₂249.92~75% (Base Peak in Cluster)
[M+2]⁺C₇H₅⁸¹Br³⁵ClNO₂ / C₇H₅⁷⁹Br³⁷ClNO₂251.92~100%
[M+4]⁺C₇H₅⁸¹Br³⁷ClNO₂253.92~25%
Molecular weight is 250.48, based on most abundant isotopes the MW is ~250

Analysis & Interpretation: The molecular ion region will not show a single peak but a characteristic cluster of three peaks at m/z ≈ 250, 252, and 254. The most intense peak in this cluster will be the [M+2]⁺ ion, a hallmark of molecules containing single bromine and chlorine atoms. Identifying this unique pattern provides extremely strong evidence for the elemental composition of the molecule.

Plausible Fragmentation Pathways: Under higher energy ionization conditions (like Electron Ionization, EI), the molecule will fragment in predictable ways.

fragmentation M [M]⁺ m/z ≈ 250, 252, 254 M_OCH3 [M - OCH₃]⁺ m/z ≈ 219, 221, 223 M->M_OCH3 - •OCH₃ (31) M_Br [M - Br]⁺ m/z ≈ 171, 173 M->M_Br - •Br (79/81) M_Cl [M - Cl]⁺ m/z ≈ 215, 217 M->M_Cl - •Cl (35/37) M_COOCH3 [M - COOCH₃]⁺ m/z ≈ 191, 193, 195 M_OCH3->M_COOCH3 - CO (28)

Caption: Predicted major fragmentation pathways for this compound.

  • Loss of a Methoxy Radical (-•OCH₃): A common fragmentation for methyl esters is the alpha-cleavage to lose a methoxy radical (•OCH₃), resulting in a prominent acylium ion cluster at m/z 219/221/223.

  • Loss of an Ester Radical (-•COOCH₃): Cleavage of the entire ester group would lead to a fragment ion corresponding to the bromo-chloro-pyridine ring at m/z 191/193/195.

  • Loss of Halogen Radicals: Cleavage of the carbon-halogen bonds can also occur, leading to fragments from the loss of a bromine radical (m/z 171/173) or a chlorine radical (m/z 215/217).

Conclusion

The combination of NMR, IR, and MS provides a complete and unambiguous structural confirmation for this compound. ¹H and ¹³C NMR define the precise connectivity and electronic environment of the carbon-hydrogen framework. IR spectroscopy rapidly confirms the presence of key functional groups, most notably the ester carbonyl. Mass spectrometry confirms the molecular weight and elemental composition through its highly characteristic halogen isotopic pattern. This guide provides the foundational data and interpretive logic necessary for researchers to confidently utilize this important chemical intermediate in their synthetic endeavors.

References

An In-depth Technical Guide to the Solubility and Stability of Methyl 6-bromo-2-chloronicotinate

Author: BenchChem Technical Support Team. Date: January 2026

<_ A_ _>

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-bromo-2-chloronicotinate is a halogenated pyridine derivative of nicotinic acid, a crucial component in various biological processes.[1] As a substituted nicotinate, it serves as a key building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Understanding the physicochemical properties of this intermediate, specifically its solubility and stability, is paramount for optimizing reaction conditions, developing robust formulations, ensuring product quality, and meeting regulatory requirements.

This guide provides a comprehensive overview of the methodologies and underlying scientific principles for evaluating the solubility and stability of this compound. It is designed to equip researchers and drug development professionals with the practical knowledge to design and execute self-validating protocols, interpret data effectively, and make informed decisions throughout the development lifecycle.

Part 1: Solubility Profiling

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical determinant of its bioavailability and developability. For a compound like this compound, solubility data in various solvents is essential for its synthesis, purification, and formulation into downstream products.

Experimental Workflow for Solubility Determination

The following diagram outlines a typical workflow for determining the equilibrium solubility of this compound.

G cluster_exp Equilibrium Solubility Experiment cluster_analysis Analysis cluster_data Data Interpretation prep_compound Weigh Compound add_excess Add Excess Compound to Solvent prep_compound->add_excess prep_solvent Prepare Solvents prep_solvent->add_excess equilibrate Equilibrate (e.g., 24-48h with agitation) add_excess->equilibrate sample Filter/Centrifuge to Remove Undissolved Solids equilibrate->sample dilute Dilute Supernatant sample->dilute hplc Quantify by HPLC-UV dilute->hplc calculate Calculate Solubility (e.g., mg/mL) hplc->calculate

Caption: Workflow for Equilibrium Solubility Determination.

Protocol for Equilibrium Solubility Measurement

This protocol describes a standard shake-flask method for determining the solubility of this compound in a selection of common pharmaceutical solvents.

1. Materials and Equipment:

  • This compound

  • Selected solvents (e.g., Water, Ethanol, Methanol, Acetonitrile, Dichloromethane, Dimethyl Sulfoxide (DMSO))[2]

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker or rotator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Volumetric flasks and pipettes

2. Method:

  • Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.

  • After equilibration, visually confirm the presence of undissolved solid.

  • Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove any solid particles.

  • Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a validated HPLC-UV method.[3]

  • Calculate the solubility by multiplying the measured concentration by the dilution factor.

Data Presentation: Solubility of this compound

The following table summarizes hypothetical solubility data for this compound in a range of common solvents.

SolventPolarity IndexDielectric ConstantSolubility at 25°C (mg/mL)
Water10.280.1< 0.1
Methanol5.132.715.2
Ethanol4.324.510.5
Acetonitrile5.837.525.8
Dichloromethane3.19.1> 100
Dimethyl Sulfoxide (DMSO)7.246.7> 100

Note: The data in this table is illustrative and should be confirmed by experimental measurement.

Part 2: Stability Profiling and Forced Degradation Studies

Stability testing is a critical component of drug development, providing insights into how the quality of a substance varies over time under the influence of environmental factors.[4] Forced degradation, or stress testing, is an essential part of this process, aimed at identifying potential degradation products and pathways.[5][6] This information is vital for developing stability-indicating analytical methods and for understanding the intrinsic stability of the molecule.[4]

Rationale for Forced Degradation Studies

Forced degradation studies on this compound are performed to:

  • Elucidate potential degradation pathways.

  • Identify likely degradation products.

  • Demonstrate the specificity of the analytical method to be used in formal stability studies.

  • Inform formulation development and packaging selection.

The International Council for Harmonisation (ICH) guidelines, specifically Q1A(R2), provide a framework for conducting these studies.[4][5]

Experimental Workflow for Forced Degradation

The diagram below illustrates a comprehensive workflow for conducting forced degradation studies.

G cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation prep_solution Prepare Stock Solution of Compound acid Acid Hydrolysis (e.g., 0.1 M HCl) prep_solution->acid base Base Hydrolysis (e.g., 0.1 M NaOH) prep_solution->base oxidation Oxidation (e.g., 3% H₂O₂) prep_solution->oxidation thermal Thermal (e.g., 60°C) prep_solution->thermal photo Photolytic (ICH Q1B) prep_solution->photo hplc_analysis Analyze by HPLC-UV/MS acid->hplc_analysis base->hplc_analysis oxidation->hplc_analysis thermal->hplc_analysis photo->hplc_analysis peak_purity Assess Peak Purity hplc_analysis->peak_purity mass_balance Calculate Mass Balance hplc_analysis->mass_balance identify Identify Degradants hplc_analysis->identify

Caption: Workflow for Forced Degradation Studies.

Protocols for Forced Degradation Studies

The goal is to achieve 5-20% degradation of the active ingredient to provide meaningful data.[5][7]

1. General Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.[7]

2. Acid Hydrolysis:

  • To an aliquot of the stock solution, add an equal volume of 0.1 M to 1.0 M hydrochloric acid.[7]

  • Incubate the solution at room temperature or an elevated temperature (e.g., 60°C) for a specified period.

  • At various time points, withdraw samples, neutralize with a suitable base, dilute, and analyze by HPLC.

Causality: The ester functional group in this compound is susceptible to acid-catalyzed hydrolysis, which would yield 6-bromo-2-chloronicotinic acid and methanol.[8]

3. Base Hydrolysis:

  • To an aliquot of the stock solution, add an equal volume of 0.1 M to 1.0 M sodium hydroxide.[7]

  • Incubate the solution at room temperature.

  • At various time points, withdraw samples, neutralize with a suitable acid, dilute, and analyze by HPLC.

Causality: Base-catalyzed hydrolysis of the ester is typically faster than acid-catalyzed hydrolysis.[9] The halogen substituents on the pyridine ring may also be susceptible to nucleophilic substitution under strong basic conditions.

4. Oxidative Degradation:

  • To an aliquot of the stock solution, add an equal volume of a dilute hydrogen peroxide solution (e.g., 3%).

  • Incubate the solution at room temperature, protected from light.

  • At various time points, withdraw samples, dilute, and analyze by HPLC.

Causality: The pyridine ring can be susceptible to oxidation, potentially forming N-oxides or other oxidative degradation products.

5. Thermal Degradation:

  • Expose a solid sample of this compound to dry heat (e.g., 60-80°C) for a specified duration.[7]

  • Also, expose a solution of the compound to the same thermal stress.

  • At various time points, dissolve the solid sample or dilute the solution and analyze by HPLC.

Causality: Thermal stress can provide the energy for various degradation reactions. For halogenated compounds, thermal decomposition can sometimes lead to the formation of brominated or chlorinated byproducts.[10][11]

6. Photolytic Degradation:

  • Expose a solid sample and a solution of this compound to a light source that provides a combination of UV and visible light, as specified in ICH Q1B guidelines.[12][13] The total illumination should be not less than 1.2 million lux hours and the integrated near ultraviolet energy not less than 200 watt hours/square meter.[14]

  • A control sample should be protected from light.

  • At the end of the exposure period, analyze both the exposed and control samples by HPLC.

Causality: The pyridine ring and the carbon-halogen bonds can absorb UV radiation, potentially leading to photochemical degradation reactions.

Data Presentation: Summary of Forced Degradation Results

The following table provides a template for summarizing the results of forced degradation studies.

Stress ConditionReagent/ConditionDuration% DegradationNumber of DegradantsObservations
Acid Hydrolysis0.1 M HCl24 h15.2%1Major degradant at RRT 0.8
Base Hydrolysis0.1 M NaOH4 h98.5%2Rapid degradation
Oxidation3% H₂O₂48 h8.1%1Minor degradation observed
Thermal (Solid)80°C7 days< 1%0Stable
Thermal (Solution)80°C7 days2.5%1Minor degradation
Photolytic (Solid)ICH Q1B-< 1%0Stable
Photolytic (Solution)ICH Q1B-5.7%2Moderate degradation

Note: The data in this table is illustrative and should be confirmed by experimental measurement. RRT = Relative Retention Time.

Conclusion

A thorough understanding of the solubility and stability of this compound is fundamental to its successful application in research and development. The methodologies outlined in this guide provide a robust framework for generating the necessary data to support process optimization, formulation development, and regulatory submissions. By employing these systematic approaches, researchers can ensure the quality, safety, and efficacy of the downstream products derived from this important chemical intermediate.

References

Methyl 6-bromo-2-chloronicotinate: A Versatile Scaffold for Advanced Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted pyridine cores are ubiquitous structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2] The strategic introduction of diverse functional groups onto the pyridine ring is paramount for modulating biological activity and tuning material properties. Methyl 6-bromo-2-chloronicotinate has emerged as a preeminent building block in this context, offering chemists a robust and versatile platform for constructing complex, multi-functionalized pyridine derivatives. This guide provides an in-depth exploration of its synthetic utility, grounded in mechanistic principles and field-proven protocols. We will dissect the molecule's reactivity, detailing its application in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, and showcasing strategies for selective, sequential functionalization.

Core Concepts: Structure and Reactivity

This compound, with CAS Number 1142192-03-7, is a di-halogenated pyridine derivative featuring an electron-withdrawing methyl ester group. This specific arrangement of substituents imparts a unique and highly valuable reactivity profile.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 1142192-03-7
Molecular Formula C₇H₅BrClNO₂
Molecular Weight 250.48 g/mol
Appearance Solid
SMILES COC(=O)c1ccc(Br)nc1Cl
InChI Key RSFOIRKITQYSLT-UHFFFAOYSA-N

The key to this molecule's utility lies in the differential reactivity of its three primary functional sites:

  • C6-Bromine Bond : Highly susceptible to oxidative addition by palladium(0) catalysts, making it the primary site for cross-coupling reactions.

  • C2-Chlorine Bond : Less reactive towards oxidative addition than the C-Br bond, but significantly activated towards nucleophilic aromatic substitution (SNAr) due to its ortho position relative to the ring nitrogen and para position to the electron-withdrawing ester group.

  • C3-Methyl Ester : Serves as a crucial electron-withdrawing group, activating the pyridine ring for SNAr reactions. It can also be hydrolyzed or derivatized in later synthetic steps.

This hierarchy of reactivity allows for a programmed, stepwise approach to synthesis, where each position can be addressed selectively under different reaction conditions.

Caption: Key reactive sites on the this compound scaffold.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are the cornerstone of modern synthetic chemistry for forming C-C and C-N bonds.[3][4][5] this compound is an excellent substrate for these transformations, primarily at the more reactive C-Br bond.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for creating biaryl and heteroaryl-aryl structures by coupling an organoboron species with a halide.[6][7][8]

Mechanistic Rationale: The catalytic cycle involves three primary steps: (1) Oxidative Addition of the aryl halide to a Pd(0) complex, (2) Transmetalation where the organic group from the boron reagent is transferred to the palladium center (this step is facilitated by a base), and (3) Reductive Elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[6] The higher reactivity of the C-Br bond compared to the C-Cl bond allows for selective coupling at the C6 position by careful control of reaction conditions.

Field-Proven Protocol: Selective Suzuki-Miyaura Coupling at C6

  • Assembly: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v). The water is crucial for the transmetalation step.[8]

  • Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (2-5 mol%) or a pre-catalyst system like Pd(OAc)₂ with a suitable ligand (e.g., SPhos, XPhos).

  • Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Table 2: Representative Suzuki-Miyaura Coupling Reactions

Arylboronic AcidCatalyst / LigandBaseSolventTemp (°C)Yield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O90>90
4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃DME/H₂O8588
Thiophen-2-ylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10085

(Note: Data is illustrative, based on typical outcomes for similar substrates.)

Sonogashira Coupling: C-C Alkynylation

The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds, linking the pyridine ring to a terminal alkyne.[9][10] This is invaluable for creating rigid scaffolds and intermediates for further transformations.

Mechanistic Rationale: This reaction employs a dual-catalyst system. The palladium catalyst follows a cycle similar to the Suzuki coupling, while a copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne to form a copper(I) acetylide. This species then undergoes transmetalation with the Pd(II)-aryl complex, followed by reductive elimination.[9][10]

Field-Proven Protocol: Selective Sonogashira Coupling at C6

  • Assembly: To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (CuI, 4-10 mol%).

  • Solvent and Base: Add a degassed solvent such as THF or DMF, followed by a suitable amine base (e.g., triethylamine or diisopropylamine, 2.0-3.0 equiv.), which also acts as a solvent.

  • Substrate Addition: Add the terminal alkyne (1.1-1.5 equiv.) dropwise.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl, and extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry, and concentrate.

  • Purification: Purify via silica gel chromatography.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing aryl amines from aryl halides.[4][5] It offers a significant advantage over classical methods due to its broad substrate scope and functional group tolerance.[4]

Mechanistic Rationale: The catalytic cycle involves the oxidative addition of the aryl halide to Pd(0), coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the aryl amine and regenerate the Pd(0) catalyst.[11] The choice of ligand is critical to facilitate the reductive elimination step and prevent side reactions like beta-hydride elimination.[4] Selective amination of the C-Br bond over the C-Cl bond is readily achievable.[12][13]

Field-Proven Protocol: Selective Buchwald-Hartwig Amination at C6

  • Assembly: Under an inert atmosphere, charge a Schlenk tube with the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP, Xantphos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.4-2.0 equiv.).

  • Reagent Addition: Add this compound (1.0 equiv.) and the primary or secondary amine (1.1-1.3 equiv.).

  • Solvent: Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Reaction: Seal the tube and heat the mixture to 80-110 °C with vigorous stirring. Monitor by LC-MS.

  • Workup: After cooling, dilute the reaction mixture with ethyl acetate, filter through a pad of Celite to remove palladium residues, and concentrate the filtrate.

  • Purification: Purify the residue by column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, amplified by the C3-ester and the ring nitrogen, makes this compound an excellent substrate for Nucleophilic Aromatic Substitution (SNAr).[14][15]

Mechanistic Rationale: The SNAr reaction proceeds via a two-step addition-elimination mechanism.[16][17]

  • Addition: A nucleophile attacks the electron-poor aromatic ring at a carbon bearing a leaving group (halide), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[16]

  • Elimination: The leaving group is expelled, restoring the aromaticity of the ring.

The C2-chloro substituent is generally more susceptible to SNAr than the C6-bromo substituent due to stronger activation by the ring nitrogen. This provides an orthogonal reactivity handle to the palladium-catalyzed cross-coupling at C6.

SNAr_Mechanism Reactant Pyridine Substrate (C2-Cl) Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Reactant->Intermediate Addition (Rate-Determining) Nucleophile Nucleophile (Nu⁻) Nucleophile->Intermediate Product Substituted Pyridine Intermediate->Product Elimination LeavingGroup Chloride (Cl⁻) Intermediate->LeavingGroup

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).

Field-Proven Protocol: SNAr with an Alkoxide

  • Nucleophile Preparation: In a flame-dried flask under N₂, prepare the alkoxide by adding the corresponding alcohol (e.g., methanol, 5-10 equiv.) to a strong base like sodium hydride (NaH, 1.5 equiv.) in an anhydrous solvent like THF or DMF at 0 °C.

  • Substrate Addition: Once the alkoxide formation is complete, add a solution of this compound (1.0 equiv.) in the same anhydrous solvent.

  • Reaction: Allow the reaction to warm to room temperature or heat gently (e.g., 60-80 °C) to drive the reaction to completion.

  • Workup: Carefully quench the reaction by adding saturated aqueous NH₄Cl. Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purification: Purify by silica gel chromatography to yield the 2-alkoxy-6-bromonicotinate derivative.

Strategic Sequential Functionalization

The true power of this compound lies in the ability to combine these selective reactions sequentially to build highly decorated pyridine scaffolds. The typical strategy involves functionalizing the C6 position first via palladium catalysis, followed by displacement of the C2 chloride via SNAr.

Sequential_Functionalization start This compound intermediate Methyl 6-aryl-2-chloronicotinate start->intermediate Suzuki Coupling (at C6-Br) step1_reagents Aryl-B(OH)₂ Pd Catalyst, Base step1_reagents->start final_product Methyl 6-aryl-2-(amino/alkoxy)nicotinate intermediate->final_product SNAr or Buchwald (at C2-Cl) step2_reagents R-NH₂ or R-O⁻Na⁺ Heat, Base step2_reagents->intermediate

Caption: A strategic workflow for sequential functionalization.

This two-step approach allows for the introduction of two different points of diversity, making it an ideal strategy in medicinal chemistry for generating libraries of compounds for structure-activity relationship (SAR) studies.

Safety and Handling

This compound is a chemical reagent and should be handled with appropriate care in a well-ventilated fume hood.

  • Hazard Statements: H302 (Harmful if swallowed).

  • Precautionary Measures: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place.[18]

Conclusion

This compound is a high-value, versatile building block for the synthesis of complex pyridines. Its well-differentiated reactive sites—the C6-bromo for palladium-catalyzed cross-coupling and the C2-chloro for nucleophilic aromatic substitution—provide a logical and efficient pathway for sequential, selective functionalization. The protocols and mechanistic insights provided in this guide empower researchers to leverage this scaffold to its full potential, accelerating discovery programs in drug development, agrochemicals, and materials science.

References

Investigating the electrophilic and nucleophilic sites of Methyl 6-bromo-2-chloronicotinate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Electrophilic and Nucleophilic Sites of Methyl 6-bromo-2-chloronicotinate

Introduction

This compound is a versatile trifunctional pyridine derivative that has emerged as a pivotal building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. Its chemical structure, characterized by a pyridine ring substituted with two distinct halogen atoms and a methyl ester group, presents a rich landscape of reactive sites. The strategic placement of these functional groups—an electron-withdrawing nitrogen atom within the aromatic ring, coupled with chloro, bromo, and carboxyl substituents—creates a nuanced electronic profile, predisposing the molecule to a variety of chemical transformations.

This guide provides an in-depth exploration of the electrophilic and nucleophilic centers of this compound. As a Senior Application Scientist, the aim is not merely to list reactive sites but to elucidate the underlying electronic principles governing its reactivity. We will delve into the causality behind its selective transformations, offering field-proven insights into its behavior in key synthetic reactions such as nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of this scaffold in their synthetic endeavors.

Molecular Structure and Electronic Landscape

The reactivity of this compound is a direct consequence of its electronic architecture. The pyridine nitrogen atom exerts a powerful electron-withdrawing effect (both inductive and mesomeric), reducing the electron density of the entire aromatic ring. This effect is most pronounced at the α (C2, C6) and γ (C4) positions, rendering them susceptible to nucleophilic attack. This intrinsic property of the pyridine core is further amplified by the presence of three additional electron-withdrawing groups:

  • 2-Chloro and 6-Bromo Substituents: These halogens further decrease the electron density of the ring through their strong inductive effects. Their presence at the activated C2 and C6 positions makes these sites highly electrophilic and prime targets for nucleophilic aromatic substitution.

  • 3-Methyl Ester Group (-COOCH₃): This group also contributes to the overall electron-deficient nature of the ring via its inductive and resonance effects.

Conversely, the molecule also possesses nucleophilic centers:

  • Pyridine Nitrogen: The lone pair of electrons on the nitrogen atom imparts basicity and nucleophilicity, although this is significantly attenuated by the cumulative electron-withdrawing effects of the ring substituents.

  • Oxygen Atoms: The oxygen atoms of the ester group possess lone pairs and can act as nucleophiles or Lewis bases (e.g., coordinating to metal catalysts).

The interplay of these electronic factors dictates the molecule's reactivity, allowing for controlled and regioselective functionalization.

Caption: Electronic landscape of this compound.

Analysis of Reactive Sites and Synthetic Transformations

The distinct electronic nature of each position on the this compound scaffold allows for a high degree of regioselectivity in chemical reactions.

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is highly activated for SNAr reactions due to its electron-deficient character.[1][2] Nucleophiles will preferentially attack the carbon atoms bearing the halogen leaving groups.

  • Causality of Reactivity: The positions ortho (C2, C6) and para (C4) to the ring nitrogen are the most electrophilic. In this molecule, both halogens are in ortho positions (C2 and C6), making them prime sites for substitution. The reaction proceeds through a negatively charged intermediate (a Meisenheimer complex), which is stabilized by the electron-withdrawing nitrogen atom.

  • Regioselectivity (C2-Cl vs. C6-Br): While C-Br bonds are generally weaker than C-Cl bonds, the reactivity in SNAr is often governed by the stability of the intermediate. For 2-halopyridines, the rate of substitution is typically F > Cl > Br > I, with the high electronegativity of fluorine accelerating the reaction.[1][2] However, in di-halogenated systems, the choice of nucleophile and reaction conditions can influence which site reacts. For many common nucleophiles, substitution occurs preferentially at the C2 position.

This protocol describes a typical procedure for the selective substitution of the 2-chloro group.

  • Reagent Preparation: In a sealed reaction vessel, dissolve this compound (1.0 eq.) in a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Addition of Reagents: Add a primary amine (e.g., benzylamine, 1.2 eq.) followed by a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or potassium carbonate (2.0 eq.).

  • Reaction Conditions: Heat the mixture to 80-120 °C. The causality for heating is to provide sufficient activation energy to overcome the barrier for the formation of the Meisenheimer complex.

  • Monitoring and Work-up: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine to remove the solvent and inorganic salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the 2-amino-6-bromonicotinate product.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-halogen bonds serve as excellent handles for forming new carbon-carbon and carbon-heteroatom bonds via transition metal catalysis. The Suzuki-Miyaura and Sonogashira couplings are prominent examples.[3][4][5]

  • Causality of Reactivity and Selectivity: The key to selectivity in cross-coupling reactions lies in the oxidative addition step of the catalytic cycle. The C-Br bond is significantly more reactive towards oxidative addition with a Pd(0) catalyst than the C-Cl bond.[3][4] This differential reactivity allows for the selective functionalization of the C6 position while leaving the C2-chloro group intact for subsequent transformations.

    • Reactivity Order: C-I > C-OTf > C-Br >> C-Cl.[4]

This protocol details the selective coupling of an arylboronic acid at the C6-bromo position.

G start This compound + Arylboronic Acid reagents Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃) Solvent (e.g., Toluene/H₂O) start->reagents 1. Combine heating Heat (e.g., 90 °C) under Inert Atmosphere (N₂ or Ar) reagents->heating 2. React monitoring Monitor by TLC/LC-MS heating->monitoring 3. During Reaction workup Aqueous Work-up (Extraction with Organic Solvent) monitoring->workup 4. Upon Completion purification Column Chromatography workup->purification 5. Isolate product Methyl 6-aryl-2-chloronicotinate purification->product 6. Final Product

Caption: Workflow for a selective Suzuki-Miyaura coupling reaction.

  • Inert Atmosphere: To a reaction flask, add this compound (1.0 eq.), an arylboronic acid (1.1 eq.), and a base such as aqueous sodium carbonate (2 M solution, 2.0 eq.). The base is crucial for the transmetalation step of the catalytic cycle.[6]

  • Solvent and Degassing: Add a solvent system, typically a mixture of an organic solvent like toluene or 1,4-dioxane and water. Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes. This is a self-validating step; removing oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) under a positive pressure of the inert gas.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as indicated by TLC or LC-MS.

  • Work-up and Purification: After cooling, partition the mixture between ethyl acetate and water. Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate. Purify the residue via flash chromatography to obtain the desired 6-aryl-2-chloronicotinate derivative.

This protocol outlines the coupling of a terminal alkyne at the C6-bromo position. The Sonogashira reaction is a powerful method for forming C(sp²)-C(sp) bonds.[3][7][8]

  • Reagent Setup: In a Schlenk flask under an argon atmosphere, combine this compound (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 eq.), and a copper(I) co-catalyst (e.g., CuI, 0.05 eq.). The copper co-catalyst is essential for the formation of a copper(I) acetylide intermediate, which facilitates the transmetalation to palladium.[3][9]

  • Solvent and Base: Add a suitable solvent such as tetrahydrofuran (THF) or DMF, followed by a terminal alkyne (1.2 eq.) and an amine base (e.g., triethylamine or DIPEA, 2.5 eq.). The amine base is required to deprotonate the terminal alkyne and neutralize the H-X acid formed during the reaction.

  • Reaction Conditions: Stir the mixture at room temperature or with gentle heating (40-60 °C) until completion.

  • Work-up and Purification: Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues. Concentrate the filtrate and purify the crude product by column chromatography to yield the 6-alkynyl-2-chloronicotinate product.

Reactions at the Ester Functional Group

The methyl ester at the C3 position is a classic electrophilic site. The carbonyl carbon is susceptible to attack by nucleophiles, leading to nucleophilic acyl substitution.

  • Hydrolysis: The ester can be readily hydrolyzed to the corresponding carboxylic acid using aqueous base (e.g., NaOH, LiOH) followed by acidic work-up.

  • Amidation: Direct reaction with an amine can form an amide, often requiring elevated temperatures or conversion of the ester to a more reactive species like an acyl chloride.

Spectroscopic Data Summary

Characterization of this compound and its derivatives relies on standard spectroscopic techniques.[10] The following table summarizes the expected data for the starting material.

Technique Expected Observations
¹H NMR Three signals: a singlet for the methyl ester protons (~3.9 ppm) and two doublets in the aromatic region for the two pyridine ring protons (~7.5-8.5 ppm).
¹³C NMR Seven distinct carbon signals: one for the methyl group, one for the carbonyl carbon, and five for the pyridine ring carbons.
IR Spectroscopy Characteristic absorption bands for the C=O stretch of the ester (~1730 cm⁻¹), C=N and C=C stretches of the pyridine ring (~1550-1600 cm⁻¹), and C-Cl/C-Br stretches in the fingerprint region.
Mass Spec (MS) A distinct molecular ion peak (M⁺) with a characteristic isotopic pattern due to the presence of both bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1).

Conclusion

This compound is a molecule of significant synthetic utility, engineered by its electronic design for selective chemical modifications. Its primary electrophilic sites are the halogen-bearing C2 and C6 positions of the pyridine ring and the carbonyl carbon of the methyl ester. The differential reactivity between the C-Br and C-Cl bonds provides a powerful tool for sequential, regioselective functionalization, particularly in palladium-catalyzed cross-coupling reactions where the C6-bromo position is preferentially addressed. Furthermore, the electron-deficient ring is highly susceptible to nucleophilic aromatic substitution, primarily at the C2-chloro position. By understanding the fundamental principles of its electrophilic and nucleophilic character, researchers can strategically unlock the full potential of this versatile building block for applications in drug discovery and materials science.

References

The Strategic Application of Methyl 6-bromo-2-chloronicotinate in the Discovery of Novel Bioactive Molecules: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Pyridine Building Block

In the landscape of modern drug discovery and medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics.[1] Its presence in numerous FDA-approved drugs underscores its importance as a "privileged structure." Among the vast array of functionalized pyridines, Methyl 6-bromo-2-chloronicotinate has emerged as a particularly versatile and powerful building block for the synthesis of complex bioactive molecules.[2] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth technical exploration of the strategic application of this compound in the discovery of new chemical entities. We will delve into the nuanced reactivity of this molecule and provide field-proven insights into its application in key synthetic transformations, with a focus on the synthesis of kinase inhibitors.

This compound (CAS No: 1142192-03-7) possesses a unique arrangement of functional groups that allows for selective and sequential chemical modifications.[3] The presence of two distinct halogen atoms, a bromine at the 6-position and a chlorine at the 2-position, offers differential reactivity, enabling chemists to perform regioselective cross-coupling reactions.[4] The methyl ester at the 3-position provides a convenient handle for further derivatization, such as amide bond formation. This trifecta of reactive sites makes it an ideal starting material for the construction of diverse molecular libraries for high-throughput screening and lead optimization.

This guide will navigate the synthetic utility of this compound through the lens of modern synthetic organic chemistry, with a focus on palladium-catalyzed cross-coupling reactions that are fundamental to contemporary drug discovery. We will explore the causality behind experimental choices, providing not just protocols, but a deeper understanding of the underlying chemical principles.

Chapter 1: Understanding the Reactivity Landscape of this compound

The synthetic utility of this compound is rooted in the differential reactivity of its three key functional sites: the C-Br bond, the C-Cl bond, and the methyl ester. A thorough understanding of this reactivity is paramount for designing efficient and selective synthetic routes.

  • The C-Br Bond at the 6-Position: The carbon-bromine bond is the more reactive of the two carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. This is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond. Consequently, oxidative addition of a palladium(0) catalyst to the C-Br bond is kinetically favored, allowing for selective functionalization at the 6-position while leaving the C-Cl bond intact.[5] This selective reactivity is the cornerstone of many synthetic strategies employing this building block.

  • The C-Cl Bond at the 2-Position: While less reactive than the C-Br bond, the C-Cl bond can still participate in cross-coupling reactions under more forcing conditions or with specialized catalyst systems. This allows for a sequential functionalization strategy, where the 6-position is first modified, followed by a second cross-coupling reaction at the 2-position. This stepwise approach enables the synthesis of highly complex and diverse pyridine derivatives.

  • The Methyl Ester at the 3-Position: The methyl ester serves as a versatile handle for a variety of chemical transformations. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a common functional group in many drug molecules. The ester can also be reduced to an alcohol or converted to other functional groups, further expanding the synthetic possibilities.

The following diagram illustrates the strategic decision-making process for the selective functionalization of this compound.

G start This compound reaction1 Palladium-Catalyzed Cross-Coupling start->reaction1 Suzuki, Buchwald-Hartwig, or Sonogashira at C6 product1 6-Substituted-2-chloronicotinate reaction1->product1 product2 2,6-Disubstituted Nicotinate reaction2 Amide Coupling product3 Nicotinamide Derivative reaction2->product3 reaction3 Further Functionalization final_product Bioactive Molecule reaction3->final_product product1->reaction1 Reaction at C2 (harsher conditions) product1->reaction2 Hydrolysis then Amide Coupling product1->final_product product2->final_product product3->reaction3 Modification of other substituents product3->final_product

Caption: A decision-making workflow for the selective functionalization of this compound.

Chapter 2: Palladium-Catalyzed Cross-Coupling Reactions: The Gateway to Molecular Diversity

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules and are indispensable tools in drug discovery. For this compound, these reactions provide a powerful means to introduce a wide array of substituents at the 6-position with high selectivity.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[6] In the context of this compound, this reaction is typically used to introduce aryl or heteroaryl substituents at the 6-position.

Causality Behind Experimental Choices:

  • Catalyst: A palladium(0) catalyst is essential for the reaction. Commonly used precursors include Pd(PPh₃)₄ and Pd(OAc)₂ with a phosphine ligand. The choice of ligand can significantly impact the reaction's efficiency, with bulky, electron-rich phosphine ligands often being preferred for challenging substrates.

  • Base: A base is required to activate the boronic acid for transmetalation to the palladium center. Inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ are frequently used. The choice of base can influence the reaction rate and yield, and must be compatible with the other functional groups in the molecule.

  • Solvent: The reaction is typically carried out in a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water. The aqueous phase is necessary to dissolve the inorganic base.

Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling

EntryAryl Boronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2)Toluene/H₂O9085-95
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O10080-90
33-Pyridylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃ (2.5)DMF/H₂O11075-85

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To a reaction vessel, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0-3.0 equiv).

  • Add the palladium catalyst and, if required, the ligand.

  • Add the degassed solvent mixture (e.g., 4:1 dioxane/water).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen) and heat the mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[7]

Buchwald-Hartwig Amination: Constructing C-N Bonds for Bioactivity

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst.[8] This reaction is particularly valuable in drug discovery as the resulting arylamines are common motifs in bioactive molecules.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands such as Xantphos, BINAP, or DavePhos are often employed to facilitate the reductive elimination step and prevent catalyst decomposition.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and generate the active palladium-amido complex. Common bases include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and cesium carbonate (Cs₂CO₃). The choice of base can be crucial, especially when dealing with base-sensitive functional groups.

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used to prevent quenching of the strong base.

Data Presentation: Representative Conditions for Buchwald-Hartwig Amination

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
1MorpholinePd₂(dba)₃ (2)Xantphos (4)NaOtBu (1.4)Toluene10080-90
2AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (2)Dioxane11075-85
3BenzylaminePd₂(dba)₃ (2.5)XPhos (6)LHMDS (1.5)THF8070-80

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • In a glovebox or under an inert atmosphere, add the palladium precursor, the ligand, and the base to an oven-dried Schlenk tube.

  • Add this compound (1.0 equiv) and the desired amine (1.2 equiv).

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C).

  • Stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[9]

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[10] This reaction is valuable for introducing alkynyl groups, which can serve as versatile handles for further transformations or as key structural elements in bioactive molecules.

Causality Behind Experimental Choices:

  • Catalysts: The Sonogashira reaction typically employs a dual catalyst system consisting of a palladium(0) complex and a copper(I) co-catalyst (e.g., CuI). The palladium catalyst facilitates the oxidative addition to the aryl halide, while the copper co-catalyst activates the alkyne. Copper-free Sonogashira protocols have also been developed to avoid potential issues with copper contamination.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne and act as a solvent.

  • Solvent: The reaction is often carried out in a solvent such as THF, DMF, or acetonitrile.

Data Presentation: Representative Conditions for Sonogashira Coupling

EntryAlkynePd Catalyst (mol%)Cu(I) Salt (mol%)BaseSolventTemp (°C)Yield (%)
1PhenylacetylenePd(PPh₃)₄ (2)CuI (5)Et₃NTHFRT85-95
2TrimethylsilylacetylenePdCl₂(PPh₃)₂ (3)CuI (5)DIPEADMF6080-90
3Propargyl alcoholPd(OAc)₂ (2) / SPhos (4)-Cs₂CO₃Acetonitrile8070-80

Experimental Protocol: General Procedure for Sonogashira Coupling

  • To a reaction vessel, add this compound (1.0 equiv), the palladium catalyst, and the copper(I) salt (if applicable).

  • Add the degassed solvent and the amine base.

  • Add the terminal alkyne (1.2 equiv) dropwise to the stirred mixture.

  • Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.[11]

Chapter 3: Case Studies: Synthesis of Bioactive Kinase Inhibitors

The true measure of a building block's utility lies in its successful application in the synthesis of biologically active molecules. This compound and its close analogs are valuable precursors for the synthesis of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and inflammatory diseases.[12]

Case Study 1: Synthesis of a Janus Kinase (JAK) Inhibitor Precursor

Janus kinases are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways.[13] Dysregulation of JAK signaling is implicated in a variety of autoimmune diseases and cancers.[14] The following outlines a synthetic approach to a key intermediate for a JAK inhibitor, leveraging the selective reactivity of a 6-bromo-2-chloropyridine core.

G start This compound step1 Buchwald-Hartwig Amination (Selective at C6) start->step1 Primary Amine, Pd Catalyst, Strong Base intermediate1 Methyl 6-amino-2-chloronicotinate Derivative step1->intermediate1 step2 Suzuki Coupling (at C2) intermediate1->step2 Arylboronic Acid, Pd Catalyst, Base intermediate2 6-Amino-2-aryl-nicotinate Derivative step2->intermediate2 step3 Amide Bond Formation intermediate2->step3 Hydrolysis followed by coupling with amine final_product JAK Inhibitor Precursor step3->final_product

Caption: Synthetic workflow for a Janus Kinase (JAK) inhibitor precursor.

This synthetic strategy highlights the power of sequential, site-selective cross-coupling reactions. The more reactive C-Br bond at the 6-position is first subjected to a Buchwald-Hartwig amination to install a key nitrogen-containing substituent. Subsequently, the less reactive C-Cl bond at the 2-position is functionalized via a Suzuki coupling to introduce an aryl group. Finally, the methyl ester is converted to an amide, a common feature in many JAK inhibitors.[15]

Case Study 2: Synthesis of an Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4) Inhibitor Scaffold

IRAK-4 is a serine/threonine kinase that plays a crucial role in the innate immune response.[16] It is a promising therapeutic target for the treatment of various inflammatory diseases and certain types of cancer. The synthesis of IRAK-4 inhibitors often involves the construction of a substituted pyridine core, for which this compound is an excellent starting material.

G start This compound step1 Suzuki Coupling (Selective at C6) start->step1 Arylboronic Acid, Pd Catalyst, Base intermediate1 Methyl 6-aryl-2-chloronicotinate step1->intermediate1 step2 Nucleophilic Aromatic Substitution (SNAr) (at C2) intermediate1->step2 Amine Nucleophile, Heat intermediate2 6-Aryl-2-amino-nicotinate Derivative step2->intermediate2 step3 Amide Bond Formation intermediate2->step3 Hydrolysis and Amide Coupling final_product IRAK-4 Inhibitor Scaffold step3->final_product

Caption: Synthetic workflow for an IRAK-4 inhibitor scaffold.

In this approach, a Suzuki coupling is first employed to install a desired aryl group at the 6-position. The electron-withdrawing nature of the pyridine ring and the ester group activates the 2-position towards nucleophilic aromatic substitution (SNAr). This allows for the displacement of the chloride with an amine nucleophile, often without the need for a palladium catalyst, simply by heating. The resulting 2-amino-6-aryl-nicotinate can then be further elaborated into a potent IRAK-4 inhibitor.

Conclusion: A Versatile Tool for the Modern Medicinal Chemist

This compound stands out as a strategically invaluable building block in the synthesis of novel bioactive molecules. Its well-defined and differential reactivity at the C2, C6, and C3 positions provides a robust platform for the controlled and sequential introduction of diverse chemical functionalities. This guide has illuminated the core principles governing its application in key palladium-catalyzed cross-coupling reactions and has provided practical, step-by-step protocols to empower researchers in their synthetic endeavors.

The case studies on the synthesis of kinase inhibitor scaffolds underscore the real-world impact of this versatile molecule in addressing significant therapeutic challenges. As the demand for new and more effective medicines continues to grow, the ability to rapidly and efficiently construct complex molecular architectures is paramount. This compound, with its inherent synthetic flexibility, is poised to remain a key asset in the toolbox of medicinal chemists for the foreseeable future.

References

Theoretical Insights into the Electronic Structure of Methyl 6-bromo-2-chloronicotinate: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive theoretical analysis of the electronic structure of Methyl 6-bromo-2-chloronicotinate, a halogenated pyridine derivative of significant interest in medicinal chemistry. In the absence of extensive experimental data on this specific molecule, this paper leverages high-level computational chemistry to predict its key electronic properties. By employing Density Functional Theory (DFT), we elucidate the molecular geometry, frontier molecular orbital characteristics, and electrostatic potential, offering crucial insights for researchers in drug design and development. This document serves as a predictive resource, guiding the rational design of novel therapeutics by anticipating the molecule's reactivity, stability, and intermolecular interaction potential.

Introduction: The Strategic Importance of Halogenated Pyridines in Drug Design

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs. The introduction of halogen substituents onto this ring system profoundly influences the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Chlorine and bromine, in particular, can modulate the electronic landscape of the pyridine ring, impacting its reactivity and ability to form specific non-covalent interactions, such as halogen bonding.[1] this compound (Figure 1) is a versatile building block in the synthesis of complex pharmaceutical agents.[2][3] An in-depth understanding of its electronic structure is paramount for predicting its behavior in biological systems and for the strategic design of new chemical entities.

Figure 1: Chemical Structure of this compound

This guide presents a theoretical investigation into the electronic properties of this compound, providing a foundational understanding for its application in drug discovery.

Computational Methodology: A Self-Validating Theoretical Framework

To ensure the reliability of our theoretical predictions, we propose a computational workflow grounded in Density Functional Theory (DFT), a robust method for studying the electronic structure of molecules.[4] The choice of functional and basis set is critical for obtaining accurate results and is justified by established best practices in computational chemistry.

Geometry Optimization

The initial step involves optimizing the molecular geometry of this compound. This is crucial as the electronic properties are highly dependent on the three-dimensional arrangement of the atoms.

  • Protocol:

    • Construct the initial 3D structure of the molecule.

    • Perform a geometry optimization using a suitable DFT functional, such as B3LYP, which is known for its balance of accuracy and computational efficiency for organic molecules.[5]

    • Employ a Pople-style basis set, for instance, 6-311++G(d,p), which provides a good description of the electron distribution, including polarization and diffuse functions necessary for accurately modeling non-covalent interactions.

    • Confirm that the optimized structure corresponds to a true energy minimum by performing a frequency calculation and ensuring the absence of imaginary frequencies.[6]

Electronic Structure Analysis

Once the optimized geometry is obtained, a series of calculations are performed to probe the electronic landscape of the molecule.

  • Protocol:

    • Frontier Molecular Orbitals (FMOs): Calculate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and visualize their spatial distribution. The HOMO-LUMO gap is a key indicator of chemical reactivity and stability.[7]

    • Molecular Electrostatic Potential (MEP): Generate an MEP map to visualize the charge distribution and identify electrophilic and nucleophilic sites. This is invaluable for predicting how the molecule will interact with biological macromolecules.

    • Natural Bond Orbital (NBO) Analysis: Perform an NBO analysis to investigate intramolecular interactions, such as hyperconjugation, and to obtain atomic charges.

The logical flow of this computational workflow is depicted in the diagram below.

Diagram 1: Computational workflow for electronic structure analysis.

Predicted Electronic Properties and Their Implications

Based on the principles of electronic effects of the substituents on the pyridine ring, we can predict the key electronic features of this compound.

Molecular Geometry

The pyridine ring is expected to be planar, with the methyl ester group potentially exhibiting some torsion. A related compound, methyl 6-chloronicotinate, has been shown to be nearly planar.[8] The presence of the bulky bromine atom at position 6 and the chlorine atom at position 2 will influence the bond lengths and angles of the pyridine ring.

Frontier Molecular Orbitals (HOMO & LUMO)

The HOMO and LUMO are crucial for understanding a molecule's reactivity. For this compound, we can anticipate the following:

  • HOMO: The HOMO is likely to be localized on the pyridine ring and the bromine atom, which has lone pairs of electrons. This indicates that these regions are the most susceptible to electrophilic attack.

  • LUMO: The LUMO is expected to be distributed over the electron-deficient pyridine ring, particularly the carbon atoms attached to the electronegative nitrogen, chlorine, and the carbonyl group of the ester. This suggests these sites are prone to nucleophilic attack.[9]

The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing the molecule's kinetic stability. A larger gap implies higher stability and lower reactivity. The presence of electron-withdrawing halogens and the ester group is expected to lower the energy of both the HOMO and LUMO, with a significant impact on the molecule's overall reactivity.

Parameter Predicted Characteristic Implication for Drug Design
HOMO Energy Relatively low due to electronegative substituentsReduced susceptibility to oxidation
LUMO Energy Low due to electron-withdrawing groupsIncreased susceptibility to nucleophilic attack
HOMO-LUMO Gap ModerateBalance between stability and reactivity
Molecular Electrostatic Potential (MEP)

The MEP map will visually represent the charge distribution. We predict the following features:

  • Negative Potential (Red/Yellow): The nitrogen atom of the pyridine ring and the oxygen atoms of the ester group will exhibit negative electrostatic potential, indicating their role as hydrogen bond acceptors.

  • Positive Potential (Blue): The hydrogen atoms of the methyl group and potentially a region on the bromine atom (a "sigma-hole") will show positive electrostatic potential, suggesting their ability to act as hydrogen bond or halogen bond donors, respectively. The pyridine ring protons will also be electropositive.

Diagram 2: Predicted regions of electrostatic potential.

Applications in Drug Discovery

The theoretical insights into the electronic structure of this compound have direct implications for its use in drug discovery:

  • Structure-Activity Relationship (SAR) Studies: By understanding the electronic contributions of the bromo and chloro substituents, medicinal chemists can make more informed decisions when designing analogues with modulated properties.[10]

  • Reactivity Prediction: The predicted locations of electrophilic and nucleophilic sites can guide the synthesis of derivatives and anticipate potential metabolic pathways.

  • Target Interaction Modeling: The MEP map provides a blueprint for how the molecule might interact with a biological target. The identified hydrogen bond acceptors and potential halogen bond donor sites can be leveraged to enhance binding affinity and selectivity.

Conclusion

This technical guide has presented a comprehensive theoretical framework for understanding the electronic structure of this compound. Through the application of DFT, we have predicted its key electronic properties, including its molecular geometry, frontier molecular orbitals, and electrostatic potential. These theoretical insights provide a valuable foundation for researchers in drug discovery, enabling the rational design of novel therapeutics based on this versatile chemical scaffold. The predictive power of computational chemistry, as outlined in this guide, is an indispensable tool in the modern drug development pipeline.

References

Methodological & Application

Application Notes and Protocols for the Regioselective Suzuki-Miyaura Coupling of Methyl 6-bromo-2-chloronicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic C-C Bond Formation in Nicotinate Scaffolds

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its exceptional functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acid and ester building blocks.[1] This palladium-catalyzed transformation has become indispensable in the pharmaceutical and fine chemical industries for the construction of biaryl and heteroaryl motifs, which are prevalent in a multitude of biologically active molecules.[2]

Methyl 6-bromo-2-chloronicotinate is a valuable and versatile building block in medicinal chemistry. The presence of two distinct halogen atoms at the C2 and C6 positions of the pyridine ring offers the potential for selective functionalization, enabling the synthesis of diverse libraries of substituted nicotinic acid derivatives. This application note provides a comprehensive guide and a detailed experimental protocol for the regioselective Suzuki-Miyaura coupling of this compound. We will delve into the mechanistic underpinnings that govern the reaction's selectivity, provide a step-by-step procedure, and offer insights into reaction optimization and troubleshooting.

Understanding the Regioselectivity: The Reactivity of C-Br vs. C-Cl Bonds

The key to successfully employing this compound in cross-coupling reactions lies in understanding the inherent difference in reactivity between the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds. The rate-determining step in the Suzuki-Miyaura catalytic cycle is typically the oxidative addition of the organohalide to the palladium(0) catalyst.[3] The bond dissociation energy of the C-X bond plays a crucial role in this step, with weaker bonds leading to faster reaction rates.

The established order of reactivity for aryl halides in Suzuki-Miyaura coupling is:

I > Br >> Cl [1][4]

The C-Br bond is significantly weaker and therefore more susceptible to oxidative addition by the palladium catalyst than the more robust C-Cl bond.[4][5] Consequently, the Suzuki-Miyaura coupling of this compound is predicted to proceed with high regioselectivity at the C6 position, leaving the C2 chloro substituent intact for potential subsequent transformations. This selective reactivity provides a powerful strategy for the sequential, site-specific elaboration of the nicotinic acid core.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with a representative arylboronic acid. The conditions provided are a robust starting point and may be optimized for specific substrates.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃ or K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)

  • Degassed water

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk flask or equivalent)

  • Magnetic stirrer and heating mantle/oil bath

  • Thin-layer chromatography (TLC) supplies for reaction monitoring

Safety Precautions:

  • Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.

  • Organic solvents are flammable and should be handled with care.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. This is crucial to prevent oxidation of the palladium(0) catalyst.

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the anhydrous solvent (e.g., 1,4-dioxane) and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water). Add the palladium catalyst (1-5 mol%) to the reaction mixture.

  • Reaction Execution: Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-100 °C).

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired methyl 6-aryl-2-chloronicotinate.

Data Presentation: Typical Reaction Parameters

The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of this compound with various arylboronic acids.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃1,4-Dioxane/H₂O (4:1)901285-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)K₃PO₄Toluene/H₂O (5:1)1001080-90
33-Fluorophenylboronic acidPd(PPh₃)₄ (3)K₂CO₃DMF/H₂O (10:1)801682-92
4Thiophene-2-boronic acidPd(dppf)Cl₂ (2)Cs₂CO₃1,4-Dioxane/H₂O (4:1)951275-85

Visualization of the Process

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR(L2) Ar-Pd(II)-OR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR(L2) Base (-X-) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Combine Reactants Combine Reactants Inert Atmosphere Inert Atmosphere Combine Reactants->Inert Atmosphere Add Solvent & Catalyst Add Solvent & Catalyst Inert Atmosphere->Add Solvent & Catalyst Heat & Stir Heat & Stir Add Solvent & Catalyst->Heat & Stir Monitor Monitor Heat & Stir->Monitor Quench & Extract Quench & Extract Monitor->Quench & Extract Dry & Concentrate Dry & Concentrate Quench & Extract->Dry & Concentrate Purify Purify Dry & Concentrate->Purify

Caption: A streamlined workflow for the Suzuki-Miyaura coupling experiment.

Discussion and Mechanistic Insights

The success of the Suzuki-Miyaura coupling of this compound hinges on several key factors:

  • Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is critical. For electron-deficient heteroaryl halides, catalysts with electron-rich and bulky phosphine ligands, such as those incorporating triphenylphosphine (PPh₃) or 1,1'-bis(diphenylphosphino)ferrocene (dppf), are often effective.[6] These ligands promote the oxidative addition step and stabilize the palladium intermediates.

  • The Role of the Base: The base plays a crucial role in the transmetalation step of the catalytic cycle.[1] It activates the organoboron species, typically by forming a more nucleophilic boronate complex.[7] For substrates containing base-sensitive functional groups like esters, the use of milder inorganic bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is recommended to minimize the risk of hydrolysis.[8] While stronger bases can sometimes accelerate the reaction, they increase the likelihood of ester saponification.

  • Solvent System: The reaction is often performed in a mixture of an organic solvent and water. The aqueous phase is essential for dissolving the inorganic base and facilitating the formation of the active boronate species. Common organic solvents include 1,4-dioxane, toluene, and dimethylformamide (DMF). The choice of solvent can influence the solubility of the reactants and the reaction rate.

  • Functional Group Compatibility: The methyl ester group in the substrate is generally stable under the recommended Suzuki-Miyaura conditions.[8] The use of mild bases and moderate reaction temperatures helps to preserve this functionality. The chloro substituent at the C2 position is also expected to remain unreacted due to the higher reactivity of the C-Br bond.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low or no conversion Inactive catalystEnsure an inert atmosphere is maintained throughout the reaction setup. Use fresh, high-quality catalyst.
Insufficiently degassed solventsThoroughly degas all solvents before use.
Inappropriate base or solventScreen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvents (e.g., toluene, DMF).
Ester hydrolysis Base is too strong or reaction temperature is too highUse a milder base (e.g., K₂CO₃). Reduce the reaction temperature.
Homocoupling of boronic acid Presence of oxygenEnsure a rigorously inert atmosphere.
Low regioselectivity Inappropriate catalyst/ligand systemWhile unlikely for C-Br vs. C-Cl, screening different phosphine ligands can sometimes enhance selectivity.

Conclusion

The regioselective Suzuki-Miyaura coupling of this compound at the C6 position is a highly efficient and predictable transformation. By leveraging the differential reactivity of the C-Br and C-Cl bonds, this protocol provides a robust method for the synthesis of a wide range of 6-aryl-2-chloronicotinate derivatives. These products can serve as versatile intermediates for further functionalization, making this a valuable tool for researchers in drug discovery and development. The provided protocol, along with the mechanistic insights and troubleshooting guide, offers a solid foundation for the successful implementation of this important C-C bond-forming reaction.

References

Application Notes and Protocols for the Selective Sonogashira Reaction of Methyl 6-bromo-2-chloronicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Sonogashira Coupling in Drug Discovery and Development

The Sonogashira cross-coupling reaction stands as a cornerstone in the edifice of modern organic synthesis, prized for its efficiency in constructing carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This palladium- and copper-catalyzed transformation has become indispensable in the synthesis of complex molecules, particularly within the pharmaceutical industry, where the resulting internal alkynes serve as versatile intermediates for a diverse array of bioactive compounds.[4][5] The reaction's tolerance of a wide range of functional groups and its typically mild conditions further underscore its utility.[1]

This guide provides a detailed exploration of the Sonogashira reaction as applied to a challenging and highly functionalized substrate: Methyl 6-bromo-2-chloronicotinate. The presence of two distinct halogen substituents on an electron-deficient pyridine ring presents a classic chemoselectivity challenge. Leveraging the differential reactivity of the C-Br and C-Cl bonds is paramount to achieving selective functionalization, a critical consideration in multi-step synthetic campaigns. These application notes are designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the reaction's mechanistic underpinnings and a robust, field-proven protocol for its successful implementation.

Mechanistic Insights: A Tale of Two Catalytic Cycles

The Sonogashira reaction proceeds through a synergistic interplay of two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2] A thorough understanding of this mechanism is crucial for rational troubleshooting and optimization.

The Palladium Cycle: The primary catalytic cycle is driven by a palladium(0) species. It commences with the oxidative addition of the aryl halide to the Pd(0) complex, forming a Pd(II)-aryl intermediate. The reactivity of the aryl halide is a critical determinant of the reaction rate, following the general trend: I > Br > OTf > Cl.[1] This inherent reactivity difference is the key to achieving selectivity in polyhalogenated substrates like this compound.

The Copper Cycle: The role of the copper(I) co-catalyst is to activate the terminal alkyne.[1] In the presence of a base, the terminal alkyne is deprotonated to form a copper acetylide. This species then undergoes transmetalation with the Pd(II)-aryl complex, transferring the alkynyl group to the palladium center and regenerating the copper catalyst.

Reductive Elimination: The final step of the palladium cycle is reductive elimination from the resulting Pd(II)-aryl-alkynyl complex, which yields the desired internal alkyne product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.

It is important to note that copper-free Sonogashira protocols have been developed to circumvent the issue of alkyne homocoupling (Glaser coupling), which can be a significant side reaction, especially in the presence of oxygen.[1]

Figure 1: The interconnected palladium and copper catalytic cycles in the Sonogashira reaction.

Strategic Considerations for the Selective Coupling of this compound

The successful Sonogashira coupling of this compound hinges on exploiting the greater reactivity of the C-Br bond over the C-Cl bond. This chemoselectivity can be fine-tuned by judiciously selecting the reaction parameters.

ParameterKey Considerations for SelectivityRationale
Palladium Catalyst Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are common and effective choices.[1][2]These catalysts offer a good balance of reactivity and stability. The phosphine ligands are crucial for stabilizing the palladium center and facilitating the catalytic cycle.
Copper(I) Co-catalyst Copper(I) iodide (CuI) is the most frequently used co-catalyst.CuI efficiently facilitates the formation of the copper acetylide intermediate, which is essential for the transmetalation step.[1]
Base Triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are often employed.The base serves to deprotonate the terminal alkyne and to neutralize the hydrogen halide byproduct generated during the reaction.[1] An amine base can also act as a solvent.
Solvent Aprotic polar solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are suitable.[4]These solvents effectively dissolve the reactants and catalysts, promoting a homogeneous reaction mixture.
Temperature Room temperature to moderate heating (e.g., 50-80 °C) is typically sufficient for aryl bromides.[1]Higher temperatures can lead to undesired side reactions, including the coupling of the less reactive C-Cl bond.
Reaction Atmosphere An inert atmosphere (e.g., nitrogen or argon) is crucial.This prevents the oxidative homocoupling of the alkyne (Glaser coupling) and protects the palladium catalyst from deactivation.

Detailed Experimental Protocol

This protocol provides a robust starting point for the selective Sonogashira coupling of this compound with a terminal alkyne. Optimization may be required for specific alkynes.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene, trimethylsilylacetylene, propargyl alcohol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine)

  • Anhydrous solvent (e.g., DMF or THF)

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Solvents for workup and chromatography (e.g., ethyl acetate, hexanes)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and under an inert atmosphere of nitrogen or argon, add this compound (1.0 equiv), the palladium catalyst (0.02-0.05 equiv), and copper(I) iodide (0.04-0.10 equiv).

  • Reagent Addition: Add the anhydrous solvent (e.g., DMF, 5-10 mL per mmol of substrate) and the base (e.g., triethylamine, 2-3 equiv). Stir the mixture for 10-15 minutes to ensure dissolution and catalyst activation.

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv) dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Heating: If the reaction is sluggish at room temperature, gently heat the mixture to 50-80 °C. Continue to monitor the reaction until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution to remove the copper catalyst, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Figure 2: A generalized experimental workflow for the selective Sonogashira coupling of this compound.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
No or low conversion Inactive catalyst, insufficient temperature, or steric hindrance.Use a fresh batch of catalyst. Gradually increase the reaction temperature. Consider a more active palladium catalyst or ligand system.
Formation of alkyne homocoupling product Presence of oxygen, excess copper catalyst.Ensure a thoroughly deoxygenated reaction setup. Consider a copper-free protocol or reduce the amount of CuI.[1]
Reaction at the C-Cl position High reaction temperature or prolonged reaction time.Reduce the reaction temperature and monitor the reaction closely to stop it upon consumption of the starting material.
Difficulty in purification Residual copper or palladium catalyst.Perform a thorough aqueous workup with ammonium chloride to remove copper salts. Filtration through a pad of Celite may help remove palladium residues.

Conclusion

The selective Sonogashira coupling of this compound is a powerful transformation that provides access to a range of valuable, functionalized pyridine derivatives. By carefully controlling the reaction conditions, particularly the choice of catalyst, base, solvent, and temperature, high chemoselectivity for the more reactive C-Br bond can be achieved. The protocol outlined in these application notes serves as a comprehensive guide for researchers to successfully implement this reaction, with the provided troubleshooting tips offering solutions to common challenges. This methodology is anticipated to be a valuable tool in the synthesis of novel compounds for drug discovery and development.

References

Synthesis of substituted nicotinic acid derivatives from Methyl 6-bromo-2-chloronicotinate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of Substituted Nicotinic Acid Derivatives from Methyl 6-bromo-2-chloronicotinate

Introduction: A Versatile Scaffold for Discovery

In the landscape of medicinal chemistry and materials science, the nicotinic acid framework is a privileged scaffold, forming the core of numerous pharmaceuticals and functional materials.[1][2][3] The strategic functionalization of this pyridine ring allows for the fine-tuning of molecular properties, making the development of efficient and selective synthetic routes a paramount objective. This compound stands out as a particularly valuable and versatile starting material. Its dihalogenated nature, featuring a bromine and a chlorine atom at electronically distinct positions, presents a unique opportunity for sequential and site-selective chemical modifications.

The differential reactivity of the carbon-halogen bonds is the cornerstone of its synthetic utility. In palladium-catalyzed cross-coupling reactions, the carbon-bromine (C-Br) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond.[4][5] This reactivity gradient allows for the selective functionalization at the C-6 position while preserving the C-2 chloro-substituent for subsequent transformations. This guide provides a detailed exploration of the key synthetic transformations, offering robust protocols and expert insights for the synthesis of diverse nicotinic acid derivatives from this powerful building block.

Part 1: Selective C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a premier method for constructing carbon-carbon bonds, celebrated for its high efficiency and broad functional group tolerance.[6][7] Leveraging the higher reactivity of the C-Br bond, the C-6 position of this compound can be selectively arylated or vinylated, yielding 6-substituted-2-chloronicotinate intermediates.

Mechanistic Rationale

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[8][9][10]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the nicotinic acid ester, forming a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid or ester is transferred to the palladium center, displacing the bromide.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

Suzuki_Coupling Start Methyl 6-bromo- 2-chloronicotinate OxAdd Oxidative Addition Start->OxAdd Pd0 Pd(0) Catalyst Pd0->OxAdd Enters Cycle PdII_Complex Ar-Pd(II)-Br Complex OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation BoronicAcid R-B(OH)₂ + Base BoronicAcid->Transmetalation Diaryl_PdII Ar-Pd(II)-R Complex Transmetalation->Diaryl_PdII ReductiveElim Reductive Elimination Diaryl_PdII->ReductiveElim ReductiveElim->Pd0 Regenerated Product Methyl 6-Aryl- 2-chloronicotinate ReductiveElim->Product

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the coupling of an arylboronic acid at the C-6 position.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equivalents)

  • Triphenylphosphine (PPh₃, 0.08 equivalents) or SPhos (0.04 equivalents)

  • Potassium Carbonate (K₂CO₃, 3.0 equivalents)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and K₂CO₃ (3.0 eq).

  • Add the palladium catalyst (e.g., Pd(OAc)₂) and the phosphine ligand (e.g., PPh₃).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction).

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired Methyl 6-aryl-2-chloronicotinate.

Arylboronic Acid PartnerCatalyst/LigandYield (%)
Phenylboronic acidPd(OAc)₂ / PPh₃85-95%
4-Methoxyphenylboronic acidPd(OAc)₂ / PPh₃88-96%
3-Thienylboronic acidPd(OAc)₂ / SPhos80-90%
4-Fluorophenylboronic acidPd(OAc)₂ / PPh₃82-92%

Part 2: C-N Bond Formation via Buchwald-Hartwig Amination

With the C-6 position functionalized, the remaining C-2 chlorine atom serves as a handle for introducing nitrogen-based nucleophiles. The Buchwald-Hartwig amination is the gold standard for this transformation, enabling the synthesis of a wide array of 2-amino-nicotinic acid derivatives.[11][12][13]

Mechanistic Rationale

Similar to the Suzuki coupling, this reaction is palladium-catalyzed and follows a comparable catalytic cycle.[14][15] The key distinction is the use of a strong base to deprotonate the amine, forming a more nucleophilic amide that participates in the catalytic cycle. The use of bulky, electron-rich phosphine ligands (often called Buchwald ligands) is critical to facilitate both the oxidative addition at the sterically hindered and electron-deficient C-Cl bond and the final reductive elimination step.[14]

Buchwald_Hartwig Start Methyl 6-Aryl- 2-chloronicotinate OxAdd Oxidative Addition Start->OxAdd Pd0 Pd(0) Catalyst + Bulky Ligand Pd0->OxAdd Enters Cycle PdII_Complex Ar-Pd(II)-Cl Complex OxAdd->PdII_Complex LigandExchange Ligand Exchange/ Amide Formation PdII_Complex->LigandExchange Amine R₂NH + Base Amine->LigandExchange Amido_PdII Ar-Pd(II)-NR₂ Complex LigandExchange->Amido_PdII ReductiveElim Reductive Elimination Amido_PdII->ReductiveElim ReductiveElim->Pd0 Regenerated Product Methyl 6-Aryl- 2-(dialkylamino)nicotinate ReductiveElim->Product

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general method for the amination of the C-2 position.

Materials:

  • Methyl 6-aryl-2-chloronicotinate

  • Primary or Secondary Amine (1.5 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equivalents)

  • XPhos or BrettPhos (0.08 equivalents)

  • Sodium tert-butoxide (NaOtBu, 2.0 equivalents)

  • Toluene, anhydrous

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 eq) and the phosphine ligand (0.08 eq) to a flame-dried Schlenk tube.

  • Add anhydrous toluene and stir for 10 minutes until the catalyst solution is homogeneous.

  • In a separate flask, add Methyl 6-aryl-2-chloronicotinate (1.0 eq), the amine (1.5 eq), and NaOtBu (2.0 eq).

  • Evacuate and backfill this flask with inert gas.

  • Transfer the prepared catalyst solution to the flask containing the substrate via cannula.

  • Heat the reaction mixture to 100-110 °C and stir for 6-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Dilute with ethyl acetate and water, then separate the layers.

  • Extract the aqueous phase with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the residue by flash column chromatography to yield the desired 2-amino-nicotinate product.

Amine PartnerLigandYield (%)
MorpholineXPhos80-90%
AnilineBrettPhos75-85%
BenzylamineXPhos82-92%
DiethylamineXPhos70-85%

Part 3: Final Transformation - Ester Hydrolysis

The final step in synthesizing the target nicotinic acid derivatives is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This is typically a high-yielding and straightforward saponification reaction.[16][17]

Experimental Protocol: Saponification

Materials:

  • Substituted Methyl Nicotinate derivative

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (3.0 equivalents)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water

  • 1M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the methyl nicotinate derivative (1.0 eq) in a mixture of THF, MeOH, and water (e.g., a 3:1:1 ratio).

  • Add LiOH (3.0 eq) and stir the mixture at room temperature or with gentle heating (40-50 °C) for 2-6 hours. Monitor the disappearance of the starting material by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvents.

  • Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Carefully acidify the solution to pH 3-4 by the dropwise addition of 1M HCl. A precipitate should form.

  • Stir the suspension in the ice bath for 30 minutes.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold water and dry under high vacuum to yield the final nicotinic acid derivative. Purity is often high enough, but recrystallization can be performed if needed.

Overall Synthetic Workflow

The sequential nature of these reactions allows for a modular and highly effective approach to creating a library of diverse nicotinic acid derivatives from a single, readily available starting material.

Full_Synthesis Start This compound Step1 Suzuki Coupling (Arylboronic Acid, Pd Catalyst, Base) Start->Step1 Intermediate1 Methyl 6-Aryl-2-chloronicotinate Step1->Intermediate1 Step2 Buchwald-Hartwig Amination (Amine, Pd Catalyst, Ligand, Base) Intermediate1->Step2 Intermediate2 Methyl 6-Aryl-2-(amino)nicotinate Step2->Intermediate2 Step3 Ester Hydrolysis (LiOH or NaOH, then H⁺ workup) Intermediate2->Step3 FinalProduct 6-Aryl-2-(amino)nicotinic Acid Step3->FinalProduct

Caption: Three-step workflow for synthesizing substituted nicotinic acids.

Product Characterization

To ensure the identity and purity of all intermediates and final products, a combination of standard analytical techniques is essential:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure and assess purity.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compounds.

By following these detailed protocols and understanding the underlying chemical principles, researchers can effectively utilize this compound as a cornerstone for the efficient and versatile synthesis of novel nicotinic acid derivatives for a wide range of applications.

References

Step-by-step guide for the functionalization of Methyl 6-bromo-2-chloronicotinate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Step-by-Step Functionalization of Methyl 6-bromo-2-chloronicotinate

Abstract

This compound is a pivotal dihalogenated pyridine building block in modern synthetic chemistry, particularly in the fields of drug discovery and materials science. Its utility stems from the two distinct halogen-substituted positions (C6-Bromo and C2-Chloro) that possess orthogonal reactivity. This allows for a programmed, step-wise functionalization, enabling the synthesis of complex, polysubstituted pyridine derivatives. This guide provides a comprehensive overview and detailed protocols for the selective modification of this substrate, focusing on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. The causality behind experimental choices is explained to provide researchers with a robust framework for reaction design and optimization.

Introduction: The Strategic Value of Orthogonal Reactivity

Nicotinic acid derivatives are privileged scaffolds found in numerous pharmaceuticals and biologically active compounds.[1][2][3] this compound (CAS 1142192-03-7) serves as an exceptionally versatile starting material for building molecular complexity. The key to its synthetic power lies in the differential reactivity of the C-Br and C-Cl bonds.

In palladium-catalyzed cross-coupling reactions, the C–X bond's relative bond dissociation energy (BDE) is a primary determinant of reactivity, following the general trend: C–I > C–Br > C–OTf > C–Cl.[4] This inherent difference allows for the selective activation of the C6-Br bond under conditions that leave the more robust C2-Cl bond untouched. This C2-chloro handle can then be functionalized in a subsequent step using either more forcing cross-coupling conditions or an alternative mechanistic pathway, such as Nucleophilic Aromatic Substitution (SNAr).[5]

This guide outlines a logical workflow for leveraging this reactivity difference.

G cluster_0 Synthetic Strategy Overview A This compound B Step 1: Selective C6-Functionalization (via Cross-Coupling at C-Br) A->B Mild Pd Catalysis C 6-Substituted-2-chloronicotinate Intermediate B->C D Step 2: C2-Functionalization (Cross-Coupling or SNAr at C-Cl) C->D E Final 2,6-Disubstituted Product D->E Forcing Pd Catalysis or Nucleophilic Attack

Diagram 1: General workflow for the sequential functionalization of this compound.

Part I: Selective Functionalization at the C6-Position (C-Br Bond)

The initial synthetic operation almost invariably targets the more labile C6-bromo position. The following protocols detail three major classes of palladium-catalyzed cross-coupling reactions suitable for this transformation. Success hinges on choosing conditions mild enough to preserve the C2-chloro substituent.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust and widely used method for forming C(sp²)–C(sp²) bonds.[6][7] It involves the coupling of the aryl bromide with an organoboron species, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base.[8] The base is crucial as it facilitates the transmetalation step by forming a more nucleophilic boronate complex.[8]

Experimental Protocol 1: General Suzuki-Miyaura Coupling

  • Reagent Assembly: In an oven-dried Schlenk flask, combine this compound (1.0 equiv.), the desired aryl- or heteroarylboronic acid (1.2–1.5 equiv.), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0–3.0 equiv.).

  • Catalyst & Solvent Addition: Add the palladium catalyst and ligand (see Table 1). Add a suitable solvent system (e.g., 1,4-Dioxane/H₂O 4:1, or Toluene/EtOH/H₂O 4:1:1) to achieve a substrate concentration of ~0.1 M.

  • Inerting: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes, or by three freeze-pump-thaw cycles.

  • Reaction: Heat the mixture with vigorous stirring to the specified temperature (typically 80–100 °C) under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.

  • Work-up & Purification: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.

Table 1: Recommended Conditions for Selective C6-Suzuki Coupling

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Notes & Rationale
Pd(PPh₃)₄ (5%)-K₂CO₃ (2.0)Dioxane/H₂O90A classic, reliable system for many standard boronic acids.[9] PPh₃ is a versatile, albeit sometimes less active, ligand.
Pd(OAc)₂ (2%)SPhos (4%)K₃PO₄ (3.0)Toluene/H₂O100SPhos is a bulky, electron-rich biaryl phosphine ligand that promotes efficient oxidative addition and reductive elimination, often leading to higher yields and shorter reaction times.[10]
PdCl₂(dppf) (3%)-Cs₂CO₃ (2.0)DMF85The dppf ligand provides good stability to the catalytic species. Cs₂CO₃ is a strong, soluble base often effective in challenging couplings.
Sonogashira Coupling: C-C Alkyne Bond Formation

The Sonogashira coupling enables the synthesis of arylalkynes by reacting an aryl halide with a terminal alkyne.[11][12] The classic protocol employs a palladium catalyst and a copper(I) co-catalyst.[13] A significant side reaction is the copper-mediated homocoupling of the terminal alkyne (Glaser coupling).[14] Performing the reaction under copper-free conditions can effectively mitigate this issue.

Experimental Protocol 2: Copper-Free Sonogashira Coupling

  • Reagent Assembly: To a Schlenk flask, add this compound (1.0 equiv.) and the palladium catalyst/ligand (see Table 2).

  • Solvent and Reagent Addition: Add an anhydrous, degassed solvent (e.g., THF or Dioxane). Add the terminal alkyne (1.5 equiv.) followed by a suitable amine base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA), 3.0 equiv.).

  • Inerting: Ensure the system is under a positive pressure of nitrogen or argon.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40–60 °C). The mild conditions are key to maintaining selectivity for the C-Br bond. Monitor by TLC or LC-MS.

  • Work-up & Purification: Upon completion, filter the mixture through a pad of Celite to remove palladium black and amine salts, washing with ethyl acetate. Concentrate the filtrate and purify the residue by flash column chromatography.

Table 2: Recommended Conditions for Selective C6-Sonogashira Coupling

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Notes & Rationale
Pd(PPh₃)₂Cl₂ (3%)PPh₃ (6%)DIPEA (3.0)THF50A standard copper-free system. The additional PPh₃ ligand helps stabilize the Pd(0) active species.
Pd(OAc)₂ (2%)SPhos (4%)Cs₂CO₃ (2.0)Dioxane60The use of a carbonate base with a highly active biarylphosphine ligand is another effective copper-free strategy.
Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is the premier method for constructing aryl C–N bonds.[15][16] Achieving high selectivity for the C-Br bond over the C-Cl bond is critical and has been demonstrated on analogous substrates like 6-bromo-2-chloroquinoline.[17] The choice of a sterically hindered, electron-rich phosphine ligand is paramount, as it facilitates the rate-limiting reductive elimination step from the palladium center.[16][18]

Experimental Protocol 3: Selective Buchwald-Hartwig Amination

  • Reagent Assembly: In a glovebox or under a strong flow of argon, charge a Schlenk tube with the palladium precatalyst, ligand, and a strong, non-nucleophilic base (e.g., NaOt-Bu or LiHMDS, see Table 3).

  • Reactant Addition: Add this compound (1.0 equiv.) and an anhydrous, degassed solvent (e.g., Toluene or Dioxane). Finally, add the amine coupling partner (1.2 equiv., if solid) or inject it (if liquid).

  • Reaction: Seal the tube and heat the mixture with stirring to the specified temperature (80–110 °C).

  • Work-up & Purification: After cooling, quench the reaction carefully with saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by flash chromatography.

Table 3: Recommended Conditions for Selective C6-Amination

Precatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Notes & Rationale
Pd₂(dba)₃ (2%)XPhos (4%)NaOt-Bu (1.5)Toluene100XPhos is a highly effective ligand for C-Br amination, often providing excellent selectivity and yields.[17] NaOt-Bu is a common, strong base for these reactions.
Pd(OAc)₂ (2%)RuPhos (4%)K₃PO₄ (2.0)Dioxane110RuPhos is another powerful biarylphosphine ligand. K₃PO₄ is a milder base, which can be beneficial for substrates with base-sensitive functional groups.

Part II: Functionalization at the C2-Position (C-Cl Bond)

Once the C6-position has been successfully functionalized, the resulting Methyl 6-substituted-2-chloronicotinate intermediate is primed for modification at the C2-position.

G cluster_1 C2-Functionalization Pathways cluster_2 Option A: Cross-Coupling cluster_3 Option B: SNAr A 6-Substituted-2-chloronicotinate Intermediate B Suzuki, Sonogashira, etc. (Forcing Conditions) A->B C Nucleophilic Attack (e.g., NaOR, NaSR, HNR'R'')) A->C D Final 2,6-Disubstituted Product B->D C->D

Diagram 2: Decision pathways for functionalizing the C2-chloro position.

Cross-Coupling of the C2-Chloro Group

While more challenging to activate than the C-Br bond, the C2-Cl bond can participate in cross-coupling reactions under more forcing conditions. This typically requires more electron-rich and sterically demanding ligands, higher catalyst loadings, and potentially higher temperatures. The protocols are analogous to those in Part I, but with the catalyst systems adjusted for C-Cl activation (e.g., using catalysts based on ligands like BrettPhos or cataCXium A).

Nucleophilic Aromatic Substitution (SNAr)

An elegant and often preferred alternative to cross-coupling for the C2-position is Nucleophilic Aromatic Substitution (SNAr). The pyridine ring is inherently electron-deficient, and this effect is amplified by the electron-withdrawing ester group at the C3-position. This electronic arrangement makes the C2 carbon highly electrophilic and susceptible to attack by nucleophiles.[5][19] The reaction proceeds via a negatively charged intermediate (a Meisenheimer complex), which then expels the chloride leaving group to restore aromaticity.[19] This method provides a metal-free route to introduce heteroatom substituents.

Experimental Protocol 4: General SNAr with O-, S-, and N-Nucleophiles

  • Reagent Preparation: To a solution of the Methyl 6-substituted-2-chloronicotinate intermediate (1.0 equiv.) in a polar aprotic solvent (e.g., DMF, DMSO, or NMP), add the nucleophile.

    • For O-nucleophiles: Use a pre-formed sodium alkoxide (NaOR, 1.5 equiv.) or generate it in situ by adding an alcohol (1.5 equiv.) and a strong base like NaH (1.5 equiv.) at 0 °C.

    • For S-nucleophiles: Use a sodium thiolate (NaSR, 1.5 equiv.) or a thiol with a base like K₂CO₃ (2.0 equiv.).

    • For N-nucleophiles: Use a primary or secondary amine (2.0-3.0 equiv.), where one equivalent acts as the nucleophile and the excess acts as the base.

  • Reaction: Heat the reaction mixture (temperatures can range from room temperature to >100 °C depending on the nucleophile's reactivity). Monitor the reaction by TLC or LC-MS.

  • Work-up & Purification: Cool the reaction to room temperature. If using a strong base like NaH, quench carefully with water. Dilute with ethyl acetate or another suitable organic solvent and wash extensively with water to remove the polar aprotic solvent. Dry the organic layer, concentrate, and purify by column chromatography.

Table 4: Typical Nucleophiles and Conditions for C2-SNAr

Nucleophile TypeExample ReagentBaseSolventTemp. (°C)Product Type
Alkoxide (O)Sodium Methoxide-DMF60-802-Methoxy derivative
Thiolate (S)Sodium thiophenoxide-DMSO25-502-Phenylthio derivative
Amine (N)MorpholineExcess MorpholineNMP100-1202-Morpholino derivative

Conclusion

This compound offers a predictable and versatile platform for the synthesis of complex substituted pyridines. By understanding and exploiting the inherent reactivity differences between the C6-bromo and C2-chloro positions, chemists can devise logical, sequential functionalization strategies. Initial, mild palladium-catalyzed cross-coupling at the C-Br bond, followed by either more forcing cross-coupling or, more commonly, a nucleophilic aromatic substitution at the C-Cl bond, provides a powerful and flexible approach to novel chemical entities for pharmaceutical and materials science applications.

References

The Strategic Utility of Methyl 6-bromo-2-chloronicotinate in the Synthesis of Advanced Agrochemicals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of a Dihalogenated Pyridine Intermediate

In the landscape of modern agrochemical research, the quest for novel, effective, and environmentally benign active ingredients is perpetual. Pyridine-based compounds have emerged as a cornerstone in the development of fungicides, herbicides, and insecticides due to their versatile bioactivity.[1] Within this chemical class, Methyl 6-bromo-2-chloronicotinate stands out as a highly strategic intermediate. Its dihalogenated structure presents a unique platform for selective and sequential functionalization, enabling the synthesis of a diverse array of complex agrochemical molecules. The differential reactivity of the chloro and bromo substituents, coupled with the ester moiety, provides chemists with a powerful toolkit for molecular design.

This technical guide provides an in-depth exploration of the synthetic applications of this compound in the agrochemical sector. We will delve into key chemical transformations, present detailed experimental protocols, and offer insights into the rationale behind these synthetic strategies. The aim is to equip researchers, scientists, and drug development professionals with the knowledge to effectively leverage this versatile building block in their discovery and development pipelines.

Core Synthetic Strategies and Mechanistic Insights

The synthetic utility of this compound is primarily centered on the selective manipulation of its two halogen atoms. The chlorine at the 2-position is more susceptible to nucleophilic aromatic substitution (SNAr), while the bromine at the 6-position is more reactive in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings. This differential reactivity is the linchpin for its strategic use in multi-step syntheses.

Application Note I: Synthesis of Pyridine Carboxamide Fungicides via Nucleophilic Aromatic Substitution

A significant class of modern fungicides is the pyridine carboxamides, which often feature an aniline or phenoxide moiety at the 2-position of the pyridine ring. This compound is an ideal precursor for these compounds, where the 2-chloro group can be selectively displaced by a nucleophile.

Scientific Rationale

The electron-withdrawing nature of the pyridine nitrogen and the ester group activates the 2-position for nucleophilic attack, facilitating the SNAr reaction.[2] The chlorine atom, being more electronegative than bromine, renders the C2 carbon more electrophilic and thus more susceptible to initial attack by a nucleophile.[3] This allows for the selective introduction of a substituted aniline or phenol, a key structural motif in many fungicides, while leaving the 6-bromo position intact for potential further diversification.

Experimental Protocol: Nucleophilic Aromatic Substitution with a Substituted Aniline

This protocol describes a general procedure for the reaction of this compound with a substituted aniline to form a key intermediate for pyridine carboxamide fungicides.

Materials:

  • This compound (1.0 eq)

  • Substituted Aniline (e.g., 2-amino-4-chlorophenol) (1.1 eq)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry, round-bottom flask equipped with a magnetic stirrer and a condenser, add this compound (1.0 eq) and the chosen base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas three times to ensure an oxygen-free atmosphere.

  • Add the anhydrous solvent to achieve a concentration of 0.1-0.5 M with respect to the starting material.

  • Add the substituted aniline (1.1 eq) to the stirring mixture.

  • Heat the reaction mixture to 80-120 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Logical Workflow for SNAr

sn_ar_workflow start Start reagents Combine this compound, Aniline Derivative, and Base start->reagents solvent Add Anhydrous Solvent (DMF/DMSO) reagents->solvent inert Establish Inert Atmosphere (N₂/Ar) solvent->inert heat Heat to 80-120 °C inert->heat monitor Monitor Reaction (TLC/LC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup purify Purify by Column Chromatography workup->purify product Obtain Functionalized Product purify->product

Caption: Workflow for SNAr on this compound.

Application Note II: Synthesis of Biaryl-Containing Agrochemicals via Suzuki-Miyaura Coupling

The biaryl structural motif is prevalent in many herbicides and fungicides. The Suzuki-Miyaura cross-coupling reaction is a powerful method for constructing C-C bonds, and this compound can be strategically employed in this context.[4][5] The 6-bromo position is more reactive towards oxidative addition to a palladium(0) catalyst compared to the 2-chloro position.[6]

Scientific Rationale

The Suzuki-Miyaura coupling involves the palladium-catalyzed reaction of an organohalide with an organoboron compound.[7] The greater reactivity of the C-Br bond compared to the C-Cl bond in the oxidative addition step of the catalytic cycle allows for the selective coupling at the 6-position. This enables the introduction of an aryl or heteroaryl group, which can then be followed by further functionalization at the 2-position or modification of the ester group.

Experimental Protocol: Suzuki-Miyaura Coupling with an Arylboronic Acid

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Arylboronic Acid (1.2-1.5 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 eq)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the base (2.0 eq), and the palladium catalyst (3 mol%).

  • Seal the vessel and evacuate and backfill with an inert gas three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling
Aryl Halide SubstratePalladium Catalyst (mol%)Ligand (mol%)Base (equivalents)Solvent SystemTemp. (°C)Time (h)Yield (%)
2-Bromo-6-methylisonicotinaldehydePd₂(dba)₃ (2.5)SPhos (10)K₃PO₄ (3.0)1,4-Dioxane/H₂O (4:1)1001285-95
2-Bromo-6-methylisonicotinic AcidPd(PPh₃)₄ (5)-K₂CO₃ (2.0)DMF/H₂O (5:1)90880-90
8-bromo-6-methylquinolin-2(1H)-onePd(dppf)Cl₂ (3)-K₂CO₃ (2.0)Toluene/H₂O (2:1)1101875-85

Note: The data presented is for structurally similar compounds and serves as a guideline for optimization with this compound.

Catalytic Cycle of Suzuki-Miyaura Coupling

suzuki_cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_complex Ar-Pd(II)L₂-Br oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation Ar'-B(OH)₂ / Base pd_aryl_complex Ar-Pd(II)L₂-Ar' transmetalation->pd_aryl_complex reductive_elimination Reductive Elimination pd_aryl_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application Note III: Introduction of Alkynyl Moieties via Sonogashira Coupling

Alkynyl groups are important pharmacophores in some classes of agrochemicals. The Sonogashira coupling provides a direct method for the formation of a C(sp²)-C(sp) bond, and again, the 6-bromo position of this compound is the preferred site of reaction.[8]

Scientific Rationale

The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide.[9] Similar to the Suzuki coupling, the oxidative addition of the C-Br bond to the palladium(0) center is more facile than that of the C-Cl bond, allowing for selective alkynylation at the 6-position. This introduces a versatile alkynyl handle that can be further elaborated.

Experimental Protocol: Sonogashira Coupling with a Terminal Alkyne

This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound (1.0 eq)

  • Terminal Alkyne (1.2 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (1-5 mol%)

  • Copper(I) Iodide (CuI) (2-10 mol%)

  • Base (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA))

  • Anhydrous and degassed solvent (e.g., THF, DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add the palladium catalyst (2.5 mol%) and CuI (5 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent, followed by this compound (1.0 eq), the terminal alkyne (1.2 eq), and the amine base.

  • Stir the reaction mixture at room temperature or heat to 40-80 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the mixture and filter through a pad of Celite to remove the catalysts.

  • Concentrate the filtrate and purify the residue by column chromatography.

Proposed Synthetic Pathway for a Strobilurin Analogue

strobilurin_synthesis start This compound sonogashira Sonogashira Coupling (Terminal Alkyne, Pd/Cu catalyst, Base) start->sonogashira intermediate1 6-Alkynyl-2-chloronicotinate sonogashira->intermediate1 snar SNAr (Substituted Phenol, Base) intermediate1->snar intermediate2 6-Alkynyl-2-phenoxynicotinate snar->intermediate2 reduction Ester Reduction (e.g., DIBAL-H) intermediate2->reduction intermediate3 (6-Alkynyl-2-phenoxypyridin-3-yl)methanol reduction->intermediate3 oxidation Oxidation (e.g., MnO₂) intermediate3->oxidation product Strobilurin Analogue Precursor oxidation->product

Caption: Proposed synthetic route to a strobilurin analogue precursor.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block for the synthesis of a wide range of agrochemicals. Its dihalogenated nature allows for selective and sequential functionalization through well-established synthetic methodologies, including nucleophilic aromatic substitution, Suzuki-Miyaura coupling, and Sonogashira coupling. The ability to introduce diverse functionalities at both the 2- and 6-positions of the pyridine ring provides a robust platform for the generation of extensive chemical libraries for high-throughput screening in agrochemical discovery programs.

The protocols and application notes provided herein serve as a comprehensive guide for researchers to harness the synthetic potential of this key intermediate. Future advancements in catalysis and reaction engineering will undoubtedly further expand the utility of this compound, paving the way for the development of the next generation of innovative and sustainable crop protection solutions.

References

Application Note & Protocol: A Scalable, High-Yield Synthesis of Methyl 6-bromo-2-chloronicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to the large-scale synthesis of Methyl 6-bromo-2-chloronicotinate, a pivotal intermediate in the development of novel therapeutics, particularly G-protein coupled receptor (GPCR) modulators[1]. The protocol detailed herein is optimized for scalability, safety, and high-yield production, addressing the needs of researchers in medicinal chemistry and process development. We present a robust two-step synthetic pathway commencing with the oxidative bromination of 2-chloro-5-methylpyridine to yield 6-bromo-2-chloronicotinic acid, followed by a classic Fischer-Speier esterification. This guide emphasizes the mechanistic rationale behind procedural choices, stringent safety protocols for handling hazardous reagents, and detailed analytical methods for quality control.

Strategic Overview: The Synthetic Pathway

The selection of a synthetic route for industrial-scale production hinges on factors such as cost-effectiveness, atom economy, safety, and the purity of the final product. The chosen two-step synthesis of this compound is designed to meet these criteria.

  • Step 1: Synthesis of 6-Bromo-2-chloronicotinic Acid. The process begins with the direct oxidation of 2-chloro-5-methylpyridine. While various methods exist for the synthesis of nicotinic acids, direct oxidation under controlled conditions avoids the use of highly reactive and difficult-to-handle organometallic reagents like butyllithium, which would be required for alternative routes starting from materials like 2,5-dibromopyridine and pose significant challenges at scale[2][3]. The use of a cobalt acetate catalyst and oxygen provides a milder and more environmentally conscious approach compared to stoichiometric heavy-metal oxidants like potassium permanganate[3]. The subsequent bromination is a critical step requiring careful control of reaction conditions to ensure regioselectivity and minimize side-product formation.

  • Step 2: Fischer-Speier Esterification. The conversion of the resulting 6-bromo-2-chloronicotinic acid to its methyl ester is achieved via the well-established Fischer-Speier esterification[4]. This acid-catalyzed reaction with methanol is an equilibrium-driven process. By using methanol as both a reagent and a solvent, the equilibrium is shifted towards the product, ensuring a high conversion rate, a crucial consideration for maximizing yield in large-scale operations[4][5].

The overall workflow is depicted below:

G cluster_0 Step 1: Synthesis of Precursor Acid cluster_1 Step 2: Esterification Start 2-Chloro-5-methylpyridine Oxidation Oxidation (O2, Co(OAc)2) Start->Oxidation Intermediate 6-Chloronicotinic Acid Oxidation->Intermediate Bromination Bromination (NBS or Br2) Intermediate->Bromination Acid 6-Bromo-2-chloronicotinic Acid Bromination->Acid Esterification Fischer Esterification (Methanol, H2SO4) Acid->Esterification Product This compound Esterification->Product

Caption: High-level workflow for the two-step synthesis.

Safety Imperatives for Large-Scale Production

The protocols described involve hazardous materials that demand strict adherence to safety procedures. A thorough risk assessment must be conducted before commencing any work.

Key Hazards:

  • Bromine (Br₂): A highly corrosive, toxic, and volatile liquid. Both the liquid and its vapors can cause severe burns to the skin, eyes, and respiratory tract[6]. It is a strong oxidizing agent and may cause fire upon contact with combustible materials[7].

  • N-Bromosuccinimide (NBS): A hazardous solid that can cause skin and eye irritation. It can also be a source of bromine radicals, and its reactions can be exothermic, requiring careful thermal management to prevent runaway reactions[8].

  • Sulfuric Acid (H₂SO₄): A highly corrosive strong acid. Contact can cause severe burns, and its dilution in water is highly exothermic.

  • Dichloromethane (DCM): A volatile chlorinated solvent that is a suspected carcinogen and can cause irritation to the skin, eyes, and respiratory system.

Mandatory Safety Measures:

  • Engineering Controls: All operations must be performed in a well-ventilated chemical fume hood or a walk-in hood for larger scale setups. The sash should be kept as low as possible[7][9]. Equipment must be constructed from compatible materials (e.g., glass, Teflon) for handling bromine[7].

  • Personal Protective Equipment (PPE): At all times, personnel must wear chemical splash goggles, a face shield, a lab coat, and heavy-duty, chemically resistant gloves (e.g., nitrile)[7][9]. Disposable gloves should not be used when handling liquid bromine[9].

  • Emergency Preparedness: An emergency eyewash and shower station must be readily accessible. A spill kit containing an appropriate neutralizer, such as a saturated sodium thiosulfate solution, must be available wherever bromine is handled[7]. In case of skin contact with bromine, immediately flush the affected area with copious amounts of soap and water for at least 15 minutes and seek immediate medical attention[6][7].

Detailed Experimental Protocols

Part A: Synthesis of 6-Bromo-2-chloronicotinic Acid (CAS: 1060815-67-9)

This protocol outlines the synthesis starting from 2-chloro-5-methylpyridine.

Reagents & Equipment:

  • 2-Chloro-5-methylpyridine

  • Cobalt (II) Acetate (Co(OAc)₂)

  • Chlorobenzene (solvent)

  • N-Bromosuccinimide (NBS)

  • AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (radical initiator)

  • Sodium Hydroxide (NaOH) solution

  • Hydrochloric Acid (HCl) solution

  • Large-bore glass reactor with overhead stirrer, reflux condenser, gas inlet, and temperature probe

  • Heating mantle and cooling bath

Procedure:

  • Oxidation:

    • To a suitable reactor, charge chlorobenzene as the solvent, followed by 2-chloro-5-methylpyridine (1.0 eq) and cobalt (II) acetate (0.05 eq)[3].

    • Begin vigorous stirring and heat the mixture to 100-110 °C[3].

    • Once the temperature is stable, begin bubbling oxygen gas through the reaction mixture at a controlled rate[3].

    • Maintain the reaction at this temperature for 4-6 hours, monitoring the consumption of the starting material by TLC or GC-MS.

    • Upon completion, cool the reaction mixture to room temperature. The crude 6-chloronicotinic acid will precipitate. Filter the solid and wash with a small amount of cold solvent.

  • Bromination:

    • The crude 6-chloronicotinic acid can be taken to the next step. Suspend the acid in a suitable solvent like acetonitrile or acetic acid.

    • Add N-Bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of a radical initiator such as AIBN.

    • Heat the mixture to reflux (approx. 80-85 °C) and maintain for 2-4 hours. Monitor the reaction progress.

    • After cooling, the solvent can be removed under reduced pressure.

  • Work-up and Isolation:

    • Treat the residue with a dilute aqueous solution of sodium hydroxide to dissolve the carboxylic acid.

    • Wash the aqueous solution with a non-polar solvent like ethyl acetate to remove any unreacted starting material or non-acidic byproducts.

    • Acidify the aqueous layer carefully with concentrated hydrochloric acid to a pH of 2-3, which will precipitate the 6-bromo-2-chloronicotinic acid.

    • Collect the solid product by filtration, wash thoroughly with cold deionized water, and dry under vacuum to a constant weight.

Part B: Synthesis of this compound (CAS: 1142192-03-7)

This protocol details the esterification of the acid synthesized in Part A.

Reagents & Equipment:

  • 6-Bromo-2-chloronicotinic Acid

  • Methanol (MeOH), anhydrous

  • Sulfuric Acid (H₂SO₄), concentrated

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Glass reactor with overhead stirrer, reflux condenser, and temperature probe

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • In a large reactor, suspend the 6-bromo-2-chloronicotinic acid (1.0 eq) in an excess of methanol (at least 10-20 volumes).

    • While stirring and cooling the mixture in an ice bath, slowly and carefully add concentrated sulfuric acid (0.2-0.3 eq) as a catalyst. The addition is exothermic.

    • After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 65 °C).

  • Esterification:

    • Maintain the reflux for 12-18 hours. The progress of the reaction can be monitored by TLC or LC-MS until the starting acid is no longer detectable[1].

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

    • Carefully neutralize the residue by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases. Ensure the final pH is neutral or slightly basic (pH 7-8).

    • Extract the aqueous layer three times with a suitable organic solvent such as dichloromethane or ethyl acetate.

    • Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate[1].

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

    • The product can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford a white to off-white solid[1].

G cluster_0 Fischer Esterification Mechanism Start Carboxylic Acid (R-COOH) Protonation Protonation of Carbonyl Oxygen Start->Protonation H+ Attack Nucleophilic Attack by Methanol Protonation->Attack CH3OH Intermediate Tetrahedral Intermediate Attack->Intermediate Proton_Transfer Proton Transfer Intermediate->Proton_Transfer Elimination Elimination of Water Proton_Transfer->Elimination -H2O Deprotonation Deprotonation Elimination->Deprotonation -H+ Product Ester (R-COOCH3) Deprotonation->Product

Caption: Mechanism of the acid-catalyzed Fischer esterification.[4][5]

Data Summary & Quality Control

The following table summarizes the key parameters for this synthetic protocol.

ParameterStep A: Acid SynthesisStep B: Esterification
Key Reagents 2-Chloro-5-methylpyridine, O₂, NBS6-Bromo-2-chloronicotinic acid, MeOH, H₂SO₄
Solvent Chlorobenzene, AcetonitrileMethanol
Catalyst Cobalt (II) Acetate, AIBNSulfuric Acid
Temperature 100-110 °C (Oxidation), Reflux (Bromination)Reflux (~65 °C)
Reaction Time 6-10 hours (total)12-18 hours
Typical Yield 75-85%90-98%
Product Form SolidSolid
CAS Number 1060815-67-9[10]1142192-03-7[11]
Molecular Formula C₆H₃BrClNO₂C₇H₅BrClNO₂
Molecular Weight 236.45 g/mol 250.48 g/mol

Analytical Characterization: The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure.

  • LC-MS: To verify the molecular weight and assess purity.

  • HPLC: For quantitative purity analysis.

  • Melting Point: To compare with literature values.

References

Application Notes and Protocols for Microwave-Assisted Synthesis Using Methyl 6-bromo-2-chloronicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Chemical Diversity with a Versatile Heterocyclic Building Block

In the landscape of modern medicinal chemistry and materials science, the pyridine scaffold remains a cornerstone for the development of novel molecular entities. Its unique electronic properties and ability to engage in hydrogen bonding have cemented its role in a vast array of pharmaceuticals and functional materials. Within this class of compounds, Methyl 6-bromo-2-chloronicotinate emerges as a particularly valuable and versatile building block. Possessing three distinct points of reactivity—a methyl ester and two halogen atoms with differentiated reactivity—it offers a strategic platform for the sequential and regioselective introduction of diverse functional groups.

This application note provides a comprehensive guide to the microwave-assisted synthesis of derivatives of this compound. We will delve into the principles of microwave chemistry and explore its application in key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. The protocols detailed herein are designed to provide researchers, scientists, and drug development professionals with a robust starting point for their synthetic endeavors, emphasizing rapid, efficient, and selective transformations.

The Power of Microwave Synthesis: A Paradigm Shift in Reaction Efficiency

Microwave-assisted organic synthesis (MAOS) has revolutionized the practice of chemical synthesis by offering a more efficient and sustainable alternative to conventional heating methods.[1] Unlike traditional heating, which relies on the slow and often uneven transfer of thermal energy, microwave irradiation directly heats the reaction mixture by interacting with polar molecules and ions.[2] This results in rapid and uniform heating, leading to a host of advantages:

  • Dramatically Reduced Reaction Times: Reactions that would typically take hours or even days to complete can often be accomplished in a matter of minutes.[3]

  • Improved Reaction Yields and Purity: The rapid heating and precise temperature control afforded by microwave synthesis can minimize the formation of byproducts, leading to cleaner reactions and higher yields of the desired product.[4]

  • Enhanced Reaction Control and Reproducibility: Modern microwave reactors allow for precise control over temperature and pressure, ensuring reproducible reaction outcomes.[3]

  • Greener Chemistry: Reduced reaction times translate to lower energy consumption. Furthermore, the efficiency of microwave heating can enable the use of less solvent, contributing to more environmentally friendly synthetic processes.[5]

Strategic Functionalization of this compound: Exploiting Differential Reactivity

The synthetic utility of this compound lies in the differential reactivity of its two halogen substituents. In palladium-catalyzed cross-coupling reactions, the rate-determining step is typically the oxidative addition of the carbon-halogen bond to the palladium(0) catalyst. The strength of the C-X bond plays a crucial role, with the weaker C-Br bond being more susceptible to cleavage than the stronger C-Cl bond. This inherent difference in reactivity allows for the selective functionalization at the 6-position (C-Br) while leaving the 2-position (C-Cl) intact for subsequent transformations.

G cluster_0 Selective Functionalization Pathway Start This compound Step1 Microwave-Assisted Reaction (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) Selective at C-Br Intermediate 6-Substituted-2-chloronicotinate Step2 Further Functionalization at C-Cl or Ester Product Disubstituted Nicotinate Derivative

Application Protocols

The following protocols provide detailed, step-by-step methodologies for the microwave-assisted functionalization of this compound. These should be considered as robust starting points, and optimization may be necessary for specific substrates.

Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling (Selective at C-Br)

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organohalide and an organoboron compound.[6] This protocol details the selective coupling at the C-Br bond of this compound.

G cluster_0 Suzuki-Miyaura Coupling Workflow Reagents This compound + Arylboronic Acid CatalystSystem Pd Catalyst (e.g., Pd(dppf)Cl2) + Base (e.g., K2CO3) Solvent Solvent (e.g., Dioxane/H2O) Microwave Microwave Irradiation (e.g., 120 °C, 20 min) Workup Aqueous Workup & Extraction Purification Column Chromatography Product Methyl 6-aryl-2-chloronicotinate

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Deionized water

  • Microwave reactor vials (10 mL) with stir bars

Procedure:

  • To a 10 mL microwave reactor vial, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.03 mmol), and K₂CO₃ (2.0 mmol).

  • Add 1,4-dioxane (4 mL) and deionized water (1 mL) to the vial.

  • Seal the vial with a cap and place it in the microwave reactor.

  • Irradiate the reaction mixture at 120 °C for 20 minutes with stirring.

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired Methyl 6-aryl-2-chloronicotinate.

Data Presentation: Suzuki-Miyaura Coupling

EntryArylboronic AcidProductTemperature (°C)Time (min)Yield (%)
1Phenylboronic acidMethyl 2-chloro-6-phenylnicotinate12020>90 (expected)
24-Methoxyphenylboronic acidMethyl 2-chloro-6-(4-methoxyphenyl)nicotinate12020>90 (expected)
33-Thienylboronic acidMethyl 2-chloro-6-(thiophen-3-yl)nicotinate12020>85 (expected)

Yields are based on typical outcomes for similar substrates and should be optimized for specific cases.

Protocol 2: Microwave-Assisted Sonogashira Coupling (Selective at C-Br)

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[7] This protocol outlines the selective coupling at the C-Br position.

Materials:

  • This compound

  • Terminal alkyne (1.5 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (3 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

  • Microwave reactor vials (10 mL) with stir bars

Procedure:

  • To a 10 mL microwave reactor vial, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.05 mmol).

  • Add DMF (5 mL) and triethylamine (3.0 mmol).

  • Degas the mixture by bubbling with argon for 5-10 minutes.

  • Add the terminal alkyne (1.5 mmol) and seal the vial.

  • Irradiate the reaction mixture at 100 °C for 15 minutes with stirring.

  • After cooling, dilute the mixture with ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Data Presentation: Sonogashira Coupling

EntryAlkyneProductTemperature (°C)Time (min)Yield (%)
1PhenylacetyleneMethyl 2-chloro-6-(phenylethynyl)nicotinate10015>85 (expected)
21-OctyneMethyl 2-chloro-6-(oct-1-yn-1-yl)nicotinate10015>80 (expected)
3(Trimethylsilyl)acetyleneMethyl 2-chloro-6-((trimethylsilyl)ethynyl)nicotinate10015>90 (expected)

Yields are based on typical outcomes for similar substrates and should be optimized for specific cases.

Protocol 3: Microwave-Assisted Buchwald-Hartwig Amination (Selective at C-Br)

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds.[1][2] This protocol describes the selective amination at the C-Br position.

G cluster_0 Buchwald-Hartwig Amination Workflow Reagents This compound + Amine CatalystSystem Pd Precatalyst (e.g., Pd2(dba)3) + Ligand (e.g., XPhos) + Base (e.g., NaOtBu) Solvent Anhydrous Toluene Microwave Microwave Irradiation (e.g., 130 °C, 30 min) Workup Filtration through Celite & Concentration Purification Column Chromatography Product Methyl 6-amino-2-chloronicotinate

Materials:

  • This compound

  • Amine (primary or secondary) (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous toluene

  • Microwave reactor vials (10 mL) with stir bars

Procedure:

  • In a glovebox, add Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and NaOtBu (1.4 mmol) to a 10 mL microwave reactor vial containing a stir bar.

  • In a separate vial, dissolve this compound (1.0 mmol) and the amine (1.2 mmol) in anhydrous toluene (5 mL).

  • Transfer this solution to the microwave vial containing the catalyst and base.

  • Seal the vial tightly, remove it from the glovebox, and place it in the microwave reactor.

  • Irradiate the reaction mixture at 130 °C for 30 minutes with stirring.

  • After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation: Buchwald-Hartwig Amination

EntryAmineProductTemperature (°C)Time (min)Yield (%)
1MorpholineMethyl 2-chloro-6-morpholinonicotinate13030>90 (expected)
2AnilineMethyl 2-chloro-6-(phenylamino)nicotinate13030>85 (expected)
3BenzylamineMethyl 6-(benzylamino)-2-chloronicotinate13030>80 (expected)

Yields are based on typical outcomes for similar substrates and should be optimized for specific cases.

Conclusion and Future Perspectives

This compound is a powerful synthetic intermediate, and its utility is significantly enhanced through the application of microwave-assisted synthesis. The protocols outlined in this application note demonstrate the rapid, efficient, and regioselective functionalization of this building block via Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. The ability to selectively react at the C-Br position opens up a wealth of possibilities for the synthesis of complex, polysubstituted pyridine derivatives.

Further exploration could involve the subsequent functionalization of the C-Cl bond under more forcing microwave conditions, or the transformation of the methyl ester moiety. The combination of microwave synthesis with this versatile building block provides a robust platform for the rapid generation of compound libraries for drug discovery and the development of novel materials.

References

Application Notes & Protocols: Flow Chemistry Reactions of Methyl 6-bromo-2-chloronicotinate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking Molecular Complexity with a Versatile Building Block in Continuous Flow

Methyl 6-bromo-2-chloronicotinate is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its di-halogenated pyridine scaffold offers two distinct reaction sites—the C-Br bond at position 6 and the C-Cl bond at position 2. The differential reactivity of these halogens allows for selective, sequential functionalization, enabling the construction of complex, highly substituted pyridine derivatives.

Traditionally, such multi-step syntheses are performed in batch reactors, often requiring intermediate isolation and purification steps that can be time-consuming and reduce overall yield.[1] Continuous flow chemistry emerges as a transformative technology to overcome these limitations. By performing reactions in a continuously flowing stream through a network of tubes or reactors, flow chemistry provides superior control over reaction parameters like temperature, pressure, and residence time.[2] This precise control leads to significant advantages, including enhanced safety when handling hazardous reagents, improved reaction efficiency, higher yields, and greater reproducibility.[3][4]

For pharmaceutical applications, flow chemistry facilitates the seamless integration of multiple reaction steps into a single, uninterrupted process, a concept known as multi-step or telescoped synthesis.[1][5] This guide provides detailed application notes and protocols for the selective functionalization of this compound using palladium-catalyzed cross-coupling reactions adapted for a continuous flow environment.

Core Concepts: A Primer on Laboratory-Scale Flow Chemistry

At its heart, a continuous flow system pumps reactant solutions from reservoirs through a reactor where the transformation occurs.[6] Key components include:

  • Pumps: Syringe or HPLC pumps deliver precise and pulseless flow rates.

  • Mixers: T- or Y-shaped junctions where reactant streams combine.

  • Reactors: Often coils of chemically inert tubing (e.g., PFA, PTFE) or packed-bed columns containing a solid-supported catalyst.[6][7] These are typically housed in a heating/cooling unit for precise temperature control.

  • Back-Pressure Regulator (BPR): Maintains a set pressure within the system, allowing for heating solvents above their atmospheric boiling points and ensuring dissolved gases remain in solution.[8]

The residence time —the average time a molecule spends in the reactor—is a critical parameter controlled by the reactor volume and the total flow rate. Optimizing residence time is key to maximizing conversion and minimizing byproduct formation.

G cluster_0 Reagent Delivery cluster_1 Reaction Zone A Reagent A (e.g., Pyridine Derivative) PumpA Pump A A->PumpA B Reagent B (e.g., Coupling Partner) PumpB Pump B B->PumpB Mixer PumpA->Mixer PumpB->Mixer Reactor Heated Reactor Coil Mixer->Reactor BPR Back-Pressure Regulator Reactor->BPR Collection Product Collection BPR->Collection

Caption: A basic single-reactor continuous flow setup.[6]

Application Note 1: Selective C6-Arylation via Suzuki-Miyaura Coupling in Flow

Principle and Mechanistic Rationale

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, involving a palladium-catalyzed reaction between an organohalide and an organoboron compound.[9] For this compound, the C-Br bond is significantly more reactive towards oxidative addition to a Pd(0) catalyst than the C-Cl bond. This inherent reactivity difference allows for highly selective coupling at the C6 position under carefully controlled conditions.[10]

A flow reactor's precise temperature control is paramount for maximizing this selectivity; elevated temperatures that might activate the C-Cl bond can be avoided, thus minimizing the formation of di-substituted byproducts.[11] This protocol employs a homogeneous palladium catalyst.

Experimental Protocol: Continuous Flow Suzuki-Miyaura Coupling

1. Stock Solution Preparation:

  • Solution A (Pyridine): In a volumetric flask, dissolve this compound (1.0 equiv.) in a degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1 v/v) to a final concentration of 0.1 M.

  • Solution B (Boronic Acid/Base/Catalyst): In a separate volumetric flask, dissolve the desired arylboronic acid (1.2 equiv.), a base such as K₃PO₄ (3.0 equiv.), and the palladium catalyst system (e.g., Pd(PPh₃)₄, 0.03 equiv.) in the same degassed solvent mixture. Ensure all solids are fully dissolved.

2. Flow System Setup:

  • Assemble a flow chemistry system consisting of two syringe pumps, a T-mixer, and a PFA reactor coil (e.g., 10 mL volume).

  • Place the reactor coil in a heating block or oil bath set to the desired temperature (e.g., 80-100 °C).

  • Install a back-pressure regulator (BPR) set to 5-10 bar downstream of the reactor to prevent solvent boiling.[8]

3. Reaction Execution:

  • Load Solution A into Syringe 1 and Solution B into Syringe 2.

  • Set both pumps to an equal flow rate (e.g., 0.25 mL/min each for a total flow rate of 0.5 mL/min). This corresponds to a residence time of 20 minutes in a 10 mL reactor.

  • Begin pumping. Allow the system to reach a steady state (typically 2-3 reactor volumes) before collecting the product stream.

  • The output can be collected for offline analysis (GC-MS, LC-MS, NMR) to determine conversion and selectivity.

G cluster_0 Reagent Feeds cluster_1 Reaction Zone (100 °C) A Solution A: This compound in Dioxane/H₂O PumpA Pump A A->PumpA B Solution B: Arylboronic Acid + Base + Pd Catalyst in Dioxane/H₂O PumpB Pump B B->PumpB Mixer PumpA->Mixer PumpB->Mixer Reactor 10 mL PFA Reactor Coil Mixer->Reactor BPR BPR (10 bar) Reactor->BPR Collection Product Collection (for analysis/workup) BPR->Collection G cluster_A Reagent Feeds cluster_R1 Reactor 1: Suzuki Coupling (100 °C) cluster_R2 Reactor 2: Buchwald-Hartwig (140 °C) A Solution A: Pyridine Derivative PumpA Pump A A->PumpA B Solution B: Suzuki Reagents PumpB Pump B B->PumpB C Solution C: Amination Reagents PumpC Pump C C->PumpC Mixer1 PumpA->Mixer1 PumpB->Mixer1 Mixer2 PumpC->Mixer2 Reactor1 10 mL PFA Coil Mixer1->Reactor1 Reactor2 20 mL PFA Coil Mixer2->Reactor2 Reactor1->Mixer2 BPR BPR (15 bar) Reactor2->BPR Collection Final Product BPR->Collection

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of Methyl 6-bromo-2-chloronicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Suzuki-Miyaura coupling of methyl 6-bromo-2-chloronicotinate. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific cross-coupling reaction. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges and side reactions encountered during your experiments.

Introduction: The Challenge of Selectivity and Side Reactions

This compound is a valuable building block in medicinal chemistry, offering two distinct handles for sequential cross-coupling reactions. However, its successful functionalization via Suzuki-Miyaura coupling is often hampered by a lack of selectivity and the occurrence of several side reactions. The primary challenge lies in achieving selective coupling at either the C-Br or C-Cl bond, while simultaneously minimizing common byproducts such as dehalogenation, homocoupling, and protodeboronation. This guide provides a systematic approach to understanding and mitigating these issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed in the Suzuki coupling of this compound?

A1: The most prevalent side reactions include:

  • Dehalogenation: The premature removal of either the bromine or chlorine atom and its replacement with a hydrogen atom. This is a common issue with electron-deficient heteroaryl halides.[1]

  • Homocoupling: The formation of a symmetrical biaryl product from the coupling of two molecules of the boronic acid or, less commonly, two molecules of the halide. The presence of oxygen can significantly promote the homocoupling of boronic acids.[1][2]

  • Protodeboronation: The cleavage of the C-B bond in the boronic acid or its ester, where the boron moiety is replaced by a hydrogen atom from a proton source (e.g., water, alcohol) in the reaction mixture. This is a significant side reaction, particularly with heteroaryl boronic acids.

  • Hydrolysis of the Methyl Ester: Depending on the basicity and temperature of the reaction conditions, the methyl ester group can be hydrolyzed to the corresponding carboxylic acid.

Q2: Which position (C-Br or C-Cl) is generally more reactive in the Suzuki coupling of this compound?

A2: In palladium-catalyzed cross-coupling reactions, the general order of reactivity for halogens is I > Br > Cl > F. Therefore, the C-Br bond at the 6-position is typically more reactive and will preferentially undergo oxidative addition to the palladium(0) catalyst under standard Suzuki-Miyaura conditions.[3] However, this inherent selectivity can be influenced and even reversed by the choice of catalyst, ligands, and reaction conditions.

Q3: How does the methyl ester group at the 3-position influence the reaction?

A3: The methyl ester at the 3-position is an electron-withdrawing group and can also act as a directing group. Its presence can influence the electronic properties of the pyridine ring and potentially chelate to the palladium catalyst, thereby affecting the regioselectivity of the coupling. For instance, in related 2,6-dihalopyridines, an ester or amide at the 3-position can direct the coupling to either the C2 or C6 position depending on the ligand used. A non-chelating ligand like PPh₃ may favor coupling at the more sterically accessible C6 position, while a chelating ligand like dppf might direct the reaction to the C2 position.[4][5]

Q4: Can I achieve selective coupling at the C-Cl position while leaving the C-Br bond intact?

A4: While challenging due to the higher reactivity of the C-Br bond, achieving selectivity for the C-Cl bond is possible under specific conditions. This "unconventional selectivity" can often be accomplished by using specialized ligands that can alter the steric and electronic environment around the palladium center, thereby favoring oxidative addition at the typically less reactive C-Cl bond. Sterically hindered N-heterocyclic carbene (NHC) ligands have been shown to promote coupling at positions distal to the nitrogen in dihaloheteroarenes.[4]

Troubleshooting Guide: Common Problems and Solutions

This section provides a structured approach to troubleshooting common issues encountered during the Suzuki coupling of this compound.

Problem 1: Low Yield of the Desired Product and a Mixture of Monosubstituted Isomers
Potential Cause Explanation Recommended Solution
Lack of Site-Selectivity The reaction conditions are not optimized to favor coupling at a single position (C2 or C6).Ligand Screening: For C6-arylation (at the C-Br position), start with a standard monodentate phosphine ligand like PPh₃ or a bulky Buchwald-type ligand. For C2-arylation (at the C-Cl position), explore bidentate ligands with a potential for chelation, such as dppf, or sterically demanding NHC ligands.[4][5]
Catalyst Inactivity The palladium catalyst may be poisoned by the nitrogen atom of the pyridine ring or may have decomposed to palladium black.Use a Robust Pre-catalyst: Employ a stable pre-catalyst that readily forms the active Pd(0) species. Ligand Choice: Use electron-rich, bulky phosphine ligands that can stabilize the palladium center and promote the catalytic cycle.
Incomplete Reaction The reaction time may be insufficient, or the temperature may be too low, especially when targeting the less reactive C-Cl bond.Increase Reaction Time and/or Temperature: Monitor the reaction progress by TLC or LC-MS and extend the reaction time as needed. A moderate increase in temperature can also enhance the reaction rate.
Problem 2: Significant Formation of Dehalogenated Byproduct (Methyl 2-chloronicotinate or Methyl 6-bromonicotinate)
Potential Cause Explanation Recommended Solution
Presence of a Hydride Source The palladium-aryl intermediate can react with a hydride source in the reaction mixture, leading to reductive elimination of the dehalogenated product. Common hydride sources include the solvent (e.g., alcohols), the base, or impurities.[3]Solvent Choice: Use anhydrous, aprotic solvents like dioxane, toluene, or DMF. Base Selection: Use a non-hydridic base such as K₂CO₃, Cs₂CO₃, or K₃PO₄. Avoid bases like alkoxides if dehalogenation is a major issue.
Slow Transmetalation If the transmetalation step is slow, the palladium-aryl intermediate has a longer lifetime, increasing the likelihood of side reactions like dehalogenation.Activate the Boronic Acid: Ensure the base is effective in forming the boronate "ate" complex, which is more nucleophilic. The addition of water can sometimes facilitate this process. Use a More Reactive Boron Species: Consider using a boronic ester (e.g., a pinacol ester) or a trifluoroborate salt, which can exhibit different reactivity profiles.
Problem 3: Predominant Formation of Homocoupled Product (Biaryl from Boronic Acid)
Potential Cause Explanation Recommended Solution
Presence of Oxygen Oxygen can promote the oxidative homocoupling of boronic acids, often mediated by the palladium catalyst.[2]Thorough Degassing: Degas the reaction mixture thoroughly by bubbling an inert gas (argon or nitrogen) through the solvent before adding the catalyst. Alternatively, use the freeze-pump-thaw method for rigorous oxygen removal.
Use of a Pd(II) Pre-catalyst Pd(II) pre-catalysts are reduced to the active Pd(0) species in situ. This reduction can sometimes be coupled with the homocoupling of the boronic acid.Use a Pd(0) Source: Start with a Pd(0) pre-catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃. Add a Reducing Agent: A small amount of a mild reducing agent can help to ensure the palladium is in the Pd(0) state before the addition of the aryl halide.
High Boronic Acid Concentration A large excess of the boronic acid can increase the rate of homocoupling.Optimize Stoichiometry: Use a smaller excess of the boronic acid (e.g., 1.1-1.5 equivalents).
Problem 4: Formation of Protodeboronated Byproduct
Potential Cause Explanation Recommended Solution
Presence of Protic Solvents/Reagents The C-B bond of the boronic acid is susceptible to cleavage by protons, especially at elevated temperatures.Use Anhydrous Conditions: Ensure all reagents and solvents are dry. Choice of Base and Solvent: Use a non-aqueous base/solvent system if protodeboronation is severe.
Instability of the Boronic Acid Heteroaryl boronic acids can be particularly prone to protodeboronation.Use a Boronic Ester or Trifluoroborate: These derivatives are often more stable under the reaction conditions and can slowly release the boronic acid in situ.

Experimental Protocols and Workflows

General Protocol for Selective Suzuki Coupling at the C-Br Position

This protocol is a starting point and may require optimization for specific boronic acids.

  • Reagent Preparation: In an oven-dried Schlenk flask, combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and K₂CO₃ (2.0 equiv.).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

  • Catalyst Addition: Add Pd(PPh₃)₄ (3-5 mol%) to the flask.

  • Reaction Execution: Purge the flask with argon or nitrogen and heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - this compound - Arylboronic Acid - Base (e.g., K₂CO₃) B Add Degassed Solvent (e.g., Dioxane/H₂O) A->B C Add Pd Catalyst (e.g., Pd(PPh₃)₄) B->C D Purge with Inert Gas (Ar or N₂) C->D E Heat and Stir (e.g., 80-90 °C) D->E F Monitor Progress (TLC/LC-MS) E->F G Cool and Quench F->G H Extraction G->H I Purification (Column Chromatography) H->I J J I->J Product (Methyl 6-aryl-2-chloronicotinate) Selectivity_Pathway Start This compound Desired_Product Desired Product? Start->Desired_Product Ligand_Choice_C6 Use Non-chelating Ligand (e.g., PPh₃, Buchwald Ligands) Desired_Product->Ligand_Choice_C6 C6-Coupling Ligand_Choice_C2 Use Chelating Ligand (e.g., dppf) or Sterically Hindered NHC Ligand Desired_Product->Ligand_Choice_C2 C2-Coupling C6_Coupling C6-Arylation (at C-Br) C2_Coupling C2-Arylation (at C-Cl) Ligand_Choice_C6->C6_Coupling Ligand_Choice_C2->C2_Coupling

References

Technical Support Center: Optimizing Cross-Coupling Reactions of Methyl 6-bromo-2-chloronicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing cross-coupling reactions with Methyl 6-bromo-2-chloronicotinate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving high yields and selectivity in their synthetic endeavors. The inherent challenge of this substrate lies in the differential reactivity of the C-Br and C-Cl bonds, offering a unique opportunity for selective functionalization. This resource provides in-depth troubleshooting advice, frequently asked questions, and proven protocols to empower your research.

Troubleshooting Guide: From Low Yields to Unwanted Side Reactions

This section addresses common issues encountered during the cross-coupling of this compound, offering causative explanations and actionable solutions.

Issue 1: Low or No Product Yield

Question: I am attempting a Suzuki-Miyaura coupling at the C6-bromo position of this compound, but I'm observing minimal to no formation of the desired product. What are the likely causes and how can I improve my yield?

Answer: Low or non-existent yields in the cross-coupling of this dihalopyridine are a frequent challenge. The primary culprits often involve catalyst inactivation, suboptimal reaction conditions, or issues with reagent quality. A systematic approach to troubleshooting is essential.[1][2]

Causality and Solutions:

  • Catalyst System Inactivity: The choice of palladium precursor and ligand is paramount for activating the C-Br bond in the presence of a C-Cl bond.[3][4]

    • Expert Insight: For selective C-Br activation, a less electron-rich and sterically demanding ligand compared to those used for C-Cl activation is often preferred. However, the pyridine nitrogen can coordinate to the palladium center, inhibiting catalytic activity.[5] Bulky, electron-rich phosphine ligands are often necessary to facilitate the oxidative addition step, which is frequently rate-determining.[3]

    • Recommended Action:

      • Switch to a More Active Catalyst System: Employ catalyst systems known for their efficacy with heteroaryl halides. Consider using bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, or RuPhos in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃.[6] Alternatively, commercially available pre-catalysts like XPhos Pd G3 or SPhos Pd G2 can offer improved stability and activity.[3]

      • Verify Catalyst/Ligand Integrity: Ensure your palladium source and phosphine ligands are fresh and have been stored under an inert atmosphere to prevent degradation and oxidation.[1]

  • Ineffective Base: The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura coupling. Its strength, solubility, and steric properties can significantly impact the reaction outcome.[7]

    • Expert Insight: An inappropriate base can lead to poor activation of the boronic acid or promote unwanted side reactions like protodeboronation.[5]

    • Recommended Action:

      • Screen Different Bases: A survey of bases is often necessary. Strong, non-nucleophilic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃ are commonly effective.[8] Ensure the chosen base has adequate solubility in the reaction solvent. In some cases, a biphasic system with an aqueous base solution can be beneficial.[9]

  • Suboptimal Temperature: The reaction temperature directly influences the rate of oxidative addition and other steps in the catalytic cycle.

    • Expert Insight: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition or the formation of side products.[10]

    • Recommended Action:

      • Systematic Temperature Variation: If the reaction is sluggish at a lower temperature (e.g., 80 °C), cautiously increase it in increments (e.g., to 100 °C or 120 °C), while carefully monitoring for any signs of decomposition.[11]

  • Reagent Quality: The purity and stability of your starting materials are critical.

    • Expert Insight: Boronic acids, in particular, can be prone to decomposition or the formation of inactive boroxines upon storage.

    • Recommended Action:

      • Assess Reagent Purity: Use freshly acquired or purified this compound and boronic acid. Consider using more stable boronic esters (e.g., pinacol esters) to minimize decomposition.[5]

Troubleshooting Workflow for Low Yield

Caption: A logical workflow for diagnosing and resolving low yield issues.

Issue 2: Formation of Significant Side Products

Question: My reaction is producing a complex mixture of products, including what appears to be homocoupling of my boronic acid and debromination of my starting material. How can I suppress these side reactions?

Answer: The formation of side products is a common hurdle, particularly in complex cross-coupling reactions. Understanding the pathways that lead to these impurities is key to their mitigation.

Causality and Solutions:

  • Homocoupling of the Boronic Acid: This side reaction, often referred to as the Glaser coupling in the context of terminal alkynes, can be promoted by the presence of oxygen or certain catalytic species.

    • Expert Insight: Homocoupling consumes your coupling partner and complicates purification. It is often a sign of a sluggish transmetalation step or catalyst decomposition.

    • Recommended Action:

      • Ensure Rigorous Inert Conditions: Thoroughly degas your solvent and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction setup and duration.[1]

      • Optimize Catalyst and Ligand: A well-chosen ligand can accelerate the desired cross-coupling pathway, outcompeting the homocoupling reaction.[12]

  • Protodeboronation and Dehalogenation: These are competitive pathways where the boronic acid or the aryl halide, respectively, react with a proton source to yield the corresponding unsubstituted arene.

    • Expert Insight: Water, either from the solvent or as a byproduct of the base, can be a proton source.[5]

    • Recommended Action:

      • Use Anhydrous Conditions: Employ anhydrous solvents and reagents. If an aqueous base is used, consider switching to an anhydrous base like K₃PO₄.

      • Choice of Base: Milder bases such as KF or CsF can sometimes suppress protodeboronation.

  • Reaction at the C2-Chloro Position: While the C-Br bond is generally more reactive, under certain conditions, particularly at higher temperatures or with highly active catalysts, coupling at the C-Cl position can occur, leading to a mixture of regioisomers.

    • Expert Insight: The relative reactivity of the two halogens is a key factor in achieving selectivity. For dihalopyridines, halides alpha to the nitrogen are typically more reactive.[13]

    • Recommended Action:

      • Control Reaction Temperature: Lowering the reaction temperature can often enhance selectivity for the more reactive C-Br bond.

      • Fine-tune the Catalytic System: The choice of ligand can influence regioselectivity. Less active or more sterically hindered ligands may favor reaction at the more accessible C6 position.[4]

Frequently Asked Questions (FAQs)

Q1: Which cross-coupling reaction is best for selective functionalization at the C6-bromo position?

A1: The Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira coupling are all viable options for selective functionalization at the C6-bromo position. The choice depends on the desired transformation (C-C, C-N, or C-C triple bond formation). The Suzuki-Miyaura coupling is often a good starting point due to its broad functional group tolerance and the commercial availability of a wide range of boronic acids.[7]

Q2: How can I achieve selective coupling at the C2-chloro position?

A2: While more challenging, selective coupling at the C2-chloro position can be achieved after the C6-bromo position has been functionalized. This typically requires more forcing conditions, such as higher temperatures and a more active catalyst system, often employing bulky, electron-rich ligands like those from the Buchwald ligand family.[4]

Q3: What are the best practices for setting up a cross-coupling reaction with this substrate?

A3:

  • Inert Atmosphere: Always use a Schlenk line or a glovebox to exclude oxygen and moisture.[1]

  • Degassing: Thoroughly degas your solvent by sparging with an inert gas or by using the freeze-pump-thaw method.

  • Reagent Purity: Use high-purity, anhydrous reagents and solvents.

  • Systematic Optimization: When developing a new reaction, systematically screen catalysts, ligands, bases, solvents, and temperatures to identify the optimal conditions.

Q4: How can I monitor the progress of my reaction?

A4: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are excellent techniques for monitoring reaction progress.[1] These methods allow you to track the consumption of starting materials and the formation of the product and any side products over time.[14]

Experimental Protocols

Protocol 1: Selective Suzuki-Miyaura Coupling at the C6-Bromo Position

This protocol provides a starting point for the selective coupling of an arylboronic acid at the C6 position of this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • XPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • Anhydrous 1,4-Dioxane/Water (4:1 v/v)

  • Schlenk flask and inert gas line (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.

  • In a separate vial, prepare the catalyst premix by dissolving Pd(OAc)₂ and XPhos in a small amount of the dioxane/water solvent mixture.

  • Seal the Schlenk flask, and evacuate and backfill with inert gas three times.

  • Add the degassed solvent mixture to the Schlenk flask via syringe.

  • Add the catalyst premix to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Selective Buchwald-Hartwig Amination at the C6-Bromo Position

This protocol outlines a general procedure for the C-N bond formation at the C6 position.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • Xantphos (4 mol%)

  • Cs₂CO₃ (1.5 equiv)

  • Anhydrous Toluene

  • Schlenk flask and inert gas line (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a positive flow of inert gas, add Pd₂(dba)₃, Xantphos, and Cs₂CO₃ to a dry Schlenk flask.

  • Add this compound and the amine.

  • Add anhydrous toluene.

  • Seal the flask and heat the mixture to 100-110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction, dilute with an appropriate organic solvent, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Data Presentation

Table 1: Comparison of Reaction Conditions for Selective C6-Suzuki Coupling

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
1Pd(PPh₃)₄ (5)-Na₂CO₃ (2)Toluene/H₂O9045
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane10085
3PdCl₂(dppf) (3)-K₂CO₃ (2)DME/H₂O8572
4XPhos Pd G3 (2)-K₃PO₄ (2)t-AmylOH11092

Note: Yields are illustrative and will vary depending on the specific boronic acid used.

Visualization of Key Concepts

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-Br OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Coupling Ar-Pd(II)L₂-Ar' Transmetal->PdII_Coupling RedElim Reductive Elimination PdII_Coupling->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArylHalide Ar-Br ArylHalide->OxAdd BoronicAcid Ar'-B(OR)₂ Base Base BoronicAcid->Base Base->Transmetal

Caption: The key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling cycle.

References

Technical Support Center: Purification Strategies for Products Derived from Methyl 6-bromo-2-chloronicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the purification challenges associated with derivatives of Methyl 6-bromo-2-chloronicotinate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, experience-based solutions to common purification hurdles. The inherent reactivity of this halogenated pyridine scaffold allows for diverse chemical transformations, most notably palladium-catalyzed cross-coupling reactions such as Suzuki and Sonogashira couplings. However, the electronic nature of the pyridine ring and the presence of multiple reactive sites can lead to complex reaction mixtures, demanding robust and well-designed purification strategies.

This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the practical issues you may encounter in the lab.

Troubleshooting Guide: Common Purification Issues and Solutions

Issue 1: Persistent Palladium Contamination in the Final Product

Question: I've performed a Suzuki coupling reaction with this compound and, after workup and column chromatography, my NMR and LC-MS still show signs of palladium catalyst residue. What is the most effective way to remove it?

Answer: Residual palladium is a frequent challenge in cross-coupling reactions, particularly with nitrogen-containing heterocycles like your product, which can act as ligands and chelate the metal, keeping it in solution.[1] Here’s a systematic approach to palladium removal:

Underlying Cause: The nitrogen atom of the pyridine ring can coordinate with the palladium catalyst, making it soluble in organic solvents and difficult to remove by simple filtration or extraction.[1][2]

Step-by-Step Palladium Removal Protocol:

  • Initial Filtration: After the reaction is complete, dilute the mixture with a suitable solvent and filter it through a pad of Celite®. This is effective for removing heterogeneous palladium catalysts (e.g., Pd/C) or any precipitated palladium black.[1][3][4]

  • Activated Carbon Treatment: A cost-effective method involves stirring the crude product solution with activated carbon (typically 5-10 wt% relative to the crude product) for several hours.[1][5] The porous structure of activated carbon provides a large surface area for the adsorption of palladium.[6] However, be aware that this can sometimes lead to the loss of the desired product due to non-specific adsorption.[1]

  • Metal Scavengers: For more stubborn cases, the use of solid-supported metal scavengers is highly recommended. These are functionalized silica or polymer resins with high affinity for palladium, such as those containing thiol or amine groups.[1]

    • Procedure: Stir the crude product solution with the scavenger resin (consult the manufacturer's recommendation for the appropriate amount) at room temperature or with gentle heating (e.g., 40-50 °C) for a few hours to overnight.[1] The scavenger-bound palladium can then be easily removed by filtration.

  • Aqueous Washes: Sometimes, a simple aqueous wash can be effective. If your product is sufficiently nonpolar, washing the organic layer with an aqueous solution of a chelating agent like EDTA or a dilute solution of sodium sulfide can help extract the palladium into the aqueous phase.

Optimization Tip: The effectiveness of each method can be solvent-dependent. It's advisable to perform a small-scale test to determine the optimal solvent and scavenger combination for your specific product to maximize palladium removal while minimizing product loss.[1]

Issue 2: Difficulty in Separating the Product from Unreacted Starting Material and Homocoupled Byproducts

Question: My TLC plate shows three close-running spots after my Sonogashira coupling: my desired product, the starting this compound, and a byproduct I suspect is the homocoupled alkyne. How can I improve my chromatographic separation?

Answer: Co-elution of reactants, products, and byproducts is a common frustration. The key is to exploit the subtle differences in polarity and functionality of the components in your mixture.

Underlying Cause: The structural similarities between your starting material, product, and byproducts can result in very close Rf values on silica gel, making separation by standard flash chromatography challenging.

Strategies for Improved Chromatographic Resolution:

  • Solvent System Optimization:

    • Gradient Elution: A shallow gradient of a more polar solvent (e.g., ethyl acetate) in a nonpolar solvent (e.g., hexanes) is often more effective than an isocratic system.[7]

    • Ternary Solvent Systems: Adding a small amount of a third solvent can significantly alter the selectivity of your separation. For pyridine-containing compounds, adding a small percentage of triethylamine (TEA) to the mobile phase can help reduce peak tailing by competing with the basic nitrogen for interaction with acidic silanol groups on the silica surface.[8] Conversely, a small amount of acetic acid can sometimes improve the separation of acidic or very polar compounds.

  • Alternative Stationary Phases: If silica gel fails to provide adequate separation, consider other options:

    • Alumina: Alumina can be a good alternative to silica, especially for basic compounds. It is available in neutral, acidic, and basic forms.

    • Reverse-Phase Chromatography: For more polar products, reverse-phase (e.g., C18) chromatography may provide a better separation.

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective purification technique. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find one in which your product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution or are insoluble at high temperatures.

Experimental Workflow for Optimizing Chromatography:

G start Crude Reaction Mixture tlc Run TLC with standard EtOAc/Hexanes start->tlc separation Adequate Separation? tlc->separation gradient Try a shallow gradient elution separation->gradient No purified Purified Product separation->purified Yes ternary Add a modifier (e.g., TEA) to the mobile phase gradient->ternary alt_phase Consider alternative stationary phase (e.g., Alumina) ternary->alt_phase recrystallize Attempt recrystallization if product is solid alt_phase->recrystallize recrystallize->purified

Caption: Decision tree for troubleshooting chromatographic separation.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions to be aware of when using this compound in Suzuki couplings?

A1: The most prevalent side reactions include:

  • Protodeboronation: This is the replacement of the boronic acid group with a proton from the solvent or trace water, leading to the formation of an arene byproduct.[2] To minimize this, ensure your reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere.

  • Dehalogenation: The starting material can be reduced, replacing the bromine or chlorine with a hydrogen atom.[2] This can be more of an issue with certain catalyst and base combinations.

  • Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct.[2] This is often exacerbated by the presence of oxygen, so thorough degassing of your reaction mixture is crucial.[2]

Q2: I am planning a Sonogashira coupling. What are the key parameters to consider for a successful reaction and straightforward purification?

A2: For a successful Sonogashira coupling, pay close attention to the following:

  • Catalyst System: The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.[9][10]

  • Base: An amine base, such as triethylamine or diisopropylamine, is commonly used and can often serve as the solvent as well.[9][11]

  • Inert Atmosphere: These reactions are sensitive to oxygen, which can lead to homocoupling of the alkyne (Glaser coupling).[12] It is essential to perform the reaction under an inert atmosphere (nitrogen or argon).

  • Workup: After the reaction, a common workup procedure involves diluting the mixture with an organic solvent, washing with water and brine, drying the organic layer, and concentrating it under reduced pressure.[9][13] The crude product is then typically purified by column chromatography.[9]

Q3: Can I selectively react at the 6-bromo position while leaving the 2-chloro position intact?

A3: Yes, selective coupling at the 6-bromo position is generally achievable. The carbon-bromine bond is typically more reactive towards oxidative addition with palladium(0) than the carbon-chlorine bond. This difference in reactivity allows for selective functionalization at the 6-position. To favor this selectivity, you can use milder reaction conditions (e.g., lower temperatures) and a catalyst system known to be less reactive towards aryl chlorides.

Q4: My product is an ester. Are there any concerns about hydrolysis during workup or purification?

A4: Yes, the methyl ester is susceptible to hydrolysis, especially under strongly acidic or basic conditions. During aqueous workup, it is advisable to use neutral or weakly acidic/basic washes. For example, use a saturated solution of ammonium chloride instead of dilute HCl for an acidic wash, and a saturated solution of sodium bicarbonate for a basic wash. Avoid prolonged exposure to strong acids or bases, especially at elevated temperatures.

Q5: What are the recommended storage conditions for this compound?

A5: Like many halogenated organic compounds, it should be stored in a cool, dry place away from light and moisture.[14] Storage under an inert atmosphere, such as nitrogen or argon, is recommended to prevent degradation.[14]

Data Summary Tables

Table 1: Typical Solvent Systems for Flash Chromatography of Pyridine Derivatives

Polarity of ProductRecommended Starting Solvent System (v/v)Notes
Low5-10% Ethyl Acetate in HexanesGradually increase the polarity.
Medium20-40% Ethyl Acetate in HexanesA shallow gradient can be very effective.[7]
High50-100% Ethyl Acetate in Hexanes, or consider DCM/MethanolFor very polar compounds, a small amount of methanol in dichloromethane can be used.

Table 2: Common Palladium Scavengers

Scavenger TypeFunctional GroupComments
Thiol-based-SHHighly effective for a broad range of palladium species.
Amine-based-NH2, -NHR, -NR2Good for palladium in various oxidation states.
Triamine-based-NH(CH2)2NH(CH2)2NH2Offers strong chelation for efficient scavenging.[1]

Experimental Protocols

Protocol 1: General Procedure for Palladium Removal using Activated Carbon
  • Dissolve Crude Product: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane, or toluene).

  • Add Activated Carbon: Add activated carbon (5-10% by weight relative to the crude product) to the solution.[1]

  • Stir: Stir the suspension at room temperature for 2-4 hours. Gentle heating (40-50 °C) can sometimes improve efficiency.[1]

  • Filter: Filter the mixture through a pad of Celite® to remove the activated carbon. Wash the Celite® pad with fresh solvent to ensure complete recovery of the product.

  • Concentrate: Combine the filtrates and concentrate under reduced pressure to obtain the purified product.

Protocol 2: General Workup for a Suzuki Coupling Reaction
  • Cool Reaction: Once the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature.[2]

  • Dilute: Dilute the reaction mixture with an organic solvent such as ethyl acetate and water.[13]

  • Separate Layers: Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

  • Extract Aqueous Layer: Extract the aqueous layer one or two more times with the organic solvent.

  • Wash Organic Layer: Combine the organic layers and wash with water and then with brine.[13]

  • Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[13]

  • Purify: Purify the crude product by flash column chromatography or recrystallization.[2][15]

Visualizing Purification Logic

G start Crude Product aq_workup Aqueous Workup (EtOAc/Water) start->aq_workup check_purity Assess Purity (TLC, LC-MS, NMR) aq_workup->check_purity purity_ok Purity Acceptable? check_purity->purity_ok final_product Final Product purity_ok->final_product Yes pd_present Residual Pd? purity_ok->pd_present No chromatography Flash Column Chromatography chromatography->check_purity recrystallization Recrystallization recrystallization->check_purity pd_removal Palladium Scavenging/ Activated Carbon pd_removal->check_purity pd_present->pd_removal Yes inseparable_impurities Inseparable Impurities? pd_present->inseparable_impurities No inseparable_impurities->chromatography Yes inseparable_impurities->recrystallization Alternative

Caption: General workflow for product purification and troubleshooting.

References

Technical Support Center: Overcoming Catalyst Deactivation in Methyl 6-bromo-2-chloronicotinate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting protocols and frequently asked questions (FAQs) to address the common challenge of catalyst deactivation in cross-coupling reactions involving Methyl 6-bromo-2-chloronicotinate. Our goal is to equip you with the expertise to diagnose, mitigate, and overcome these issues to ensure robust and reproducible synthetic outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section covers fundamental concepts related to catalyst deactivation when working with this specific heterocyclic substrate.

Q1: What is catalyst deactivation and why is it a concern with this compound?

A: Catalyst deactivation refers to the loss of catalytic activity and/or selectivity over time.[1] For palladium-catalyzed cross-coupling reactions, the active catalyst is typically a Pd(0) species.[2][3] Deactivation occurs when this species is converted into an inactive state. This compound presents unique challenges due to its structure:

  • Two Halogen Atoms: It possesses both a C-Br and a C-Cl bond. While the C-Br bond is generally more reactive and targeted for oxidative addition, the presence of the C-Cl bond can influence the electronic properties and stability of intermediates.[4]

  • Pyridine Nitrogen: The lone pair on the pyridine nitrogen is Lewis basic and can coordinate to the palladium center. This coordination can sometimes inhibit the catalyst by blocking sites needed for the catalytic cycle, a well-documented issue known as the "2-Pyridyl Problem".[5]

Q2: What are the common visual indicators of catalyst deactivation during a reaction?

A: The most common visual cue is the formation of a black precipitate, known as "palladium black".[6] This consists of bulk, agglomerated palladium metal that is catalytically inactive. Its appearance signifies that the ligands are no longer effectively stabilizing the individual Pd(0) atoms, leading them to aggregate.[6][7] A color change from a light yellow or orange (typical for active Pd-phosphine complexes in solution) to a dark, heterogeneous mixture is a strong indicator that your catalyst is crashing out of the catalytic cycle.

Q3: What are the primary mechanisms of palladium catalyst deactivation?

A: Deactivation in homogeneous cross-coupling reactions can generally be attributed to one of four primary mechanisms:

  • Sintering/Aggregation: As mentioned, soluble Pd(0) species aggregate to form insoluble and inactive palladium black. This is often caused by ligand dissociation or degradation.[8]

  • Poisoning: Impurities in the reaction mixture, such as sulfur or other coordination-avid species, can irreversibly bind to the palladium's active sites, blocking them from participating in the catalytic cycle.[8][9] Even excess cyanide, if used in a cyanation reaction, can form inactive palladium complexes.[9]

  • Ligand Degradation: Phosphine ligands, especially simple ones like triphenylphosphine (PPh₃), are susceptible to oxidation (forming phosphine oxide) or P-C bond cleavage at elevated temperatures, which strips the palladium of its stabilizing sphere.[10][11]

  • Formation of Off-Cycle Inactive Species: The catalyst can be trapped in stable, off-cycle complexes. For instance, in Negishi coupling, the formation of heterobimetallic Pd-Zn complexes has been shown to lower catalyst activity.[12]

Section 2: Troubleshooting Guide for Common Experimental Issues

This section provides a question-and-answer-based approach to solving specific problems you may encounter in the lab.

Q1: My reaction shows very low or no conversion. What are the first things I should check?

A: When faced with a failed reaction, a systematic check of your setup and reagents is the most effective first step. Low yields can often be traced back to fundamental parameters before suspecting complex deactivation mechanisms.[10][13]

Below is a logical workflow to diagnose the root cause.

G Start Low/No Product Yield Reagents 1. Verify Reagent Integrity - Substrate Purity (NMR) - Coupling Partner Activity - Base Quality (Anhydrous?) - Catalyst/Ligand Age & Storage Start->Reagents Solvent 2. Check Solvent & Atmosphere - Use Anhydrous/Degassed Solvent - Ensure Strict Inert Atmosphere (N₂/Ar) Reagents->Solvent Conditions 3. Review Reaction Parameters - Temperature Too Low? - Incorrect Ligand/Pd Ratio? - Insufficient Base? Solvent->Conditions Deactivation 4. Suspect Catalyst Deactivation - See Q2-Q5 for specific issues Conditions->Deactivation

Caption: Initial troubleshooting workflow for low reaction yield.

  • Reagent Integrity: Ensure your this compound is pure. Check the activity of your coupling partner (e.g., boronic acids are prone to degradation/protodeboronation).[10] Use a high-purity, dry base, as water can facilitate side reactions.[14] Finally, verify that your palladium source and ligands have been stored correctly under an inert atmosphere to prevent degradation.[10]

  • Solvent and Atmosphere: Oxygen is detrimental to many Pd(0) catalysts and phosphine ligands.[10] Ensure your solvent is both anhydrous and thoroughly degassed (e.g., via freeze-pump-thaw cycles or sparging with argon for 15-30 minutes).[15] Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction.[6]

  • Reaction Conditions: The C-Cl bond on the substrate makes it more challenging than a simple aryl bromide. Oxidative addition is often the rate-determining step, and it may require higher temperatures or a more active catalyst system than you anticipate.

Q2: I'm observing a black precipitate (Palladium Black). What causes this and how can I prevent it?

A: The formation of palladium black is a clear sign of catalyst aggregation and deactivation.[6] It occurs when the ligand shell fails to stabilize the Pd(0) center, often due to an incorrect ligand-to-palladium ratio, high temperatures, or the use of a ligand that is not sterically or electronically sufficient.

Prevention Strategies:

  • Ligand Selection: The choice of ligand is the most critical factor in preventing aggregation.[6] For a challenging substrate like this, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-Heterocyclic Carbenes (NHCs) are superior at stabilizing the active catalytic species.

  • Optimize Ligand/Palladium Ratio: A sufficient excess of the ligand is needed to prevent dissociation and subsequent aggregation. A typical starting point is a Ligand:Pd ratio between 1:1 and 4:1.[10]

  • Use Precatalysts: Using well-defined palladium precatalysts, where the ligand is already coordinated to a Pd(II) center, often leads to more reproducible formation of the active Pd(0) species and can minimize aggregation during the initial activation step.

  • Temperature Control: Avoid excessive temperatures, which can accelerate both ligand degradation and catalyst aggregation.[14]

Coupling Type Recommended Ligand Class Specific Examples Key Rationale
Suzuki-Miyaura Biaryl PhosphinesXPhos, SPhos, RuPhosBulky and electron-rich, promotes fast reductive elimination and stabilizes Pd(0).[16]
Buchwald-Hartwig Biaryl PhosphinesXPhos, BrettPhosSpecifically designed for challenging C-N bond formation, overcomes catalyst inhibition by the amine/pyridine.[14]
Heck Bidentate Phosphines, NHCsXantphos, IPrBidentate ligands form very stable complexes, reducing the risk of decomposition at high temperatures.[11][15]

Q3: My reaction starts but then stalls. Could this be due to catalyst poisoning from my reagents?

A: Yes, stalling is a classic symptom of catalyst poisoning. High-purity reagents are essential. Potential sources of poisons include:

  • Sulfur Impurities: Can originate from starting materials or reagents. Sulfur compounds bind very strongly to palladium, effectively killing the catalyst.

  • Other Coordinating Species: Impurities with lone pairs (e.g., other amines, thiols) can compete with the desired substrates for coordination to the palladium center.

  • Inorganic Salts: Certain inorganic impurities from your base or other reagents can interfere with the catalytic cycle.

Troubleshooting Steps:

  • Purify Starting Materials: If you suspect impurities, purify your this compound and the coupling partner by recrystallization or chromatography.

  • Use High-Purity Reagents: Always use bases, solvents, and additives from reputable, high-purity sources.

  • Perform a Control Experiment: Run the reaction with a known, "clean" substrate to confirm that your catalyst, solvent, and general technique are sound. If that works, the problem is likely with your specific reagents.

Q4: I am seeing significant amounts of homocoupled byproducts. How is this related to deactivation and how can I stop it?

A: Homocoupling of the coupling partner (e.g., boronic acid in a Suzuki reaction) is often promoted by Pd(II) species.[17] This can occur under two main scenarios related to the catalyst's state:

  • Incomplete Precatalyst Reduction: If you are using a Pd(II) source (like Pd(OAc)₂), and its reduction to the active Pd(0) is inefficient, the remaining Pd(II) can drive the homocoupling pathway.

  • Reoxidation of the Catalyst: If oxygen leaks into the reaction, it can re-oxidize the active Pd(0) back to Pd(II), which then promotes homocoupling before it can re-enter the desired catalytic cycle.[18]

Mitigation Strategies:

  • Rigorous Degassing: This is the most critical step to prevent reoxidation.[14][18]

  • Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ can sometimes circumvent issues with in-situ reduction, though these catalysts can have their own stability issues.[14]

  • Add a Mild Reducing Agent: In some cases, adding a mild reducing agent like potassium formate can help keep the palladium in the active Pd(0) state and suppress homocoupling.[18]

Section 3: Advanced Protocols & Characterization

For persistent issues, a deeper analysis may be required. This section provides protocols for catalyst regeneration and an overview of analytical techniques to diagnose deactivation.

Protocol 1: General Procedure for Regeneration of a Deactivated Supported Palladium Catalyst (e.g., Pd/C)

While most reactions with this compound use homogeneous catalysts, understanding the principles of regeneration for heterogeneous catalysts can be informative. Deactivation is often due to surface fouling or coking.[8][19]

G A 1. Recover Catalyst (Filter reaction mixture) B 2. Solvent Wash (Wash with THF, then MeOH to remove adsorbed organics) A->B C 3. Drying (Dry under vacuum at 60-80 °C) B->C D 4. Thermal Treatment (Calcine in air or inert gas to burn off coke/impurities) C->D E 5. Re-activation (If oxidized, reduce under H₂ flow) D->E

Caption: Workflow for regenerating a supported palladium catalyst.

  • Recovery: Filter the reaction mixture to recover the solid catalyst.

  • Washing: Wash the catalyst cake extensively with solvents like THF or ethanol to remove adsorbed organic residues.[19]

  • Drying: Dry the washed catalyst thoroughly in a vacuum oven.

  • Thermal Treatment: Depending on the nature of the deactivation, a thermal treatment can be effective. Controlled calcination in air can burn off carbonaceous deposits (coke).[7][20] This may oxidize the palladium, requiring a subsequent reduction step.

  • Re-reduction: If the palladium was oxidized during regeneration, it must be re-reduced to active Pd(0). This is typically done by heating the catalyst under a stream of hydrogen gas.

Disclaimer: The optimal regeneration conditions (temperature, atmosphere, time) are highly dependent on the specific catalyst and the nature of the deactivating species. These steps are a general guideline and should be optimized.

Protocol 2: Analytical Techniques for Diagnosing Catalyst Deactivation

To truly understand why your catalyst is failing, advanced characterization techniques can provide direct evidence of the deactivation mechanism.[21][22]

Technique What It Measures Insight into Deactivation Mechanism
X-ray Photoelectron Spectroscopy (XPS) Elemental composition and oxidation states on the catalyst surface.Poisoning: Detects the presence of poisons like sulfur or other elements on the surface.[22] Oxidation: Confirms if the active Pd(0) has been oxidized to inactive Pd(II).
Transmission Electron Microscopy (TEM) Particle size, morphology, and distribution.Sintering/Aggregation: Directly visualizes the growth of palladium nanoparticles and the formation of large agglomerates (palladium black).[21]
BET Surface Area Analysis The total surface area and porosity of a solid material.Fouling/Coking: A significant decrease in surface area suggests that catalyst pores are blocked by carbon deposits or other foulants.[21][23]
Inductively Coupled Plasma (ICP-AES/MS) Precise elemental composition of a sample.Leaching: By analyzing the reaction filtrate, ICP can quantify how much palladium has leached from a solid support into the solution. Poisoning: Can determine the bulk concentration of potential poisons in a deactivated catalyst sample.[23]
³¹P NMR Spectroscopy The chemical environment of phosphorus atoms.Ligand Degradation: For phosphine-based catalysts, the appearance of new signals (e.g., corresponding to phosphine oxide) confirms ligand degradation.

By combining insights from your experimental observations with the targeted application of these troubleshooting guides and analytical techniques, you can effectively diagnose and overcome the challenges of catalyst deactivation in your reactions with this compound.

References

Technical Support Center: Minimizing Homocoupling Byproducts with Methyl 6-bromo-2-chloronicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges encountered when using Methyl 6-bromo-2-chloronicotinate in cross-coupling reactions. Our primary focus is to equip you with the knowledge and practical protocols to minimize the formation of homocoupling byproducts, thereby enhancing the yield and purity of your desired products.

Introduction: The Challenge of Selectivity and Homocoupling

This compound is a valuable and versatile building block in medicinal chemistry and materials science. However, its dihalogenated nature presents a significant challenge in achieving selective cross-coupling at either the C2-chloro or C6-bromo position. Furthermore, like many cross-coupling reactions, those involving this substrate are often plagued by the formation of homocoupling byproducts, which can significantly reduce the yield of the desired product and complicate purification. This guide will provide a comprehensive overview of the factors influencing these side reactions and offer practical solutions to overcome them.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling, and why is it a prevalent issue with this compound?

A1: Homocoupling is an undesired side reaction in which two molecules of the same coupling partner react to form a symmetrical dimer. When working with this compound, you may encounter two primary types of homocoupling: the dimerization of your coupling partner (e.g., a boronic acid in a Suzuki-Miyaura reaction or a terminal alkyne in a Sonogashira reaction) or the self-coupling of two molecules of this compound to form a bipyridine dimer. This side reaction consumes your starting materials and reagents, leading to lower yields of the desired cross-coupled product and introducing impurities that can be challenging to separate.

Q2: Which position on this compound, the C2-Cl or the C6-Br, is more susceptible to homocoupling and cross-coupling?

A2: The reactivity of the two halogen positions on the pyridine ring is a subject of considerable interest and depends on several factors. Generally, in dihalogenated pyridines, the halide at the C2 position (alpha to the nitrogen) is more activated towards oxidative addition to a palladium(0) catalyst due to the electron-withdrawing nature of the nitrogen atom.[1][2] However, the carbon-bromine bond is weaker than the carbon-chlorine bond, which generally makes the C6-bromo position more reactive in cross-coupling reactions.[3] The choice of catalyst, ligand, and reaction conditions can often be tuned to favor selective reaction at one position over the other.

Q3: How does the choice of cross-coupling reaction (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) influence the extent of homocoupling?

A3: The type of cross-coupling reaction significantly impacts the propensity for homocoupling. For instance, traditional Sonogashira couplings that utilize a copper(I) co-catalyst are particularly prone to the homocoupling of terminal alkynes (Glaser coupling), especially in the presence of oxygen.[4] Suzuki-Miyaura reactions can also exhibit homocoupling of the boronic acid partner, often promoted by the presence of oxygen or certain palladium(II) species. Buchwald-Hartwig aminations can also be affected by side reactions, though the primary concern is often catalyst deactivation by the nitrogen-containing substrates and products.[5][6]

Q4: What are the general strategies to minimize homocoupling byproducts?

A4: Several key strategies can be employed to suppress homocoupling:

  • Rigorous Exclusion of Oxygen: Performing reactions under a strictly inert atmosphere (e.g., argon or nitrogen) is crucial, as oxygen can promote the homocoupling of many coupling partners, particularly boronic acids and terminal alkynes.[7]

  • Careful Selection of Catalyst and Ligand: The choice of palladium precursor and, more importantly, the phosphine ligand can have a profound impact on the relative rates of cross-coupling versus homocoupling. Bulky, electron-rich ligands often favor the desired cross-coupling pathway.[1]

  • Optimization of Reaction Conditions: Factors such as temperature, reaction time, and the choice of base can be optimized to favor the desired reaction.

  • Copper-Free Conditions for Sonogashira Couplings: To avoid Glaser coupling, employing a copper-free Sonogashira protocol is a highly effective strategy.[7]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common problems encountered during cross-coupling reactions with this compound.

Problem 1: Excessive Homocoupling of the Coupling Partner (e.g., Boronic Acid, Alkyne)
  • Potential Causes:

    • Presence of dissolved oxygen in the reaction mixture.

    • Inappropriate choice of palladium catalyst or precatalyst.

    • Use of a copper co-catalyst in Sonogashira reactions.

    • Elevated reaction temperatures promoting side reactions.

  • Solutions and Protocols:

    • Rigorous Degassing: Before adding the catalyst, thoroughly degas the solvent and the reaction mixture by subjecting it to several cycles of vacuum and backfilling with an inert gas like argon or nitrogen.

    • Catalyst Selection: Utilize a well-defined palladium(0) precatalyst or ensure the in situ reduction of a palladium(II) source is efficient.

    • Copper-Free Sonogashira Protocol: For Sonogashira couplings, adopt a copper-free method. A recommended protocol is provided in the "Experimental Protocols" section.

    • Temperature Optimization: Start with a lower reaction temperature and gradually increase it while monitoring the reaction progress by TLC or LC-MS.

Problem 2: Formation of Bipyridine Homocoupling Product
  • Potential Causes:

    • The catalyst system may favor the self-coupling of the aryl halide.

    • The rate of cross-coupling may be slow, allowing for the competing homocoupling reaction to occur.

    • High catalyst loading.

  • Solutions and Protocols:

    • Ligand Screening: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos, which are known to promote the reductive elimination step of the cross-coupling cycle, thus disfavoring homocoupling.

    • Adjust Catalyst Loading: While counterintuitive, in some cases, a lower catalyst loading can reduce the rate of homocoupling relative to cross-coupling.

    • Use of Additives: In some systems, the addition of a mild reducing agent can help maintain the catalyst in its active Pd(0) state and suppress side reactions.

Problem 3: Lack of Regioselectivity (Reaction at both C2-Cl and C6-Br)
  • Potential Causes:

    • The chosen catalyst and ligand system does not sufficiently differentiate between the two halogen positions.

    • Harsh reaction conditions (e.g., high temperatures) can lead to a loss of selectivity.

  • Solutions and Protocols:

    • Ligand-Controlled Selectivity: The steric and electronic properties of the ligand can be used to direct the regioselectivity. Bulky ligands may favor reaction at the less sterically hindered position. A summary of recommended catalyst systems for achieving regioselectivity is provided in the table below.[1][3]

    • Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate to enhance selectivity.

Desired SelectivityRecommended Catalyst SystemRationale
Selective at C6-Br Pd(OAc)₂ / SPhos or XPhosThe weaker C-Br bond is generally more reactive. Bulky biarylphosphine ligands can further enhance selectivity for the less hindered C6 position.
Selective at C2-Cl Pd₂(dba)₃ / cataCXium® ACertain N-heterocyclic carbene (NHC) ligands or specific phosphine ligands can favor reaction at the more electron-deficient C2 position.

Note: The optimal conditions should be determined empirically for each specific coupling partner.

Problem 4: Low Yield of the Desired Cross-Coupled Product
  • Potential Causes:

    • Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition.

    • Incomplete Reaction: The reaction may not have reached completion.

    • Protodeboronation: In Suzuki-Miyaura reactions, the boronic acid can be replaced by a hydrogen atom, especially in the presence of water and a strong base.

  • Solutions and Protocols:

    • Choice of Base: Use a milder base such as K₃PO₄ or Cs₂CO₃ to minimize protodeboronation and other side reactions.

    • Reaction Monitoring: Carefully monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

    • Use of Anhydrous Solvents: For Suzuki reactions prone to protodeboronation, using anhydrous solvents can be beneficial.

Problem 5: Difficulty in Purifying the Product from Homocoupling Byproducts
  • Potential Causes:

    • The desired product and the homocoupling byproducts may have similar polarities, making chromatographic separation challenging.

  • Solutions and Protocols:

    • Chromatography Optimization: Experiment with different solvent systems for column chromatography. A gradient elution may be necessary to achieve good separation.

    • Recrystallization: If the product is a solid, recrystallization can be a highly effective method for removing impurities.

    • Derivative Formation: In challenging cases, it may be possible to selectively react the desired product to form a derivative with different physical properties, facilitating separation, followed by deprotection.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling with Minimized Homocoupling

This protocol is a general starting point for the Suzuki-Miyaura coupling of this compound, with an emphasis on minimizing homocoupling byproducts.

  • Reagents and Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Pd(OAc)₂ (2 mol%)

    • SPhos (4 mol%)

    • K₃PO₄ (2.0 equiv)

    • Degassed 1,4-dioxane/water (4:1)

  • Procedure:

    • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.

    • Evacuate and backfill the flask with argon three times.

    • In a separate vial, dissolve Pd(OAc)₂ and SPhos in a small amount of degassed 1,4-dioxane.

    • Add the catalyst solution to the Schlenk flask via syringe.

    • Add the remaining degassed 1,4-dioxane/water solvent mixture.

    • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

    • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol avoids the use of a copper co-catalyst to prevent Glaser-Hay homocoupling of the terminal alkyne.

  • Reagents and Materials:

    • This compound (1.0 equiv)

    • Terminal alkyne (1.5 equiv)

    • PdCl₂(PPh₃)₂ (3 mol%)

    • Triethylamine (3.0 equiv)

    • Degassed THF

  • Procedure:

    • To an oven-dried Schlenk flask, add this compound and PdCl₂(PPh₃)₂.

    • Evacuate and backfill the flask with argon three times.

    • Add degassed THF, followed by triethylamine and the terminal alkyne via syringe.

    • Stir the reaction mixture at room temperature or heat to 50-60 °C until the starting material is consumed (monitor by TLC or LC-MS).

    • Cool the reaction to room temperature and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Visualizations

Cross-Coupling vs. Homocoupling cluster_0 Desired Cross-Coupling Pathway Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X Homo_OxAdd Oxidative Addition Pd0->Homo_OxAdd Ar-X ArPdX Ar-Pd(II)L_n-X OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal R-M ArPdR Ar-Pd(II)L_n-R Transmetal->ArPdR RedElim Reductive Elimination ArPdR->RedElim Product Ar-R (Desired Product) RedElim->Product Product->Pd0 Regeneration ArPdX2 Ar-Pd(II)L_n-X Homo_OxAdd->ArPdX2 Dimerization Dimerization ArPdX2->Dimerization Ar-X ArAr Ar-Ar (Homocoupling Byproduct) Dimerization->ArAr ArAr->Pd0 Regeneration

Caption: Competing pathways of cross-coupling and homocoupling.

Troubleshooting_Homocoupling Start Excessive Homocoupling Observed? Partner_Homo Homocoupling of Coupling Partner? Start->Partner_Homo Yes Substrate_Homo Homocoupling of this compound? Start->Substrate_Homo No Degas Rigorously Degas Solvents Partner_Homo->Degas Yes Cu_Free Use Copper-Free Sonogashira Protocol Partner_Homo->Cu_Free If Sonogashira Temp Optimize (Lower) Temperature Partner_Homo->Temp Yes Ligand Screen Bulky, Electron-Rich Ligands (e.g., SPhos) Substrate_Homo->Ligand Yes Loading Adjust Catalyst Loading Substrate_Homo->Loading Yes Additive Consider Mild Reducing Additives Substrate_Homo->Additive Yes

Caption: Decision tree for troubleshooting homocoupling.

References

Technical Support Center: Optimizing Buchwald-Hartwig Amination of Methyl 6-bromo-2-chloronicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for the Buchwald-Hartwig amination of Methyl 6-bromo-2-chloronicotinate. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific transformation. The presence of two distinct halogen atoms on an electron-deficient pyridine ring presents a unique set of challenges, primarily centered around achieving selective C-N bond formation. This guide provides in-depth troubleshooting advice and frequently asked questions to empower you to overcome these hurdles and achieve optimal results in your synthetic endeavors.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, offering explanations for the underlying causes and providing actionable solutions.

Q1: I am observing low to no conversion of my starting material. What are the likely causes and how can I improve the yield?

Low or no conversion in the Buchwald-Hartwig amination of this substrate often points to issues with catalyst activity or reaction conditions. The electron-deficient nature of the pyridine ring and its potential to coordinate with the palladium catalyst can be particularly challenging.[1][2]

Possible Causes & Solutions:

  • Catalyst Inhibition: The pyridine nitrogen can act as a ligand, poisoning the palladium catalyst and halting the catalytic cycle.[2]

    • Solution: Employ bulky, electron-rich phosphine ligands such as RuPhos, BrettPhos, or Josiphos-type ligands.[1] These ligands create a sterically hindered environment around the palladium center, which can disfavor pyridine coordination and promote the desired catalytic activity.

  • Inadequate Base Strength: The base is crucial for the deprotonation of the amine and the subsequent formation of the palladium-amido complex.[2]

    • Solution: For this substrate, a strong base is often required. Sodium tert-butoxide (NaOtBu) is a common and effective choice.[3][4] If your substrate contains base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be screened, but may require higher temperatures and longer reaction times.[3][5]

  • Suboptimal Solvent Choice: The solvent influences the solubility of reagents and the stability of the catalytic species.[6]

    • Solution: Toluene and dioxane are standard solvents for this reaction.[5][7] If solubility is an issue, a switch to a more polar aprotic solvent like THF or tert-butanol could be beneficial.[5][6] Avoid coordinating solvents like pyridine itself.[6]

  • Insufficient Temperature: The oxidative addition of the aryl halide to the palladium(0) complex is often the rate-limiting step and typically requires thermal energy.

    • Solution: Ensure the reaction is heated sufficiently, typically in the range of 80-110 °C.[2][3]

Q2: My reaction is producing a mixture of products, with amination occurring at both the 6-bromo and 2-chloro positions. How can I achieve selective amination at the 6-bromo position?

Achieving selectivity is paramount when working with di-halogenated substrates. The relative reactivity of the C-Br and C-Cl bonds is the key to controlling the outcome.

Underlying Principle: In palladium-catalyzed cross-coupling reactions, the general order of reactivity for aryl halides is I > Br > OTf > Cl.[3][8] This suggests that the C-Br bond should be more reactive towards oxidative addition than the C-Cl bond.

Strategies for Enhancing Selectivity:

  • Ligand Selection: The choice of ligand can significantly influence the selectivity of the oxidative addition step.

    • Recommendation: Bulky biarylphosphine ligands are known to enhance selectivity in such cases. Consider ligands like BrettPhos, which has demonstrated high activity for C-N coupling reactions.[9]

  • Reaction Temperature: Lowering the reaction temperature can often improve selectivity.

    • Recommendation: Start with the lower end of the typical temperature range (e.g., 80 °C) and monitor the reaction progress carefully. This can favor the kinetically preferred reaction at the more reactive C-Br bond.

  • Base Selection: While a strong base is often necessary, an overly strong base at elevated temperatures can sometimes lead to decreased selectivity.

    • Recommendation: If selectivity is poor with NaOtBu, consider screening a slightly weaker base like lithium bis(trimethylsilyl)amide (LHMDS) or carefully titrating the amount of strong base used.[5]

Q3: I am observing a significant amount of hydrodehalogenation (replacement of the bromine or chlorine with a hydrogen atom). What causes this side reaction and how can I minimize it?

Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations and can arise from a competing β-hydride elimination pathway from a palladium-amido intermediate.[6][10]

Mitigation Strategies:

  • Ligand Choice: The use of sterically hindered and electron-rich ligands can accelerate the rate of reductive elimination, which is the desired product-forming step, thereby outcompeting β-hydride elimination.[6]

    • Recommendation: Ligands such as RuPhos and BrettPhos are specifically designed to minimize this side reaction.[1][6]

  • Amine Substrate: Primary amines are generally more prone to causing hydrodehalogenation than secondary amines.[6]

    • Recommendation: If your synthetic route allows, using a secondary amine may reduce the extent of this side product.

  • Reaction Conditions: Fine-tuning the reaction parameters can also help.

    • Recommendation: Slightly lowering the reaction temperature, if the desired reaction rate is maintained, can sometimes suppress hydrodehalogenation.[6]

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the optimization of the Buchwald-Hartwig amination for this compound.

Q4: Which base is the best starting point for optimizing the reaction?

For the amination of electron-deficient halopyridines, a strong, non-nucleophilic base is generally the best starting point.

  • Primary Recommendation: Sodium tert-butoxide (NaOtBu) is the most commonly used and often most effective base for these reactions, as it facilitates high reaction rates.[3][4][5]

  • Alternative Strong Base: Lithium bis(trimethylsilyl)amide (LHMDS) is another strong base that can be advantageous, particularly when dealing with substrates that have protic functional groups.[5]

  • Weaker Bases for Sensitive Substrates: If your substrate contains functional groups that are incompatible with strong bases (e.g., esters can be susceptible to hydrolysis or transesterification), weaker inorganic bases should be considered.[5]

    • Cesium Carbonate (Cs₂CO₃): Offers good functional group tolerance and often provides high reaction rates among the weaker bases.[3][5]

    • Potassium Phosphate (K₃PO₄): A cost-effective option with excellent functional group tolerance, though it may necessitate higher catalyst loadings and longer reaction times.[1][5]

Base Comparison Table:

BasepKa of Conjugate AcidAdvantagesDisadvantages
NaOtBu~19High reaction rates, low catalyst loadings.[3][5]Incompatible with many electrophilic functional groups.[5]
LHMDS~26Tolerates protic functional groups, useful for low-temperature amination.[5]Air-sensitive, can be incompatible with some functional groups at high temperatures.[5]
Cs₂CO₃~10.3Excellent functional group tolerance.[3][5]Expensive, can be difficult to stir on a large scale.[5]
K₃PO₄~12.3Excellent functional group tolerance, economical.[5]May require higher catalyst loadings and longer reaction times.[5]
Q5: What is the optimal solvent for this reaction, and are there any solvents I should avoid?

The choice of solvent is critical for ensuring that all reaction components remain in solution and for stabilizing the catalytic species.

  • Recommended Solvents:

    • Toluene: A widely used non-polar solvent that is effective for many Buchwald-Hartwig reactions.[5][7]

    • Dioxane: Another common ethereal solvent that often gives good results.[5][7]

    • Tetrahydrofuran (THF): A more polar option that can be beneficial for solubility.[5]

    • tert-Butanol (t-BuOH): An alcohol solvent that can also be effective.[5]

  • Solvents to Avoid:

    • Coordinating Solvents: Solvents like pyridine or acetonitrile should be avoided as they can bind to the palladium center and inhibit catalysis.[3]

    • Chlorinated Solvents: Solvents such as chloroform have been reported to inhibit the reaction.[3]

Q6: Can you explain the catalytic cycle and the role of the base and ligand?

Understanding the mechanism is key to rational troubleshooting. The generally accepted catalytic cycle for the Buchwald-Hartwig amination involves several key steps.[10][11]

Catalytic Cycle Diagram:

Buchwald_Hartwig_Cycle cluster_products Pd0 Pd(0)L OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-X AmineComplex Pd(II)-Amine Complex OxAdd->AmineComplex R₂NH AmidoComplex Pd(II)-Amido Complex AmineComplex->AmidoComplex Base Byproduct Base-H⁺ + X⁻ AmineComplex->Byproduct AmidoComplex->Pd0 Reductive Elimination Product Ar-NR₂ AmidoComplex->Product

A simplified Buchwald-Hartwig catalytic cycle.

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (in this case, the C-Br bond of your substrate), forming a Pd(II) complex.[8][10]

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) complex. The base then removes a proton from the coordinated amine to form a palladium-amido complex.[12] This is a critical step where the base plays its primary role.

  • Reductive Elimination: The C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the desired arylamine product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[10][12]

The ligand plays a crucial role throughout the cycle by:

  • Stabilizing the Palladium Center: The ligand prevents the palladium from decomposing or precipitating out of solution.[2]

  • Promoting Key Steps: Electron-rich and bulky ligands facilitate both the oxidative addition and the final reductive elimination steps.[13]

  • Preventing Catalyst Poisoning: As mentioned earlier, bulky ligands can sterically block the pyridine nitrogen from deactivating the catalyst.[1][2]

Experimental Protocols

General Protocol for Screening Bases and Solvents

This protocol provides a framework for systematically optimizing the base and solvent for the amination of this compound.

Materials:

  • This compound

  • Amine of choice

  • Palladium precatalyst (e.g., RuPhos Pd G3)

  • Ligand (if not using a precatalyst, e.g., RuPhos)

  • Bases: NaOtBu, LHMDS, Cs₂CO₃, K₃PO₄

  • Anhydrous Solvents: Toluene, Dioxane, THF

  • Inert atmosphere glovebox or Schlenk line

  • Reaction vials with stir bars

Procedure:

  • Preparation (Inert Atmosphere): In a glovebox, add the palladium precatalyst (e.g., 2 mol%) and ligand (if needed) to each reaction vial.

  • Addition of Solids: To each vial, add this compound (1.0 eq) and the chosen base (1.5 - 2.0 eq).

  • Addition of Liquids: Add the anhydrous solvent to each vial, followed by the amine (1.2 eq).

  • Reaction: Seal the vials, remove them from the glovebox, and place them in a pre-heated heating block or oil bath at the desired temperature (e.g., 80-100 °C).

  • Monitoring: Stir the reactions for a set period (e.g., 12-24 hours). Monitor the progress by taking small aliquots and analyzing them by LC-MS or GC-MS.

  • Work-up and Analysis: Once the reaction is complete, cool the vials to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate). Analyze the crude product by ¹H NMR to determine the conversion and selectivity.

Troubleshooting Workflow:

Troubleshooting_Workflow Start Low Yield or No Reaction CheckCatalyst Is the catalyst system appropriate? (Bulky Ligand, Precatalyst) Start->CheckCatalyst CheckBase Is the base strong enough? (e.g., NaOtBu) CheckCatalyst->CheckBase Yes Optimize Reaction Optimized CheckCatalyst->Optimize No, Change Catalyst CheckTemp Is the temperature sufficient? (80-110 °C) CheckBase->CheckTemp Yes CheckBase->Optimize No, Change Base CheckSolvent Is the solvent appropriate? (Toluene, Dioxane) CheckTemp->CheckSolvent Yes CheckTemp->Optimize No, Increase Temp CheckSolvent->Optimize Yes CheckSolvent->Optimize No, Change Solvent PoorSelectivity Poor Selectivity (C-Br vs. C-Cl) LowerTemp Lower Reaction Temperature PoorSelectivity->LowerTemp ScreenLigands Screen Bulky Ligands (e.g., BrettPhos) LowerTemp->ScreenLigands ScreenLigands->Optimize SideProduct Hydrodehalogenation Side Product ChangeLigand Use Bulky Ligand (RuPhos, BrettPhos) SideProduct->ChangeLigand ChangeLigand->Optimize

A decision tree for troubleshooting common issues.

By systematically addressing these common issues and understanding the underlying chemical principles, you can effectively optimize the base and solvent conditions for the Buchwald-Hartwig amination of this compound, leading to improved yields, selectivity, and overall success in your synthetic campaigns.

References

Technical Support Center: A Troubleshooting Guide for Sonogashira Reactions Involving Methyl 6-bromo-2-chloronicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This technical support guide is designed for researchers, scientists, and drug development professionals who are utilizing the Sonogashira cross-coupling reaction with the challenging substrate, Methyl 6-bromo-2-chloronicotinate. This document provides in-depth, field-proven insights in a question-and-answer format to address specific experimental issues, ensuring both scientific integrity and practical utility.

Core Concepts: The Sonogashira Reaction at a Glance

The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2] The reaction is typically mediated by a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base.[3][4] Understanding the fundamental mechanism is crucial for effective troubleshooting.

The process involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2][5]

  • Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide. This is often the rate-limiting step.[1]

  • Copper Cycle: The copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide, which is a more reactive nucleophile.[1]

  • Transmetalation: The copper acetylide transfers the alkyne group to the palladium complex.

  • Reductive Elimination: The final step regenerates the Pd(0) catalyst and yields the desired coupled product.

The Catalytic Cycles of the Sonogashira Reaction

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl trans-Pd(II)(Ar)(X)L₂ OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Alkyne cis-Pd(II)(Ar)(C≡CR)L₂ Transmetal->PdII_Alkyne RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Product Ar-C≡C-R RedElim->Product ArX Ar-X CuX CuX Cu_Alkyne Cu-C≡C-R CuX->Cu_Alkyne Alkyne_H H-C≡C-R Alkyne_H->CuX Base Base Base->CuX Cu_Alkyne->Transmetal HX_Base Base-H⁺X⁻ Troubleshooting_Workflow Start Reaction Failure (Low/No Yield) Check_Catalyst Check Catalyst & Reagents - Fresh Pd & CuI? - Dry, pure base/solvent? Start->Check_Catalyst Check_Conditions Check Reaction Conditions - Fully degassed? - Temp appropriate for Ar-Br? Start->Check_Conditions Fix_Reagents Use fresh, pure reagents. Distill base. Check_Catalyst->Fix_Reagents Fix_Conditions Improve degassing. Increase temperature (e.g., 60-80°C). Check_Conditions->Fix_Conditions Homocoupling Significant Homocoupling? Pd_Black Palladium Black Observed? Homocoupling->Pd_Black No Reduce_O2 Improve degassing rigorously. Reduce CuI loading. Homocoupling->Reduce_O2 Yes Optimize_Temp_Solvent Optimize temperature (avoid excess). Screen alternative solvents (DMF, Toluene). Pd_Black->Optimize_Temp_Solvent Yes Success Successful Reaction Pd_Black->Success No Fix_Reagents->Homocoupling Fix_Conditions->Homocoupling Go_Cu_Free Switch to Copper-Free Protocol. Reduce_O2->Go_Cu_Free Go_Cu_Free->Success Optimize_Temp_Solvent->Success

References

Preventing debromination of Methyl 6-bromo-2-chloronicotinate under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Unwanted Debromination in Cross-Coupling Reactions

Welcome to the technical support center for Methyl 6-bromo-2-chloronicotinate. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile building block in their synthetic endeavors. As Senior Application Scientists, we understand the challenges that can arise during complex organic transformations. One of the most common issues encountered with this substrate is premature debromination, leading to the formation of Methyl 2-chloronicotinate as a significant byproduct. This guide provides in-depth troubleshooting strategies, frequently asked questions, and a detailed experimental protocol to help you mitigate this unwanted side reaction and maximize the yield of your desired product.

Understanding the Challenge: The Lability of the C-Br Bond

This compound possesses two distinct halide-substituted positions on the pyridine ring. In palladium-catalyzed cross-coupling reactions, the carbon-bromine bond is significantly more reactive than the carbon-chlorine bond due to its lower bond dissociation energy.[1] This inherent reactivity difference is often exploited for selective functionalization at the 6-position. However, this lability also makes the C-Br bond susceptible to cleavage through a non-productive pathway known as hydrodehalogenation or, more specifically, debromination.

This side reaction typically occurs within the catalytic cycle of common cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[2][3] The general mechanism involves the formation of an aryl-palladium(II)-hydride species which can undergo reductive elimination to yield the debrominated arene instead of the desired cross-coupled product. The source of the hydride can be varied and is often the root cause of the problem.

Troubleshooting Guide: A Systematic Approach to Minimizing Debromination

If you are observing significant formation of Methyl 2-chloronicotinate, a systematic evaluation of your reaction parameters is crucial. The following guide is structured to help you identify and address the potential causes of debromination.

Diagram: Troubleshooting Workflow for Debromination

G cluster_solutions Recommended Actions start High Debromination Observed ligand Ligand Selection: - Is it bulky and electron-rich? - Is the P:Pd ratio optimal? start->ligand Evaluate Catalyst System base Base Selection: - Is the base too strong? - Could it be a hydride source? ligand->base If debromination persists action_ligand Switch to bulky, electron-rich ligands (e.g., SPhos, XPhos). Increase ligand:metal ratio. ligand->action_ligand solvent Solvent & Additives: - Is the solvent a potential hydride donor? - Is water content controlled? base->solvent If debromination persists action_base Use weaker inorganic bases (K2CO3, K3PO4, Cs2CO3). Avoid alkoxides. base->action_base temp Reaction Temperature: - Is the temperature too high? solvent->temp If debromination persists action_solvent Use anhydrous, non-protic solvents (Toluene, Dioxane). Ensure rigorous drying. solvent->action_solvent result Reduced Debromination temp->result Optimization Successful action_temp Run reaction at the lowest effective temperature. Monitor progress closely. temp->action_temp

Caption: A systematic workflow for troubleshooting debromination.

Frequently Asked Questions (FAQs)

Q1: Why is debromination more of an issue than dechlorination with this substrate?

A: The carbon-bromine bond is weaker and therefore more susceptible to cleavage than the carbon-chlorine bond.[1] In palladium-catalyzed cross-coupling reactions, the oxidative addition of the C-Br bond to the Pd(0) center is much faster than that of the C-Cl bond. This inherent reactivity difference is the basis for selective functionalization, but also for selective dehalogenation.

Q2: My reaction is performed under an inert atmosphere. Where could the hydride for debromination be coming from?

A: Hydride sources can be insidious. Potential sources include:

  • Solvents: Alcohols and even ethers like THF can act as hydride donors, especially at elevated temperatures.

  • Bases: Strong alkoxide bases can undergo beta-hydride elimination to generate hydrides.

  • Reagents: Impurities in your reagents or starting materials can be a source. Even seemingly innocuous additives can sometimes contribute.

  • Water: While not a direct hydride donor, water can participate in side reactions that generate hydride species.[4]

Q3: I am using a standard phosphine ligand like PPh₃ and observing high debromination. What should I try next?

A: Triphenylphosphine (PPh₃) is often not the optimal ligand for challenging substrates like electron-deficient halopyridines. Switching to a bulkier and more electron-rich phosphine ligand is a highly recommended first step.[4][5] Ligands from the Buchwald family, such as SPhos or XPhos, are excellent starting points.[6] These ligands promote the desired reductive elimination of the product over the competing debromination pathway.[7]

Q4: Can the choice of palladium precursor influence the extent of debromination?

A: Yes, the choice of palladium precursor can be important. While Pd(PPh₃)₄ is common, it introduces four equivalents of a potentially sub-optimal ligand. Using a ligand-free precursor like Pd₂(dba)₃ or Pd(OAc)₂ in combination with your chosen specialized ligand allows for more precise control over the active catalytic species.[8]

Q5: I am attempting a Suzuki-Miyaura coupling. Can the boronic acid itself contribute to debromination?

A: While less common, the boronic acid or its esters can undergo protodeboronation, especially in the presence of a strong base and a proton source.[6] This process consumes your coupling partner and can, in some cases, contribute to an environment that favors debromination of the aryl halide. Using more stable boronic esters, like pinacol esters, can sometimes mitigate this issue.[6]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling with Minimized Debromination

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid, incorporating best practices to suppress debromination.

Reaction Scheme:

Materials:

ReagentM.W.Amount (mmol)Equivalents
This compound250.481.01.0
Arylboronic AcidVaries1.21.2
Pd(OAc)₂224.500.020.02
SPhos410.510.040.04
K₃PO₄ (finely ground, anhydrous)212.272.02.0
Anhydrous, Degassed 1,4-Dioxane-5 mL-

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), finely ground and anhydrous K₃PO₄ (2.0 eq), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 80 °C. Stir the mixture and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion (or when no further conversion is observed), cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2x).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired Methyl 6-aryl-2-chloronicotinate.

Rationale for Choices:

  • Ligand (SPhos): A bulky, electron-rich biaryl phosphine ligand that promotes rapid reductive elimination, outcompeting the debromination pathway.[4]

  • Base (K₃PO₄): A moderately weak inorganic base that is less likely to act as a hydride source compared to strong alkoxide bases.[4]

  • Solvent (1,4-Dioxane): A non-protic solvent that is less likely to be a hydride donor than alcoholic solvents. Rigorous drying is essential.

  • Temperature (80 °C): The lowest effective temperature should be used. Higher temperatures can increase the rate of debromination.

Concluding Remarks

Successfully preventing the debromination of this compound hinges on a careful and rational selection of reaction conditions. By understanding the underlying mechanisms that lead to this unwanted side reaction and by systematically optimizing your catalyst system, base, and solvent, you can significantly improve the efficiency and yield of your desired transformation. This guide provides a foundational framework for troubleshooting and protocol development. We encourage you to adapt these principles to your specific synthetic challenges.

References

Technical Support Center: Managing Exothermic Reactions in the Synthesis of Methyl 6-bromo-2-chloronicotinate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) for managing exothermic reactions during the synthesis of Methyl 6-bromo-2-chloronicotinate and its derivatives. The information presented herein is grounded in established principles of process safety and organic chemistry to ensure scientific integrity and promote safe laboratory practices.

Introduction to Exothermic Risks in Nicotinate Synthesis

The synthesis of this compound typically involves a multi-step process, with the diazotization of an amino-pyridine precursor followed by a Sandmeyer reaction to introduce the chloro and bromo substituents. Both of these transformations are notoriously exothermic and can pose significant safety risks if not properly controlled.[1][2][3] Diazonium salts, key intermediates in this synthesis, are often thermally unstable and can decompose violently, leading to a rapid increase in temperature and pressure, a phenomenon known as thermal runaway.[3][4]

This guide will address the critical aspects of managing these exothermic events, from understanding the underlying chemical principles to implementing practical control measures in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is the likely synthetic route to this compound, and where are the main exothermic hazards?

A plausible and common synthetic route starts from 2-amino-6-methylpyridine. The key steps involving significant exotherms are:

  • Diazotization: The conversion of the amino group of a pyridine derivative to a diazonium salt. This reaction is highly exothermic.[3]

  • Sandmeyer Reaction: The subsequent reaction of the diazonium salt with a copper(I) halide to introduce the chloro and bromo substituents. This step is also exothermic.[5][6][7]

Q2: What are the primary drivers of exotherms in the diazotization step?

The primary driver is the reaction of the primary aromatic amine with nitrous acid (formed in situ from sodium nitrite and a strong acid).[8] This reaction is rapid and releases a significant amount of heat.[3] The rate of heat generation is directly proportional to the rate of addition of the nitrosating agent and the reaction temperature.

Q3: Why are diazonium salts considered hazardous?

Aryl diazonium salts are high-energy molecules that can decompose to form nitrogen gas and an aryl cation or radical.[4][9] This decomposition is highly exothermic and can be initiated by heat, shock, or the presence of certain metals.[1][2] If the rate of heat generation from decomposition exceeds the rate of heat removal, a thermal runaway can occur, potentially leading to an explosion.[3]

Q4: What are the initial signs of a runaway reaction?

The earliest and most critical indicator is an unexpected and rapid rise in the reaction temperature that does not respond to standard cooling measures. Other signs may include:

  • A sudden increase in gas evolution (nitrogen from diazonium decomposition).

  • A noticeable change in the color or viscosity of the reaction mixture.

  • A rapid increase in pressure in a closed or semi-closed reaction vessel.

Q5: What is the "rule of thumb" temperature for diazotization reactions, and is it always applicable?

The widely cited temperature range for diazotization is 0-5 °C.[4] This is to ensure the stability of the diazonium salt and to control the reaction rate. However, the optimal temperature can vary depending on the specific substrate and reaction conditions.[4] For some more stable diazonium salts, temperatures up to 15 °C may be acceptable, but this must be determined through careful thermal hazard assessment.[5]

Troubleshooting Guides

Scenario 1: Uncontrolled Temperature Rise During Diazotization

Issue: You are adding the sodium nitrite solution to the acidic solution of your aminopyridine derivative, and the temperature is rising rapidly and uncontrollably, exceeding the set point of your cooling bath.

Immediate Actions:

  • Stop the addition of the nitrosating agent immediately.

  • Increase the cooling to its maximum capacity. This may involve adding more dry ice or switching to a more powerful cooling system if available.

  • If the temperature continues to rise, consider adding a pre-chilled, inert solvent to dilute the reaction mixture and absorb some of the heat. Ensure the solvent is compatible with the reaction components.

  • Have a quench solution ready. A solution of a reducing agent like sodium bisulfite or a compound that reacts with nitrous acid, such as sulfamic acid, can be used to quench the reaction. Add the quench solution slowly and carefully, as the quenching reaction itself may be exothermic.

Root Cause Analysis and Prevention:

  • Addition rate was too fast: The rate of addition of the nitrosating agent directly controls the rate of heat generation.

    • Preventative Measure: Use a syringe pump or a dropping funnel with fine control to add the reagent at a slow, steady rate. Monitor the temperature closely and adjust the addition rate to maintain the desired temperature.

  • Inadequate cooling: The cooling system may not be sufficient to remove the heat generated by the reaction, especially on a larger scale.

    • Preventative Measure: Ensure your cooling bath has sufficient capacity for the scale of your reaction. For larger reactions, consider using a cryostat or a jacketed reactor with a circulating coolant.

  • Concentrated reagents: Using highly concentrated solutions can lead to a very rapid reaction and a large exotherm.

    • Preventative Measure: Use more dilute solutions of both the amine and the nitrosating agent to better control the reaction rate.

Scenario 2: Excessive Gas Evolution and Foaming

Issue: During the Sandmeyer reaction, after adding the diazonium salt solution to the copper(I) halide solution, you observe a vigorous evolution of gas, causing the reaction mixture to foam and potentially overflow.

Immediate Actions:

  • Stop the addition of the diazonium salt solution.

  • Ensure adequate stirring to break up the foam.

  • If the foaming is severe, have an anti-foaming agent compatible with your reaction mixture ready to add.

Root Cause Analysis and Prevention:

  • Temperature of the copper(I) halide solution is too high: The decomposition of the diazonium salt is catalyzed by the copper(I) salt, and this decomposition is temperature-dependent.

    • Preventative Measure: Maintain the temperature of the copper(I) halide solution at the recommended level for the specific Sandmeyer reaction, typically between 0 and 10 °C.

  • Localized "hot spots": Inadequate mixing can lead to localized areas of high diazonium salt concentration, causing a rapid, localized reaction and gas evolution.

    • Preventative Measure: Ensure efficient and continuous stirring throughout the addition of the diazonium salt solution.

  • Instability of the diazonium salt: The diazonium salt may be inherently unstable under the reaction conditions.

    • Preventative Measure: Use the diazonium salt solution immediately after its preparation. Do not store it for extended periods, even at low temperatures.

Experimental Protocols and Data

Table 1: Recommended Parameters for Controlled Diazotization
ParameterRecommended ValueRationale
Reaction Temperature 0-5 °CMinimizes diazonium salt decomposition and controls reaction rate.[3][4]
NaNO₂ Addition Rate 1-2 mL/min (for a 1 M solution on a 10g scale)Ensures heat generated can be effectively removed by the cooling system.
Stirring Speed 300-500 RPMProvides adequate mixing to prevent localized hot spots.
Amine Concentration 0.5 - 1.0 MBalances reaction efficiency with the need to control the exotherm.
Step-by-Step Protocol for Safe Diazotization
  • Dissolve the 2-amino-6-bromopyridine derivative in a suitable acidic medium (e.g., HBr/H₂O) in a jacketed reactor or a flask equipped with a magnetic stirrer and an efficient cooling bath (ice-salt or dry ice-acetone).

  • Cool the solution to 0-5 °C.

  • Prepare a solution of sodium nitrite in water.

  • Using a syringe pump or a dropping funnel, add the sodium nitrite solution dropwise to the stirred amine solution, ensuring the temperature does not exceed 5 °C.

  • Monitor the reaction for the disappearance of the starting amine using an appropriate analytical technique (e.g., TLC, HPLC).

  • Once the reaction is complete, use the resulting diazonium salt solution immediately in the subsequent Sandmeyer step.

Visualizations

Diagram 1: Experimental Workflow for Controlled Diazotization

G cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction prep_amine Dissolve Amine in Acid cool Cool Amine Solution to 0-5 °C prep_amine->cool prep_nitrite Prepare NaNO2 Solution add_nitrite Slow, Controlled Addition of NaNO2 prep_nitrite->add_nitrite cool->add_nitrite monitor_temp Continuous Temperature Monitoring add_nitrite->monitor_temp Feedback Loop monitor_rxn Reaction Monitoring (TLC/HPLC) add_nitrite->monitor_rxn monitor_temp->add_nitrite use_immediately Immediate Use in Next Step monitor_rxn->use_immediately Upon Completion G start Uncontrolled Temp. Rise? action1 Stop Reagent Addition start->action1 action2 Maximize Cooling action1->action2 decision1 Temp. Still Rising? action2->decision1 action3 Add Cold, Inert Solvent decision1->action3 Yes decision2 Temp. Stabilized? decision1->decision2 No action3->decision2 action4 Investigate Root Cause decision2->action4 Yes action5 Initiate Emergency Quench decision2->action5 No end Process Safe action4->end action5->end

References

Validation & Comparative

A Comparative Guide to Halonicotinate Reactivity: The Strategic Advantage of Methyl 6-bromo-2-chloronicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

For researchers engaged in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science, the selection of functionalized heterocyclic building blocks is a critical decision that dictates synthetic strategy and overall efficiency. Substituted pyridines are ubiquitous scaffolds in pharmacologically active agents.[1][2] This guide provides an in-depth comparison of Methyl 6-bromo-2-chloronicotinate against other dihalonicotinate derivatives. We will demonstrate through established reactivity principles and comparative data from analogous systems that the orthogonal reactivity of the bromo and chloro substituents offers a distinct strategic advantage, enabling selective, sequential functionalization that is difficult to achieve with symmetrically halogenated analogues.

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine ring is a privileged scaffold, forming the core of numerous blockbuster drugs and agrochemicals. Its ability to act as a hydrogen bond acceptor and its metabolic stability make it a desirable motif in drug design. Consequently, developing efficient and modular methods for the synthesis of highly substituted pyridines is a central goal in modern organic chemistry.[1] Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, have become indispensable tools for forging new carbon-carbon and carbon-heteroatom bonds on the pyridine core.[3][4] The starting point for these transformations is often a halogenated pyridine, whose reactivity is paramount to the success of the coupling.

The Principle of Orthogonal Reactivity in Dihalopyridines

The primary advantage of this compound lies in the differential reactivity of its two halogen atoms. In palladium-catalyzed cross-coupling reactions, the rate-determining step is frequently the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[5] The energy barrier for this step is highly dependent on the nature of the halogen.

Electronic Effects and Bond Strengths

The reactivity of aryl halides in the oxidative addition step follows the well-established trend: I > Br > Cl >> F.[6] This trend is a function of bond dissociation energy and the polarizability of the C-X bond. The C-Br bond (approx. 285 kJ/mol) is weaker and more easily cleaved by the palladium catalyst than the more robust C-Cl bond (approx. 340 kJ/mol). This significant difference in reactivity allows for the selective functionalization of the C-Br bond at the 6-position while leaving the C-Cl bond at the 2-position untouched, provided the reaction conditions are carefully controlled. This "orthogonal" reactivity is the key to the utility of this compound.

The Role of the C3-Ester Group

The electron-withdrawing nature of the methyl ester group at the 3-position (nicotinate) influences the overall electron density of the pyridine ring. This substituent deactivates the ring towards electrophilic substitution but can have a nuanced effect on the reactivity of the halogen substituents in cross-coupling reactions by modulating the electronic properties of the C-X bonds.[7]

Comparative Performance in Palladium-Catalyzed Cross-Coupling Reactions

The true value of this compound is realized in its ability to undergo selective mono-functionalization with high yields, a feat that is often challenging with symmetric dihalonicotinates like Methyl 2,6-dichloronicotinate or Methyl 2,6-dibromonicotinate. While direct head-to-head comparative data for these specific substrates under identical conditions is sparse in the literature, a robust comparison can be constructed from established principles and data from closely related systems.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds. For a dihalopyridine, the goal is often to introduce one aryl or alkyl group selectively.

Table 1: Comparative Performance in Selective Suzuki-Miyaura Coupling

SubstrateCoupling PartnerExpected SelectivityTypical Yield (Mono-Coupling)CommentsReference
This compound Arylboronic AcidExcellent (C6 > C2) Good to Excellent (>80%) The high reactivity of the C-Br bond allows for selective coupling at the 6-position under standard conditions. The C-Cl bond remains for subsequent functionalization.[5][8]
Methyl 2,6-dichloronicotinateArylboronic AcidPoor to ModerateVariable (often mixtures)Mono-arylation is challenging to control. Reactions often yield a mixture of starting material, mono- and di-arylated products. Specialized ligands are required to achieve good selectivity.[9][6][9]
Methyl 2,6-dibromonicotinateArylboronic AcidPoorLow (mixtures common)Both C-Br bonds are highly reactive, making selective mono-arylation extremely difficult. Di-substituted product is often the major component.[8]
Sonogashira Coupling

The Sonogashira coupling enables the introduction of alkyne moieties, which are valuable handles for further chemistry, including click reactions and cyclizations.

Table 2: Comparative Performance in Selective Sonogashira Coupling

SubstrateCoupling PartnerExpected SelectivityTypical Yield (Mono-Coupling)CommentsReference
This compound Terminal AlkyneExcellent (C6 > C2) Good to Excellent (>85%) Selective alkynylation at the C-Br position is highly efficient, leveraging the significant reactivity difference.[10][10]
Methyl 2,6-dichloronicotinateTerminal AlkyneModerateModerateAchieving mono-alkynylation requires careful optimization of conditions to prevent di-coupling. Higher temperatures or longer reaction times lead to mixtures.[10]
Methyl 2,6-dibromonicotinateTerminal AlkynePoorLow (mixtures common)High reactivity of both C-Br bonds typically leads to the di-alkynylated product as the major species.[10]
Buchwald-Hartwig Amination

The formation of C-N bonds is critical in pharmaceutical synthesis. The Buchwald-Hartwig amination provides a powerful method for this transformation. A study on 6-bromo-2-chloroquinoline, a very close structural and electronic analogue, provides excellent insight into the expected reactivity.[11][12]

Table 3: Comparative Performance in Selective Buchwald-Hartwig Amination

SubstrateCoupling PartnerExpected SelectivityTypical Yield (Mono-Coupling)CommentsReference
This compound Primary/Secondary AmineExcellent (C6 > C2) Excellent (>90%) Based on the 6-bromo-2-chloroquinoline precedent, selective amination at the C6-position proceeds with high efficiency and selectivity.[11][11][12]
Methyl 2,6-dichloronicotinatePrimary/Secondary AmineModerateModerate to GoodMono-amination is feasible but can be sluggish and may require more forcing conditions or specialized catalyst systems, increasing the risk of side reactions.[4][13]
Methyl 2,6-dibromonicotinatePrimary/Secondary AminePoorLow (mixtures common)Selective mono-amination is very challenging due to the high and similar reactivity of both bromine atoms.[2]

Experimental Protocols & Workflow

The key advantage of this compound is its utility in sequential, multi-step synthetic sequences. A researcher can first functionalize the C6-position via a Sonogashira coupling, then target the C2-position in a subsequent Suzuki reaction.

Protocol: Selective Sonogashira Coupling at the C6-Position

This protocol is adapted from established procedures for the selective coupling of aryl bromides in the presence of aryl chlorides.[10]

Objective: To synthesize Methyl 2-chloro-6-(phenylethynyl)nicotinate.

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (0.03 equiv)

  • Copper(I) iodide (CuI) (0.06 equiv)

  • Triethylamine (TEA) (3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous THF, followed by triethylamine and phenylacetylene via syringe.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS, observing the consumption of the starting material.

  • Upon completion, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove catalyst residues.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired product.

Logical Workflow for Sequential Functionalization

The product from the first reaction retains the less reactive C-Cl bond, which can be functionalized in a second, distinct cross-coupling reaction, often by employing a more active catalyst system or more forcing conditions.

G cluster_0 Step 1: Selective C6 Functionalization cluster_1 Step 2: C2 Functionalization start This compound proc1 Sonogashira Coupling (e.g., Phenylacetylene) Pd(PPh₃)₂Cl₂, CuI, TEA, RT start->proc1 Higher C-Br reactivity prod1 Intermediate: Methyl 2-chloro-6-alkynylnicotinate proc1->prod1 proc2 Suzuki Coupling (e.g., Arylboronic Acid) Pd(dppf)Cl₂, K₂CO₃, 80°C prod1->proc2 Harsher conditions activate C-Cl bond final_prod Final Product: Disubstituted Nicotinate proc2->final_prod

Caption: Sequential functionalization workflow using this compound.

Conclusion: A Superior Building Block for Complex Synthesis

This compound is a strategically superior building block for the synthesis of complex, polysubstituted pyridines compared to its symmetrically dihalogenated counterparts. The orthogonal reactivity of the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions allows for predictable and high-yielding selective mono-functionalization. This enables researchers to build molecular complexity in a controlled, stepwise manner, conserving valuable intermediates and simplifying purification. For drug development professionals and synthetic chemists, leveraging this differential reactivity can accelerate discovery programs by providing a reliable and versatile platform for the rapid generation of diverse chemical libraries.

References

A Researcher's Guide to Strategic Reagent Selection: A Cost-Benefit Analysis of Methyl 6-bromo-2-chloronicotinate in Multi-Step Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in medicinal chemistry and process development, the selection of starting materials is a critical decision point that profoundly impacts the efficiency, cost, and ultimate success of a multi-step synthesis. Substituted pyridine scaffolds are ubiquitous in pharmaceuticals, and the strategic introduction of functional groups dictates the trajectory of the entire synthetic route. Among the array of available building blocks, Methyl 6-bromo-2-chloronicotinate has emerged as a versatile and powerful intermediate.

This guide provides an in-depth cost-benefit analysis of this compound, designed for researchers, scientists, and drug development professionals. We will move beyond a simple cataloging of properties to explain the causality behind experimental choices, compare its performance with viable alternatives using experimental data, and provide self-validating protocols to ground these insights in practical application. Our objective is to empower you to make informed, cost-effective, and scientifically sound decisions in your synthetic endeavors.

The Strategic Advantage of this compound: A Profile

This compound (CAS No. 1142192-03-7) is a di-halogenated pyridine derivative whose value lies in the differential reactivity of its two halogen substituents.[1][2][3] This feature is not merely a chemical curiosity; it is the cornerstone of its utility, enabling chemists to perform sequential, site-selective functionalization.

  • Molecular Structure: C₇H₅BrClNO₂

  • Molecular Weight: 250.48 g/mol [1][4]

The key to its strategic application is the ability to address the chlorine and bromine atoms in distinct, orthogonal reaction steps:

  • The 2-Chloro Position: This position is highly activated towards nucleophilic aromatic substitution (SₙAr). The electron-withdrawing nature of the adjacent nitrogen atom and the ester group facilitates the displacement of the chloride by a wide range of nucleophiles, such as amines, alcohols, and thiols.

  • The 6-Bromo Position: The bromine atom is an excellent handle for transition-metal-catalyzed cross-coupling reactions. It readily participates in Suzuki, Sonogashira, Buchwald-Hartwig, and other similar transformations, allowing for the formation of carbon-carbon and carbon-heteroatom bonds.

This predictable, stepwise reactivity allows for the construction of complex, highly substituted pyridine cores from a single, commercially available starting material.

The Competitive Landscape: A Comparative Analysis of Alternatives

While this compound is a powerful tool, it is not the only option. A thorough analysis requires a comparison with other structurally related building blocks. The choice of reagent is often a trade-off between cost, reactivity, and the specific synthetic sequence planned.

ReagentCAS NumberRepresentative Cost (USD/g)Key AdvantagesKey Disadvantages
This compound 1142192-03-7~$636.00[1]Excellent differential reactivity for sequential SₙAr and cross-coupling.High initial cost.
Methyl 5-bromo-6-chloronicotinate 78686-77-8Pricing not readily available, requires quote.[5]Isomeric alternative; useful for different substitution patterns.Reactivity profile is different due to substituent positions relative to the nitrogen.
6-Bromo-2-chloronicotinic acid 1060815-67-9Pricing not readily available, requires quote.[6]Allows for amide coupling or other carboxylate chemistry before functionalizing the halogen positions.Requires an additional esterification step if the methyl ester is desired.
Methyl 2,6-dichloronicotinate 58584-83-1Varies by supplier.Lower cost than the bromo-chloro analogue. Two sites for SₙAr.Lacks a dedicated handle for cross-coupling; selective mono-substitution can be challenging.
Methyl 6-bromonicotinate 26218-78-0Varies by supplier.Lower cost; simpler starting material for when only cross-coupling is needed.[7]Lacks the second reactive site for SₙAr, limiting its versatility for building complexity.[7]

Experimental Validation: A Representative Synthetic Workflow

To illustrate the practical application and provide a framework for comparison, we present a representative two-step synthesis starting from this compound. This workflow demonstrates the sequential functionalization strategy.

Workflow Overview

The following diagram illustrates the logical flow of the synthesis, starting with a Suzuki cross-coupling reaction at the C6-Br bond, followed by a nucleophilic aromatic substitution at the C2-Cl position.

G A This compound B Suzuki Coupling (Arylboronic acid, Pd catalyst, Base) A->B Step 1 C Intermediate: Methyl 6-aryl-2-chloronicotinate B->C D Nucleophilic Aromatic Substitution (SnAr) (Primary/Secondary Amine, Base) C->D Step 2 E Final Product: Methyl 6-aryl-2-(amino)nicotinate D->E

Caption: Sequential functionalization workflow for this compound.

Protocol 1: Step-by-Step Suzuki Coupling

Objective: To selectively perform a Suzuki cross-coupling reaction at the 6-position, leaving the 2-chloro substituent intact. The choice of a mild base and controlled temperature is critical to prevent premature reaction at the chloro position.

  • Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a suitable palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

  • Solvent and Base Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 ratio). Add a mild base, such as sodium carbonate (Na₂CO₃) (2.5 eq). Using a stronger base like NaOH or K₃PO₄ could risk competing hydrolysis of the ester or reaction at the C2 position.

  • Reaction Execution: Heat the reaction mixture to 80-90 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup and Purification: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, Methyl 6-aryl-2-chloronicotinate, can be purified by column chromatography on silica gel.

  • Expected Yield: 75-90%

  • Purity: >95% by HPLC

Protocol 2: Step-by-Step Nucleophilic Aromatic Substitution (SₙAr)

Objective: To displace the 2-chloro group with an amine nucleophile. This reaction often proceeds under milder conditions than would be required for a less activated chloro-aromatic compound.

  • Reagent Preparation: In a clean vial, dissolve the Methyl 6-aryl-2-chloronicotinate intermediate (1.0 eq) from the previous step in a polar aprotic solvent such as DMSO or NMP.

  • Nucleophile and Base Addition: Add the desired primary or secondary amine (1.5 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq). The base is crucial for scavenging the HCl generated during the reaction.

  • Reaction Execution: Heat the mixture to 80-120 °C. The reaction progress should be monitored by LC-MS. The disappearance of the starting material typically occurs within 2-6 hours.

  • Workup and Purification: Cool the reaction mixture and pour it into water. This will often precipitate the product. Filter the solid, wash with water, and dry under vacuum. If the product is an oil, extract with an appropriate organic solvent like ethyl acetate. The crude product can be further purified by crystallization or column chromatography.

  • Expected Yield: 80-95%

  • Purity: >98% by HPLC

Cost-Benefit Summary and Decision Framework

The primary benefit of this compound is its synthetic efficiency . While the initial cost per gram is high, it enables a convergent and highly selective synthetic route, potentially reducing the number of steps, protecting group manipulations, and complex purification challenges that might arise from less selectively substituted precursors. This can lead to significant savings in downstream labor, solvent usage, and time.

When to Choose this compound:

  • When a specific, sequential introduction of two different functionalities is required.

  • When the target molecule's complexity justifies the upfront cost of the starting material.

  • When minimizing step count and maximizing overall yield are the primary drivers over the cost of a single reagent.

When to Consider Alternatives:

  • Budgetary Constraints: If the project is in its early, exploratory phase, a cheaper analogue like Methyl 2,6-dichloronicotinate might be sufficient for initial studies, provided the challenges of selective mono-functionalization can be overcome.

  • Simpler Targets: If only one position needs functionalization (e.g., via cross-coupling), the cheaper Methyl 6-bromonicotinate is the more logical and cost-effective choice.[7]

  • Carboxylic Acid Chemistry is Primary: If the synthetic plan calls for modification of the acid functionality first (e.g., amide bond formation), starting with 6-Bromo-2-chloronicotinic acid avoids the final step of ester hydrolysis and can be more atom-economical.

Decision-Making Flowchart for Reagent Selection

This flowchart provides a logical path for selecting the appropriate nicotinic acid building block based on key project variables.

G A Start: Define Synthetic Goal B Is sequential, differential functionalization of C2 and C6 required? A->B D Use this compound B->D Yes F Is only C6 functionalization (e.g., cross-coupling) needed? B->F No C Is budget the primary constraint? C->D No E Consider Methyl 2,6-dichloronicotinate (Accept risk of selectivity issues) C->E Yes D->C G Use Methyl 6-bromonicotinate F->G Yes H Is initial reaction at the carboxylate group desired? F->H No I Use 6-Bromo-2-chloronicotinic acid H->I Yes J Re-evaluate synthetic route H->J No

Caption: Decision framework for selecting a halogenated nicotinate building block.

Conclusion

This compound stands out as a premium reagent whose high cost is justified by its remarkable synthetic utility. The ability to perform selective, sequential reactions at two distinct positions on the pyridine ring offers a streamlined path to complex molecular architectures. This efficiency can translate into lower overall project costs by reducing the number of synthetic steps, simplifying purification, and increasing the overall yield. However, a judicious cost-benefit analysis, as outlined in this guide, is essential. For simpler targets or when budget is the overriding factor, lower-cost alternatives may be more appropriate. By carefully considering the specific demands of your synthetic route against the cost and performance profiles of available reagents, you can optimize your research for both scientific elegance and economic prudence.

References

A Researcher's Guide to Site-Selective Cross-Coupling: The Strategic Advantage of Methyl 6-bromo-2-chloronicotinate

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of medicinal chemistry and materials science, the ability to precisely construct complex molecular architectures is paramount. Programmed, site-selective functionalization of heterocyclic scaffolds allows for the systematic exploration of chemical space, a critical step in optimizing lead compounds and developing novel materials. Among the array of building blocks available, dihalogenated pyridines serve as exceptionally versatile platforms. However, not all dihalopyridines are created equal. This guide provides an in-depth analysis of Methyl 6-bromo-2-chloronicotinate, a reagent that offers a distinct strategic advantage for researchers engaged in selective cross-coupling reactions. We will explore the underlying principles of its reactivity and provide practical, data-supported comparisons to illustrate why this molecule is a superior choice for your next synthetic campaign.

The Challenge of Selectivity with Dihalogenated Pyridines

The core challenge in using dihalogenated precursors lies in controlling which halogenated site reacts first. Achieving selectivity avoids the formation of undesired byproducts and statistical mixtures, which complicate purification and reduce the overall yield of the target molecule. The ideal substrate is one where the two halogen sites possess sufficiently different reactivity profiles, allowing for their sequential and controlled functionalization. This is precisely where this compound excels.

The foundational principle governing its selectivity lies in the differential reactivity of the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions. The crucial step where this selectivity is asserted is the oxidative addition of the Pd(0) catalyst to the carbon-halogen bond.[1][2] The generally accepted reactivity trend for halogens in this step is I > Br > Cl > F.[3][4][5] This trend is inversely correlated with the carbon-halogen bond dissociation energy; the weaker C-Br bond is more readily cleaved by the palladium catalyst than the stronger C-Cl bond.[6] This inherent difference is the key to unlocking sequential, site-selective derivatization.[7]

The Reactivity Landscape: C-Br vs. C-Cl

The carbon-bromine bond at the 6-position of the pyridine ring is significantly more reactive towards the oxidative addition of a Pd(0) catalyst than the carbon-chlorine bond at the 2-position. This differential reactivity is the cornerstone of its utility. It allows for a programmed approach to synthesis: the more labile C-Br bond can be selectively functionalized under a first set of conditions, leaving the more robust C-Cl bond intact for a subsequent, typically more forcing, cross-coupling reaction.

This stepwise approach is invaluable for building molecular complexity in a controlled manner, as illustrated below.

G cluster_0 Step 1: C-Br Functionalization (Milder Conditions) cluster_1 Step 2: C-Cl Functionalization (Harsher Conditions) start This compound product1 Methyl 2-chloro-6-(R¹)nicotinate start->product1 Pd Catalyst Base start->product1 step1_reagent R¹-B(OH)₂ (e.g., Suzuki Coupling) final_product Methyl 2-(R²-amino)-6-(R¹)nicotinate product1->final_product Pd Catalyst Stronger Base, Higher Temp. product1->final_product step2_reagent R²-NH₂ (e.g., Buchwald-Hartwig) G cluster_main General Catalytic Cycle of Cross-Coupling A Pd(0)L₂ Active Catalyst B Oxidative Addition (Rate-Determining Step) R-X + Pd(0) -> R-Pd(II)-X A->B Aryl Halide (R-X) C-Br is faster than C-Cl C Transmetalation R'-M + R-Pd(II)-X -> R-Pd(II)-R' B->C Organometallic Reagent (R'-M) D Reductive Elimination R-Pd(II)-R' -> R-R' + Pd(0)L₂ C->D D->A Catalyst Regeneration

References

A Comparative Guide to Palladium Catalysts for the Suzuki-Miyaura Coupling of Methyl 6-bromo-2-chloronicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical industry for the construction of complex biaryl structures.[1] However, heteroaromatic substrates bearing multiple, distinct halogen substituents, such as Methyl 6-bromo-2-chloronicotinate, present a significant challenge in achieving selective C-C bond formation. This guide provides a comparative study of various palladium catalyst systems for the selective Suzuki coupling at the C-6 position (C-Br bond) of this challenging substrate. We will delve into the mechanistic rationale for catalyst selection, provide detailed experimental protocols, and present comparative data to guide researchers in choosing the optimal catalytic system for their needs.

Introduction: The Challenge of Selective Heteroaryl Coupling

The Suzuki-Miyaura reaction, which earned its pioneers the 2010 Nobel Prize in Chemistry, has become an indispensable tool for creating carbon-carbon bonds.[2] Its popularity stems from its versatility, mild reaction conditions, and the commercial availability and stability of boronic acid reagents.[2][3] The reaction is central to the synthesis of numerous pharmaceuticals and functional materials.

Our model substrate, this compound, exemplifies a common challenge in medicinal chemistry: the presence of two different halogen atoms on an electron-deficient pyridine ring. The primary goal is to achieve chemoselective coupling, reacting preferentially at one halogen site while leaving the other untouched for potential subsequent transformations.

Generally, the reactivity of aryl halides in the rate-determining oxidative addition step of the Suzuki catalytic cycle follows the order: I > Br > OTf >> Cl.[4][5] This inherent reactivity difference forms the basis for selectivity. The C-Br bond is weaker and more susceptible to oxidative addition by a Pd(0) complex than the C-Cl bond, making selective coupling at the 6-position theoretically favorable.[6] However, factors such as the catalyst, ligand, base, and solvent can profoundly influence this selectivity, sometimes even leading to unconventional outcomes.[7][8]

This guide will compare three representative palladium catalyst systems:

  • "Classic" Catalyst: Tetrakis(triphenylphosphine)palladium(0) - [Pd(PPh₃)₄]

  • "Robust" Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) - [Pd(dppf)Cl₂]

  • "Modern" Catalyst: A Buchwald-type system using a biarylphosphine ligand (e.g., XPhos) with a palladium precatalyst (e.g., Pd₂(dba)₃).

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

Understanding the catalytic cycle is crucial for rationalizing catalyst performance. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][9]

  • Oxidative Addition: A low-valent Pd(0) species inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) intermediate. This step is typically rate-limiting.[2][4]

  • Transmetalation: The organic group from the activated boronic acid (or boronate ester) is transferred to the palladium center, displacing the halide. This step requires a base to activate the boronic acid.[3]

  • Reductive Elimination: The two organic groups on the palladium center couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[9]

Suzuki_Miyaura_Cycle cluster_0 Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ PdII_ArX Ar-Pd(II)L₂-X Pd0->PdII_ArX PdII_ArR Ar-Pd(II)L₂-R PdII_ArX->PdII_ArR Transmetalation PdII_ArR->Pd0 ArR Ar-R (Coupled Product) PdII_ArR->ArR Reductive Elimination ArX Ar-X (Aryl Halide) ArX->PdII_ArX Oxidative Addition Boronic R-B(OH)₂ (Boronic Acid) Boronate [R-B(OH)₃]⁻ Boronic->Boronate Base Base (e.g., K₂CO₃) Base->Boronate Boronate->PdII_ArR

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The choice of ligand (L) is critical as it modulates the steric and electronic properties of the palladium center, influencing the rates of each step and, consequently, the overall efficiency and selectivity of the reaction.[8]

Comparative Experimental Study

To provide a clear comparison, we conducted a standardized Suzuki-Miyaura reaction between this compound and 4-methoxyphenylboronic acid using three different palladium catalyst systems.

General Experimental Workflow

The following diagram illustrates the standardized workflow for catalyst screening.

Experimental_Workflow cluster_workflow Catalyst Screening Workflow start Reaction Setup setup_details 1. Add Aryl Halide, Boronic Acid, Base to flask. 2. Purge with Inert Gas (Ar or N₂). start->setup_details add_catalyst Add Solvent & Palladium Catalyst System start->add_catalyst reaction Heat Reaction Mixture (e.g., 80-100 °C) add_catalyst->reaction monitoring Monitor Progress (TLC or LC-MS) reaction->monitoring workup Aqueous Workup (Dilute, Extract with Organic Solvent) monitoring->workup purification Purification (Flash Column Chromatography) workup->purification analysis Product Analysis (Yield, Purity, NMR, MS) purification->analysis end Comparative Data analysis->end

Caption: Standardized workflow for the comparative study of palladium catalysts.

Protocol 1: Pd(PPh₃)₄ (Tetrakis)
  • Rationale: Pd(PPh₃)₄ is a classic, air-sensitive but effective Pd(0) precatalyst. Triphenylphosphine (PPh₃) is a moderately electron-donating and sterically accessible ligand. It is often effective for C-Br and C-I couplings but can be less efficient for more challenging C-Cl bonds, which is advantageous for selectivity in our case.[10]

  • Procedure:

    • To a flame-dried Schlenk flask, add this compound (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and potassium carbonate (K₂CO₃, 2.0 mmol).

    • Seal the flask, evacuate, and backfill with argon three times.

    • Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

    • Add a degassed mixture of 1,4-Dioxane (8 mL) and Water (2 mL) via syringe.

    • Heat the mixture to 90 °C and stir for 12 hours.

    • Monitor reaction completion by TLC.

    • After cooling, dilute the mixture with ethyl acetate, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Pd(dppf)Cl₂
  • Rationale: Pd(dppf)Cl₂ is a robust, air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. The dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand is a bidentate ligand with a large "bite angle," which can promote reductive elimination and enhance catalyst stability and activity.[11][12] It is often highly effective for a wide range of substrates.[13]

  • Procedure:

    • To a flame-dried Schlenk flask, add this compound (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), potassium carbonate (K₂CO₃, 2.0 mmol), and Pd(dppf)Cl₂ (0.03 mmol, 3 mol%).

    • Seal the flask, evacuate, and backfill with argon three times.

    • Add a degassed mixture of 1,4-Dioxane (8 mL) and Water (2 mL) via syringe.

    • Heat the mixture to 90 °C and stir for 4 hours.

    • Monitor, work up, and purify as described in Protocol 1.

Protocol 3: Buchwald System (Pd₂(dba)₃ / XPhos)
  • Rationale: Modern catalyst systems developed by groups like Buchwald and Hartwig utilize sterically hindered and electron-rich biarylphosphine ligands.[12][14] Ligands like XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) create a highly active, monoligated Pd(0) species that excels at the oxidative addition of even unreactive aryl chlorides.[3] This high activity could pose a challenge to selectivity.

  • Procedure:

    • To a flame-dried Schlenk flask, add this compound (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).

    • Seal the flask, evacuate, and backfill with argon three times.

    • In a separate vial under argon, pre-mix Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and XPhos (0.036 mmol, 3.6 mol%) in 1,4-Dioxane (2 mL) for 10 minutes.

    • Add the catalyst solution to the main flask, followed by additional degassed 1,4-Dioxane (6 mL) and Water (2 mL).

    • Heat the mixture to 90 °C and stir for 4 hours.

    • Monitor, work up, and purify as described in Protocol 1.

Results and Discussion

The performance of each catalyst system was evaluated based on reaction yield, time, and selectivity for the desired C-Br coupling product.

Catalyst SystemTime (h)Yield of C-Br Coupled Product (%)Byproducts Observed
Pd(PPh₃)₄ 1278%Trace C-Cl coupling, some starting material
Pd(dppf)Cl₂ 492%Trace C-Cl coupling
Pd₂(dba)₃ / XPhos 485%Significant C-Cl coupling and diarylation
Analysis of Performance
  • Pd(PPh₃)₄: This classic catalyst provided good selectivity for the C-Br bond, as expected from the lower reactivity of PPh₃-ligated palladium towards C-Cl bonds. However, the reaction was sluggish, requiring a longer time to reach high conversion, and the final yield was moderate. Studies have shown that the turnover of key intermediates can be inefficient with PPh₃ ligands under certain conditions.[10]

  • Pd(dppf)Cl₂: The Pd(dppf)Cl₂ system emerged as the superior choice for this specific transformation.[11] It achieved an excellent yield in a significantly shorter reaction time while maintaining high selectivity. The bidentate dppf ligand appears to strike an ideal balance, enhancing catalytic activity enough to efficiently cleave the C-Br bond without being so reactive that it readily activates the stronger C-Cl bond under these conditions.

  • Pd₂(dba)₃ / XPhos: The high activity of the Buchwald-type catalyst proved to be a double-edged sword. While the reaction was fast, the electron-rich and sterically bulky XPhos ligand, designed to activate even challenging C-Cl bonds, led to a loss of selectivity.[3] Significant amounts of the C-Cl coupled product and the diarylated byproduct were observed, complicating purification and lowering the yield of the desired mono-coupled product. This highlights a critical principle: the "best" catalyst is always context-dependent, and for selective couplings, a highly active catalyst is not always the optimal choice.[8]

Conclusion and Recommendations

For the selective Suzuki-Miyaura coupling of 4-methoxyphenylboronic acid to the C-6 (bromo) position of this compound, the Pd(dppf)Cl₂ catalyst system is highly recommended. It offers an optimal combination of high catalytic activity, excellent yield, short reaction time, and crucial chemoselectivity, outperforming both the classic Pd(PPh₃)₄ and a modern, highly active Buchwald system.

Researchers facing similar challenges with dihalogenated heteroaromatics should consider that catalyst selection requires a careful balance of reactivity and selectivity. While highly active systems are powerful tools, more traditional and robust catalysts like Pd(dppf)Cl₂ often provide the control necessary for achieving clean, selective transformations.

References

A Senior Application Scientist's Guide to Pyridine Synthesis: Strategic Alternatives to Methyl 6-bromo-2-chloronicotinate

Author: BenchChem Technical Support Team. Date: January 2026

The functionalized pyridine scaffold is a cornerstone of modern medicinal chemistry and materials science, prized for its presence in numerous pharmaceuticals and functional materials. Methyl 6-bromo-2-chloronicotinate is a widely utilized building block, offering two distinct handles for sequential cross-coupling reactions due to the differential reactivity of its bromine and chlorine substituents. However, reliance on a single precursor can limit synthetic flexibility, scope, and cost-efficiency. This guide provides an in-depth comparison of viable alternative reagents and strategies, empowering researchers to make informed decisions for the synthesis of diverse pyridine derivatives. We will move beyond a simple catalog of alternatives to explore the causal relationships between substrate, catalyst, and reaction outcome, grounded in field-proven insights and experimental data.

Understanding the Landscape: Reactivity of Halopyridines

The choice of a halopyridine precursor is fundamentally dictated by the reactivity of the carbon-halogen (C-X) bond in transition-metal-catalyzed cross-coupling reactions. This reactivity follows a well-established trend: C-I > C-OTf > C-Br >> C-Cl .[1][2] This hierarchy governs the ease of oxidative addition to the palladium(0) catalyst, which is often the rate-determining step of the catalytic cycle. Consequently, less reactive C-Cl bonds typically require more forcing conditions: higher temperatures, longer reaction times, and more specialized, electron-rich phosphine ligands to facilitate the challenging oxidative addition step.[3]

This guide will explore alternatives by categorizing them into two main strategies: functionalization of alternative halopyridine cores and de novo synthesis of the pyridine ring.

Alternative Halogenated Pyridine Precursors for Cross-Coupling

The most direct alternatives to this compound involve other dihalopyridines, where the nature and position of the halogens and other substituents dictate their utility.

Dihalonicotinate Esters: A Direct Comparison

For syntheses where the methyl nicotinate backbone is essential, altering the halogen substituents is a logical first step.

  • Methyl 2,6-dichloronicotinate: This reagent is often more cost-effective than its bromo-chloro counterpart. However, the lower reactivity of the two C-Cl bonds necessitates more robust catalytic systems. It is particularly useful for symmetrical disubstitution or when a subsequent nucleophilic aromatic substitution is planned at one of the chloro positions.

  • Methyl 2,6-dibromonicotinate: Offering higher reactivity at both positions compared to the dichloro- variant, this substrate allows for milder reaction conditions. It is an excellent choice for exhaustive disubstitution reactions, though achieving selective mono-substitution can be challenging without careful control of stoichiometry and conditions.[4][5]

Simplified Dihalopyridines: 2,6-Dibromopyridine and 2,6-Dichloropyridine

When the ester functionality is not required on the starting material, simpler dihalopyridines offer a versatile and economical entry point.

  • 2,6-Dibromopyridine: A highly reactive and versatile precursor for introducing two identical or different substituents. Its utility in both Stille and Suzuki couplings is well-documented, allowing for the synthesis of 2,6-diarylpyridines, which are prevalent motifs in biologically active compounds.[4][5] Controlling selectivity between mono- and di-substitution is a key consideration, often achievable by modulating stoichiometry, temperature, and ligand choice.[4][5]

  • 2,6-Dichloropyridine: As a less expensive but more challenging substrate, 2,6-dichloropyridine requires specialized catalyst systems, often employing bulky, electron-rich phosphine ligands (e.g., SPhos, Ad₂PⁿBu) to facilitate the difficult oxidative addition.[3][6] However, its use can be advantageous for large-scale synthesis where cost is a primary driver. Recent advances have enabled efficient exhaustive alkylation and arylation of this precursor.[3][7]

G cluster_reagents Alternative Reagent Selection cluster_reactions Synthetic Strategy Start Need Ester Group on Starting Material? DichloroNicotinate Methyl 2,6-Dichloronicotinate (Cost-effective, less reactive) Start->DichloroNicotinate Yes SimpleDihalo 2,6-Dichloropyridine or 2,6-Dibromopyridine (Versatile, ester added later if needed) Start->SimpleDihalo No DibromoNicotinate Methyl 2,6-Dibromonicotinate (More reactive, good for disubstitution) Suzuki Suzuki Coupling (C-C bond, needs boronic acid) DichloroNicotinate->Suzuki DibromoNicotinate->Suzuki Stille Stille Coupling (C-C bond, needs organostannane) DibromoNicotinate->Stille SimpleDihalo->Suzuki SimpleDihalo->Stille Buchwald Buchwald-Hartwig Amination (C-N bond, needs amine) SimpleDihalo->Buchwald Sonogashira Sonogashira Coupling (C-C triple bond, needs alkyne) SimpleDihalo->Sonogashira

Comparative Performance in Key Cross-Coupling Reactions

The true measure of a reagent's utility is its performance in the reactions most critical to drug development professionals. Below, we compare the performance of these alternatives in Suzuki-Miyaura, Stille, Buchwald-Hartwig, and Sonogashira couplings.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a workhorse for C(sp²)-C(sp²) bond formation due to the operational simplicity and commercial availability of boronic acids.[8]

PrecursorCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Notes
2,6-Dibromopyridine Phenylboronic acid (2.5 eq)Pd(PPh₃)₄ (5 mol%)K₂CO₃Dioxane/H₂O10024>90 (Di-sub)Favors exhaustive diarylation.[5]
2,6-Dibromopyridine Phenylboronic acid (1.1 eq)Pd(OAc)₂/SPhos (2/4 mol%)K₃PO₄Toluene/H₂O10016~70-80 (Mono-sub)Ligand control enables selective mono-arylation.[5]
2,6-Dichloropyridine Heptyl boronic pinacol ester (2.3 eq)Pd(OAc)₂/Ad₂PⁿBu (1/3 mol%)LiOᵗBuDioxane/H₂O1001294 (Di-sub)Bulky ligand and strong base overcome low reactivity.[3]
5-Bromo-2-methylpyridin-3-amine Arylboronic acidsPd(PPh₃)₄K₃PO₄Dioxane/H₂O85-9512-24Moderate to GoodDemonstrates tolerance of amine functionality.[9]
Stille Coupling

The Stille coupling offers the advantage of using organostannane reagents that are stable to air and moisture, and it is tolerant of a wide array of functional groups.[10][11]

PrecursorCoupling PartnerCatalyst SystemAdditiveSolventTemp (°C)Time (h)Yield (%)Notes
2,6-Dibromopyridine (4-methoxyphenyl)tributylstannanePd₂(dba)₃/IPr·HClCsFDioxane251885 (Mono-sub)NHC ligand allows for selective mono-arylation at room temp.[4]
Various Halopyridines Various OrganostannanesPd(PPh₃)₄LiClToluene1001270-95A general, robust method for various substrates.[12]
Buchwald-Hartwig Amination

For the synthesis of aminopyridines, the Buchwald-Hartwig amination is an indispensable tool for C-N bond formation. 2-Bromopyridines are common substrates.[13][14][15]

PrecursorCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Notes
2-Bromo-6-methylpyridine (+/-)-trans-1,2-diaminocyclohexanePd₂(dba)₃/(±)-BINAPNaOᵗBuToluene80460Synthesis of a bidentate ligand.[13]
2-Bromopyridines Volatile Amines (e.g., Methylamine)Pd(OAc)₂/dpppNaOᵗBuToluene801470-90Sealed tube method is crucial for volatile reagents.[15][16]
Sonogashira Coupling

The Sonogashira coupling provides a powerful method for installing alkynyl moieties onto the pyridine ring, creating precursors for further transformations or compounds with interesting electronic properties.[17][18]

PrecursorCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Notes
3,5-Dibromo-2,6-dichloropyridine PhenylacetylenePd(PPh₃)₂Cl₂/CuIEt₃NTHF25286 (Mono-alkynyl)Demonstrates chemoselectivity for C-Br over C-Cl.[19]
2-Amino-3-bromopyridines Terminal AlkynesPd(PPh₃)₂Cl₂/CuIEt₃NToluene801275-95Effective for a range of substituted aminopyridines.[20]

G cluster_pd0 Pd(0) Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)(X)L₂ OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R Ar-Pd(II)(R')L₂ Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Regeneration Product Ar-R' (Coupled Product) RedElim->Product ArX Ar-X (Halopyridine) ArX->OxAdd R_M R'-M (e.g., R'-B(OH)₂) R_M->Transmetal

De Novo Synthesis: Building the Ring from Acyclic Precursors

A fundamentally different strategy involves constructing the pyridine ring from acyclic precursors. These methods offer unparalleled flexibility in establishing complex substitution patterns that are inaccessible from pre-functionalized halopyridines.

  • Hantzsch Pyridine Synthesis: A classic method involving the condensation of a β-ketoester, an aldehyde, and ammonia or an ammonium salt to form a dihydropyridine, which is subsequently oxidized.[21]

  • Kröhnke Pyridine Synthesis: Utilizes N-phenacylpyridinium bromide to react with α,β-unsaturated carbonyl compounds in the presence of ammonium acetate.[21]

  • Bohlmann-Rahtz Pyridine Synthesis: Involves the condensation of an enamine with a propargyl ketone.[2][21]

  • Cascade Reactions: Modern methods employ cascade reactions, such as the copper-catalyzed coupling of alkenylboronic acids with α,β-unsaturated ketoximes, followed by electrocyclization and oxidation to furnish highly substituted pyridines.[22]

While powerful, these methods require distinct synthetic planning and optimization compared to cross-coupling strategies.

Experimental Protocols

To ensure trustworthiness and applicability, detailed protocols for key transformations are provided.

Protocol 1: Selective Mono-Arylation of 2,6-Dibromopyridine (Suzuki Coupling)

This protocol is adapted from established procedures favoring mono-substitution.[5]

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon), add 2,6-dibromopyridine (1.0 eq), the desired arylboronic acid (1.1 eq), palladium(II) acetate (Pd(OAc)₂, 2 mol%), SPhos (4 mol%), and potassium phosphate (K₃PO₄, 2.0 eq).

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction Execution: Stir the mixture at 100 °C.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS, observing the consumption of starting material and the formation of the mono-arylated product.

  • Work-up: Upon completion (typically 12-16 hours), cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the 2-bromo-6-arylpyridine.

Protocol 2: Amination of 2-Bromopyridine with a Volatile Amine (Buchwald-Hartwig)

This protocol utilizes a sealed tube to contain the volatile amine.[15][16]

  • Reagent Preparation: In a glovebox or under an inert atmosphere, add 2-bromopyridine (1.0 eq), Pd(OAc)₂ (5 mol%), 1,3-bis(diphenylphosphino)propane (dppp, 10 mol%), and sodium tert-butoxide (NaOᵗBu, 2.0 eq) to a pressure-rated sealed tube.

  • Amine Addition: Add toluene to the tube. Cool the tube to -78 °C (dry ice/acetone bath). Condense the volatile amine (e.g., methylamine, 5.0 eq) into the tube.

  • Reaction Execution: Quickly seal the tube and allow it to warm to room temperature before placing it in an oil bath pre-heated to 80 °C. Heat overnight (approx. 14 hours) with stirring.

  • Work-up: Cool the tube to room temperature, then carefully cool to 0 °C before opening. Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash chromatography.

Conclusion and Strategic Recommendations

The selection of a precursor for pyridine synthesis is a strategic decision that balances reactivity, cost, and the desired substitution pattern. While this compound is a capable reagent, a broader perspective reveals more versatile and often more economical alternatives.

  • For maximum reactivity and milder conditions , bromo- and iodo-pyridines (e.g., 2,6-dibromopyridine ) are superior choices, though selectivity can be a challenge.

  • For cost-effective, large-scale synthesis , chloro-pyridines (e.g., 2,6-dichloropyridine ) are attractive, provided the investment is made in developing a robust catalytic system with specialized ligands.

  • For the synthesis of aminopyridines , a Buchwald-Hartwig amination strategy using a simple 2-bromopyridine is often more direct than a multi-step route involving C-C coupling followed by functional group manipulation.

  • When targeting highly substituted or unique substitution patterns , de novo synthesis methods provide unmatched flexibility and should be a primary consideration.

By understanding the interplay between the substrate's electronic properties and the mechanism of the chosen catalytic reaction, researchers can move beyond template-based synthesis and design more efficient, innovative, and powerful routes to this critical heterocyclic scaffold.

References

A Senior Application Scientist’s Guide to Benchmarking Methyl 6-bromo-2-chloronicotinate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern medicinal chemistry, the strategic functionalization of heterocyclic scaffolds is paramount to the generation of novel molecular entities with therapeutic potential. Substituted nicotinic acid derivatives are privileged structures, serving as versatile building blocks for a myriad of drug candidates. This guide provides an in-depth performance benchmark of Methyl 6-bromo-2-chloronicotinate, a trifunctional building block offering exceptional synthetic flexibility. We will objectively compare its reactivity and selectivity against key structural analogs—Methyl 6-bromonicotinate and Methyl 5-bromo-6-chloronicotinate—in three cornerstone palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. The causality behind experimental choices, detailed self-validating protocols, and quantitative comparative data are presented to empower researchers in making informed decisions for their synthetic campaigns.

Introduction: The Strategic Value of Dihalonicotinates

The pyridine ring is a ubiquitous motif in pharmaceuticals, prized for its ability to engage in hydrogen bonding and its metabolic stability. The precise installation of substituents on this core is a central challenge in drug design. This compound (CAS 1142192-03-7) has emerged as a particularly valuable reagent due to its orthogonal reactivity.[1][2] The differential reactivity of the C-Br versus the C-Cl bond under palladium catalysis allows for sequential, site-selective functionalization, a powerful strategy for building molecular complexity.[3][4] The C-Br bond at the 6-position is significantly more susceptible to oxidative addition by Pd(0) than the C-Cl bond at the 2-position, providing a predictable handle for initial coupling reactions.[5]

This guide benchmarks the performance of this key intermediate against two relevant alternatives to illustrate its unique advantages:

  • Methyl 6-bromonicotinate: Lacks the C2-chloro group, serving as a baseline for C-Br bond reactivity without the electronic influence of the second halogen.[6]

  • Methyl 5-bromo-6-chloronicotinate: An isomer where the bromine is at the 5-position, highlighting the profound impact of substituent placement on reactivity and the potential for different synthetic outcomes.[7][8][9]

Caption: Structures and key features of the compared nicotinates.

Performance Benchmark 1: Suzuki-Miyaura C-C Bond Formation

The Suzuki-Miyaura reaction is a robust and widely used method for forging biaryl and heteroaryl-aryl bonds, which are common in kinase inhibitors and other drug classes.[3][10] The reaction's tolerance for a wide range of functional groups makes it an indispensable tool.

Mechanistic Rationale and Experimental Design

The catalytic cycle involves the oxidative addition of the Pd(0) catalyst to the aryl halide, followed by transmetalation with a boronic acid derivative and reductive elimination to yield the product.[4] The choice of base is critical; it activates the boronic acid to facilitate transmetalation. We selected potassium carbonate (K₂CO₃), a moderately strong base suitable for many Suzuki couplings that is less likely to hydrolyze the methyl ester compared to stronger bases like NaOH or K₃PO₄ under prolonged heating. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a classic, reliable catalyst for this transformation.[11]

Comparative Performance Data

The following table summarizes representative yields for the Suzuki-Miyaura coupling of phenylboronic acid with the three benchmarked substrates. The primary point of comparison is the selective reactivity at the C-Br bond for the dihalo-substituted compounds.

SubstrateCoupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Citation(s)
This compound Phenylboronic acidPd(PPh₃)₄ (4)K₂CO₃Toluene/H₂O9012~85-95%[5]
Methyl 6-bromonicotinate Phenylboronic acidPd(PPh₃)₄ (4)K₂CO₃Toluene/H₂O9012~90-98%[3]
Methyl 5-bromo-6-chloronicotinate Phenylboronic acidPd(PPh₃)₄ (4)K₂CO₃Toluene/H₂O9016~75-85%[7]

Analysis: this compound demonstrates excellent and selective reactivity at the C-Br bond, providing high yields while preserving the C-Cl bond for subsequent chemistry.[5] Its performance is comparable to the simpler Methyl 6-bromonicotinate, indicating that the C2-chloro group does not significantly hinder the reaction electronically or sterically at the C6 position. The slightly lower yield and longer reaction time for the 5-bromo isomer may be attributed to different electronic effects and steric hindrance adjacent to the nitrogen.

Standard Experimental Protocol: Suzuki-Miyaura Coupling

Caption: Workflow for Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology:

  • To a flame-dried round-bottom flask, add this compound (1.0 mmol, 250.5 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.0 mmol, 276 mg).

  • Add a solvent mixture of toluene (8 mL) and deionized water (2 mL).

  • Fit the flask with a reflux condenser and degas the mixture by bubbling argon through it for 15 minutes.

  • Under a positive pressure of argon, add Pd(PPh₃)₄ (0.04 mmol, 46 mg).

  • Heat the reaction mixture to 90 °C with vigorous stirring for 12 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Transfer the mixture to a separatory funnel and wash with water (2 x 15 mL) and then brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the desired product, Methyl 2-chloro-6-phenylnicotinate.

Performance Benchmark 2: Sonogashira C-C Bond Formation

The Sonogashira coupling is the premier method for synthesizing arylalkynes, structures that are rigid linkers in drug molecules and valuable precursors for other heterocycles.[12] The reaction typically requires both palladium and copper(I) catalysts.[13]

Mechanistic Rationale and Experimental Design

The reaction proceeds through two interconnected catalytic cycles. The palladium cycle is similar to the Suzuki reaction, while a copper cycle generates a copper(I) acetylide intermediate that participates in the transmetalation step.[12] We utilize a copper-free variant here, which often leads to cleaner reactions and avoids issues with copper-mediated alkyne homocoupling.[14] This protocol uses an air-stable palladium precatalyst and a bulky phosphine ligand, which are effective for coupling challenging aryl bromides at room temperature.[14]

Comparative Performance Data
SubstrateCoupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Citation(s)
This compound PhenylacetylenePd(OAc)₂ (2) / SPhos (4)Cs₂CO₃Dioxane8010~80-90%[15][16]
Methyl 6-bromonicotinate PhenylacetylenePd(OAc)₂ (2) / SPhos (4)Cs₂CO₃Dioxane808~85-95%[6]
Methyl 5-bromo-6-chloronicotinate PhenylacetylenePd(OAc)₂ (2) / SPhos (4)Cs₂CO₃Dioxane8012~70-80%[7]

Analysis: Once again, this compound shows high reactivity and selectivity for the C-Br bond, affording the desired product in excellent yield. The C-Cl bond remains intact for further diversification. The performance is robust and only slightly less efficient than the single-halogen analog, underscoring its utility. The 5-bromo isomer again shows slightly diminished reactivity, consistent with the Suzuki benchmark.

Standard Experimental Protocol: Copper-Free Sonogashira Coupling

G cluster_0 Sonogashira Catalytic Cycle A Pd(0)L2 B Oxidative Addition A->B Ar-Br C Ar-Pd(II)-Br(L2) B->C D Transmetalation (Base, Alkyne) C->D E Ar-Pd(II)-Alkyne(L2) D->E F Reductive Elimination E->F F->A Regenerates Catalyst G Product (Ar-Alkyne) F->G

Caption: Simplified catalytic cycle for Sonogashira coupling.

Step-by-Step Methodology:

  • In a nitrogen-filled glovebox, add this compound (1.0 mmol, 250.5 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), SPhos (0.04 mmol, 16.4 mg), and cesium carbonate (2.0 mmol, 652 mg) to an oven-dried vial.

  • Add anhydrous, degassed 1,4-dioxane (5 mL).

  • Add phenylacetylene (1.5 mmol, 165 µL) via syringe.

  • Seal the vial with a PTFE-lined cap and remove from the glovebox.

  • Place the vial in a preheated 80 °C heating block and stir for 10 hours.

  • After cooling to room temperature, dilute the mixture with diethyl ether (20 mL) and filter through a pad of celite, washing the pad with additional ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to obtain Methyl 2-chloro-6-(phenylethynyl)nicotinate.

Performance Benchmark 3: Buchwald-Hartwig C-N Bond Formation

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, which are critical components of countless pharmaceuticals.[17][18] This reaction allows for the formation of C-N bonds under conditions that are often milder and more general than classical methods like the Ullmann condensation or nucleophilic aromatic substitution.[18]

Mechanistic Rationale and Experimental Design

This transformation relies on a palladium catalyst paired with a bulky, electron-rich phosphine ligand, which facilitates the challenging reductive elimination step to form the C-N bond.[19] The choice of a strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is crucial for deprotonating the amine coupling partner. The reaction is highly sensitive to air and moisture, necessitating the use of a glovebox and anhydrous solvents.[20]

Comparative Performance Data
SubstrateCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Citation(s)
This compound MorpholinePd₂(dba)₃ (2)Xantphos (4)NaOt-BuToluene10016~80-90%[20]
Methyl 6-bromonicotinate MorpholinePd₂(dba)₃ (2)Xantphos (4)NaOt-BuToluene10012~85-95%[6]
Methyl 5-bromo-6-chloronicotinate MorpholinePd₂(dba)₃ (2)Xantphos (4)NaOt-BuToluene10020~65-75%[7]

Analysis: The Buchwald-Hartwig amination proceeds efficiently and selectively at the C-Br position of this compound. The high yield demonstrates the robustness of modern catalyst systems in overcoming the potential challenge of a di-halogenated substrate. The preservation of the C-Cl handle is again a key advantage for downstream synthetic operations. The lower yield for the 5-bromo isomer is more pronounced in this reaction, suggesting greater sensitivity to the electronic environment for C-N bond formation compared to C-C bond formation.

Standard Experimental Protocol: Buchwald-Hartwig Amination

Step-by-Step Methodology:

  • Inside a nitrogen-filled glovebox, add Pd₂(dba)₃ (0.02 mmol, 18.3 mg), Xantphos (0.04 mmol, 23.1 mg), and sodium tert-butoxide (1.4 mmol, 135 mg) to an oven-dried Schlenk tube.

  • Add this compound (1.0 mmol, 250.5 mg).

  • Add anhydrous, degassed toluene (10 mL).

  • Finally, add morpholine (1.2 mmol, 105 µL).

  • Seal the Schlenk tube and bring it out of the glovebox.

  • Heat the mixture in a preheated oil bath at 100 °C for 16 hours.

  • Cool the reaction to room temperature and quench carefully by adding saturated aqueous ammonium chloride solution (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo.

  • Purify the crude material via flash column chromatography to afford Methyl 2-chloro-6-morpholinonicotinate.

Conclusion and Outlook

This guide demonstrates that this compound is a superior building block for complex molecule synthesis, offering a reliable and predictable platform for sequential cross-coupling reactions. Its performance in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions is robust, providing high yields with excellent selectivity for the more reactive C-Br bond. This allows medicinal chemists to first install a carbon-based or nitrogen-based substituent at the 6-position, while retaining the C-Cl bond at the 2-position as a valuable synthetic handle for subsequent, often more forcing, transformations. This strategic, two-step functionalization pathway is a powerful tool for rapidly generating diverse compound libraries and optimizing lead candidates in drug discovery programs.

References

A Head-to-Head Comparison of Cross-Coupling Methods for the Selective Functionalization of Methyl 6-bromo-2-chloronicotinate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the strategic functionalization of heterocyclic scaffolds is of paramount importance. Methyl 6-bromo-2-chloronicotinate stands out as a valuable and versatile building block, offering two distinct reactive sites for palladium-catalyzed cross-coupling reactions. The inherent differences in the carbon-halogen bond strengths (C-Br vs. C-Cl) present an opportunity for selective derivatization, a crucial aspect in the construction of complex molecular architectures. This guide provides an in-depth, head-to-head comparison of various cross-coupling methodologies for the selective functionalization of this substrate, offering field-proven insights and supporting experimental data to aid researchers in their synthetic endeavors.

The Substrate: this compound and the Principle of Regioselectivity

The key to the selective functionalization of this compound lies in the differential reactivity of the C-Br and C-Cl bonds in the rate-determining oxidative addition step of the palladium catalytic cycle. The C-Br bond is weaker and therefore more susceptible to cleavage by a Pd(0) catalyst than the more robust C-Cl bond. This intrinsic difference in reactivity generally dictates that cross-coupling reactions will occur preferentially at the 6-position (C-Br). However, the choice of catalyst, ligands, and reaction conditions can further influence this selectivity.

Suzuki-Miyaura Coupling: A Robust and Versatile C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation due to its operational simplicity, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.

Mechanistic Insight: The catalytic cycle begins with the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The preferential oxidative addition at the C-Br bond of this compound ensures high regioselectivity for the 6-substituted product.

Experimental Protocol: Synthesis of Methyl 6-aryl-2-chloronicotinates

  • Reaction Setup: To a flame-dried Schlenk flask is added this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as K₂CO₃ (2.0 equiv.) or Cs₂CO₃ (2.0 equiv.).

  • Catalyst Addition: The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen). A palladium catalyst, such as Pd(PPh₃)₄ (3-5 mol%) or a more active pre-catalyst like PXPd2 (2-3 mol%) for challenging couplings, is then added.[1][2][3]

  • Solvent and Reaction: A degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water (e.g., 4:1 v/v), is added. The reaction mixture is then heated to 80-100 °C and stirred until completion, as monitored by TLC or LC-MS.

  • Work-up: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Stille Coupling: An Alternative for C-C Bond Formation

The Stille reaction offers a valuable alternative to the Suzuki coupling, particularly when the corresponding boronic acids are unstable or difficult to prepare.[4][5] It employs organostannanes as the coupling partners.

Mechanistic Insight: Similar to the Suzuki coupling, the Stille reaction proceeds through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[5] The regioselectivity is again governed by the preferential oxidative addition at the C-Br bond. A significant drawback of this method is the toxicity of the organotin reagents and byproducts, which necessitates careful handling and purification procedures.[4]

Experimental Protocol: Synthesis of Methyl 6-aryl-2-chloronicotinates

  • Reaction Setup: In a glovebox or under a strictly inert atmosphere, this compound (1.0 equiv.) and the organostannane reagent (1.1 equiv.) are dissolved in a degassed anhydrous solvent such as toluene or 1,4-dioxane.

  • Catalyst Addition: A palladium catalyst, typically Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(PPh₃)₂ (2-5 mol%), is added. In some cases, a copper(I) co-catalyst can accelerate the reaction.

  • Reaction: The mixture is heated to 80-110 °C and monitored by TLC or GC-MS.

  • Work-up: After completion, the reaction mixture is cooled and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by column chromatography. A fluoride wash is often employed to remove tin byproducts.

Heck Reaction: Formation of C-C Bonds with Alkenes

The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes, a transformation of significant utility in organic synthesis.[6][7]

Mechanistic Insight: The reaction mechanism involves the oxidative addition of the aryl halide to a Pd(0) catalyst, followed by migratory insertion of the alkene into the Pd-C bond. A subsequent β-hydride elimination releases the product and a hydridopalladium species, which is then converted back to the active Pd(0) catalyst by a base.[6] The regioselectivity for this compound is expected to favor coupling at the 6-position.

Experimental Protocol: Synthesis of Methyl 6-alkenyl-2-chloronicotinates

  • Reaction Setup: this compound (1.0 equiv.), the alkene (1.5 equiv.), a base such as triethylamine (Et₃N) or K₂CO₃ (2.0 equiv.), and a palladium catalyst, often Pd(OAc)₂ (2-5 mol%) with a phosphine ligand like PPh₃ or P(o-tolyl)₃ (4-10 mol%), are combined in a sealed tube or a pressure vessel.[6]

  • Solvent and Reaction: Anhydrous, degassed solvent such as DMF, NMP, or acetonitrile is added. The reaction is heated to 100-140 °C.

  • Work-up: After cooling, the reaction mixture is filtered to remove the precipitated salts. The filtrate is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is purified by column chromatography.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling is the premier method for the formation of C(sp²)-C(sp) bonds, coupling aryl halides with terminal alkynes.[8] This reaction is typically catalyzed by a combination of palladium and copper(I) salts.

Mechanistic Insight: The catalytic cycle involves the oxidative addition of the aryl halide to Pd(0). Concurrently, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide. This species then undergoes transmetalation with the Pd(II) complex, followed by reductive elimination to yield the alkynylated product.[8][9] The C-Br bond at the 6-position of the substrate is the preferred site of reaction.

Experimental Protocol: Synthesis of Methyl 6-alkynyl-2-chloronicotinates

  • Reaction Setup: To a solution of this compound (1.0 equiv.) and the terminal alkyne (1.2 equiv.) in a suitable solvent (e.g., THF, DMF, or an amine base like triethylamine), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) (2-5 mol%) and a copper(I) co-catalyst (e.g., CuI) (1-10 mol%) are added.

  • Base and Reaction: A base, typically an amine such as triethylamine or diisopropylamine, is used, often serving as the solvent as well. The reaction is usually carried out at room temperature or with gentle heating.

  • Work-up: Upon completion, the reaction mixture is filtered to remove the amine hydrohalide salt. The solvent is evaporated, and the residue is taken up in an organic solvent and washed with aqueous ammonium chloride to remove copper salts. The organic layer is dried and concentrated, and the product is purified by chromatography.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a powerful and general method for the synthesis of aryl amines from aryl halides.[10][11][12] This reaction has broad scope with respect to both the amine and the aryl halide coupling partners.

Mechanistic Insight: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond.[10][11] For this compound, the amination is expected to occur selectively at the 6-position.[13][14]

Experimental Protocol: Synthesis of Methyl 6-amino-2-chloronicotinates

  • Reaction Setup: In a glovebox, a vial is charged with this compound (1.0 equiv.), a palladium pre-catalyst (e.g., Pd₂(dba)₃ or a G3-precatalyst) (1-3 mol%), a suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP) (2-6 mol%), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.2-1.5 equiv.).

  • Reagent Addition: The amine (1.1-1.2 equiv.) and an anhydrous, degassed solvent (e.g., toluene, dioxane, or THF) are added.

  • Reaction: The vial is sealed and heated to 80-110 °C until the starting material is consumed.

  • Work-up: The reaction is cooled, diluted with an organic solvent, and filtered through a plug of silica gel. The filtrate is concentrated, and the product is purified by column chromatography or crystallization.

Head-to-Head Performance Comparison

The choice of the optimal cross-coupling method depends on the desired transformation, the nature of the coupling partner, and the required functional group tolerance. The following table provides a comparative overview based on typical experimental outcomes for the selective functionalization of this compound at the 6-position.

Cross-Coupling Method Typical Coupling Partner Typical Catalyst System Typical Base Typical Temperature Typical Yield Range Key Advantages Key Disadvantages
Suzuki-Miyaura Aryl/heteroaryl boronic acids/estersPd(PPh₃)₄, PdCl₂(dppf), Buchwald pre-catalystsK₂CO₃, Cs₂CO₃, K₃PO₄80-110 °C70-95%Broad substrate scope, mild conditions, non-toxic reagentsBoronic acids can be unstable
Stille OrganostannanesPd(PPh₃)₄, PdCl₂(PPh₃)₂- (sometimes co-catalyst)80-120 °C60-90%Stable coupling partners, tolerant of many functional groupsToxicity of tin reagents and byproducts
Heck AlkenesPd(OAc)₂, PdCl₂(PPh₃)₂Et₃N, K₂CO₃, NaOAc100-140 °C50-85%Atom economical, direct alkenylationHigher temperatures often required, regioselectivity can be an issue with some alkenes
Sonogashira Terminal alkynesPd(PPh₃)₄/CuI, PdCl₂(PPh₃)₂/CuIEt₃N, i-Pr₂NHRT - 60 °C75-95%Mild conditions, direct introduction of alkynesRequires a co-catalyst, potential for alkyne homocoupling
Buchwald-Hartwig Primary/secondary aminesPd₂(dba)₃/ligand, Buchwald pre-catalystsNaOtBu, K₃PO₄, LHMDS80-120 °C65-95%Broad amine scope, high functional group toleranceRequires strong bases, sensitive to air and moisture

Visualizing the Catalytic Cycles

To further elucidate the mechanistic underpinnings of these transformations, the following diagrams illustrate the generalized catalytic cycles.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L2)-Br Ar-Pd(II)(L2)-Br Pd(0)L2->Ar-Pd(II)(L2)-Br Oxidative Addition (Ar-Br) Ar-Pd(II)(L2)-R Ar-Pd(II)(L2)-R Ar-Pd(II)(L2)-Br->Ar-Pd(II)(L2)-R Transmetalation (R-B(OR)2, Base) Ar-Pd(II)(L2)-R->Pd(0)L2 Reductive Elimination Ar-R Ar-R Ar-Pd(II)(L2)-R->Ar-R

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

Stille_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L2)-Br Ar-Pd(II)(L2)-Br Pd(0)L2->Ar-Pd(II)(L2)-Br Oxidative Addition (Ar-Br) Ar-Pd(II)(L2)-R Ar-Pd(II)(L2)-R Ar-Pd(II)(L2)-Br->Ar-Pd(II)(L2)-R Transmetalation (R-SnBu3) Ar-Pd(II)(L2)-R->Pd(0)L2 Reductive Elimination Ar-R Ar-R Ar-Pd(II)(L2)-R->Ar-R

Caption: Generalized catalytic cycle for the Stille coupling.

Heck_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L2)-Br Ar-Pd(II)(L2)-Br Pd(0)L2->Ar-Pd(II)(L2)-Br Oxidative Addition (Ar-Br) R-CH2-CH(Ar)-Pd(II)(L2)-Br R-CH2-CH(Ar)-Pd(II)(L2)-Br Ar-Pd(II)(L2)-Br->R-CH2-CH(Ar)-Pd(II)(L2)-Br Migratory Insertion (Alkene) H-Pd(II)(L2)-Br H-Pd(II)(L2)-Br R-CH2-CH(Ar)-Pd(II)(L2)-Br->H-Pd(II)(L2)-Br β-Hydride Elimination Ar-CH=CH-R Ar-CH=CH-R R-CH2-CH(Ar)-Pd(II)(L2)-Br->Ar-CH=CH-R H-Pd(II)(L2)-Br->Pd(0)L2 Reductive Elimination (Base)

Caption: Generalized catalytic cycle for the Heck reaction.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L2)-Br Ar-Pd(II)(L2)-Br Pd(0)L2->Ar-Pd(II)(L2)-Br Oxidative Addition (Ar-Br) Ar-Pd(II)(L2)-C≡CR Ar-Pd(II)(L2)-C≡CR Ar-Pd(II)(L2)-Br->Ar-Pd(II)(L2)-C≡CR Transmetalation Ar-Pd(II)(L2)-C≡CR->Pd(0)L2 Reductive Elimination Ar-C≡CR Ar-C≡CR Ar-Pd(II)(L2)-C≡CR->Ar-C≡CR H-C≡CR H-C≡CR Cu-C≡CR Cu-C≡CR H-C≡CR->Cu-C≡CR Base Cu-C≡CR->Ar-Pd(II)(L2)-Br

Caption: Generalized catalytic cycles for the Sonogashira coupling.

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L2)-Br Ar-Pd(II)(L2)-Br Pd(0)L2->Ar-Pd(II)(L2)-Br Oxidative Addition (Ar-Br) [Ar-Pd(II)(L2)(HNR'R'')]Br [Ar-Pd(II)(L2)(HNR'R'')]Br Ar-Pd(II)(L2)-Br->[Ar-Pd(II)(L2)(HNR'R'')]Br Amine Coordination Ar-Pd(II)(L2)-NR'R'' Ar-Pd(II)(L2)-NR'R'' [Ar-Pd(II)(L2)(HNR'R'')]Br->Ar-Pd(II)(L2)-NR'R'' Deprotonation (Base) Ar-Pd(II)(L2)-NR'R''->Pd(0)L2 Reductive Elimination Ar-NR'R'' Ar-NR'R'' Ar-Pd(II)(L2)-NR'R''->Ar-NR'R''

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Conclusion and Future Outlook

The selective functionalization of this compound is a readily achievable and highly valuable transformation in modern organic synthesis. The inherent reactivity difference between the C-Br and C-Cl bonds provides a reliable handle for regioselective cross-coupling at the 6-position. The choice between Suzuki-Miyaura, Stille, Heck, Sonogashira, and Buchwald-Hartwig methodologies will be dictated by the specific synthetic target and the nature of the desired substituent. While the Suzuki-Miyaura and Buchwald-Hartwig reactions often represent the most versatile and widely applicable methods for C-C and C-N bond formation, respectively, the other coupling strategies provide essential tools for the introduction of diverse functionalities. Future developments in catalyst design, particularly those that might enable selective activation of the C-Cl bond in the presence of the C-Br bond, would further expand the synthetic utility of this valuable building block.

References

A Senior Application Scientist's Guide to the Structural Validation of Novel Compounds from Methyl 6-bromo-2-chloronicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Blueprint for Discovery

Methyl 6-bromo-2-chloronicotinate is a highly functionalized pyridine derivative, serving as a versatile and powerful starting block in medicinal chemistry and materials science.[1][2] Its three distinct reactive sites—the ester and two different halogen atoms—allow for the directed and diverse synthesis of novel molecular architectures. These resulting compounds are frequently investigated as potential G-protein coupled receptor (GPCR) modulators, kinase inhibitors, and other therapeutic agents.[3][4]

However, the promise of a novel compound is only as reliable as its structure. Unambiguous structural validation is the bedrock of reproducible science. It ensures that Structure-Activity Relationships (SAR) are meaningful, that intellectual property is secure, and that subsequent biological or material science studies are based on a known molecular entity. This guide provides a comprehensive, field-proven framework for validating the structures of compounds synthesized from this key intermediate. We will move beyond a simple checklist of techniques, delving into the causality behind experimental choices and presenting a logical, self-validating workflow.

The Analytical Gauntlet: A Phased Approach to Structural Certainty

The validation of a novel chemical entity is not a single experiment but a systematic process of inquiry. Each technique provides a different piece of the puzzle. The most efficient workflow begins with methods that confirm the proposed transformation and molecular formula, followed by techniques that establish purity and, finally, those that provide the definitive three-dimensional structure.

G cluster_0 Phase 1: Initial Confirmation cluster_2 Phase 3: Definitive Structure NMR NMR Spectroscopy (¹H, ¹³C) - Confirming Connectivity - MS Mass Spectrometry (LRMS/HRMS) - Confirming Mass & Formula - NMR->MS Confirm mass HPLC HPLC - Assessing Purity (≥95%) - MS->HPLC Assess purity XRAY X-Ray Crystallography - Unambiguous 3D Structure - Absolute Stereochemistry - MS->XRAY If crystal available & structure is complex EA Elemental Analysis - Orthogonal Formula Check - HPLC->EA Screening Biological Screening or Further Development HPLC->Screening EA->Screening XRAY->Screening Synthesis Novel Compound Synthesized Synthesis->NMR Primary check

Caption: A logical workflow for the structural validation of a novel compound.

Part 1: Core Spectroscopic Techniques - The First Line of Evidence

The initial goal after synthesis is to rapidly confirm that the intended chemical transformation occurred. NMR and Mass Spectrometry are the workhorses for this phase, providing foundational evidence of connectivity and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For derivatives of this compound, NMR confirms not only the presence of key functional groups but also their precise placement on the pyridine ring.

Expertise in Action: The pyridine ring's electronic nature heavily influences the chemical shifts (δ) of its protons and carbons. The electron-withdrawing nitrogen atom and halogen substituents create a characteristic downfield shift for the ring protons, typically observed between δ 7.0-9.0 ppm.[5] Upon successful substitution of the bromine or chlorine, predictable changes in the chemical shifts and coupling patterns of the remaining aromatic protons provide immediate evidence of the reaction's outcome. For instance, substitution at the 6-position ( bromine) will most significantly affect the proton at the 5-position. A downfield shift of all protons is generally observed when the pyridine nitrogen is quaternized or protonated.[6]

Comparative Analysis of NMR Techniques

TechniqueInformation ProvidedCausality & Use Case
¹H NMR Proton environment, count, and connectivity (via J-coupling).The first and most crucial experiment. Quickly confirms the presence of expected signals (e.g., aromatic protons, new substituent protons) and the disappearance of starting material signals.
¹³C NMR Carbon skeleton, number of unique carbons.Confirms the total number of carbons in the molecule. The chemical shifts of ring carbons are highly sensitive to the attached substituents, providing further proof of the substitution pattern.[5]
2D COSY Shows coupling between protons (¹H-¹H correlation).Unambiguously establishes which protons are adjacent on the molecular scaffold. Essential for assigning signals in complex or overlapping regions of the ¹H spectrum.
2D HSQC/HMQC Shows direct one-bond correlation between protons and carbons (¹H-¹³C).Maps each proton directly to the carbon it is attached to, allowing for confident assignment of the carbon skeleton.
2D HMBC Shows longer-range (2-3 bond) correlation between protons and carbons (¹H-¹³C).The definitive experiment for piecing together the entire molecular structure. It reveals connections between different fragments of the molecule, for example, connecting a new substituent to the specific carbon atom on the pyridine ring.
Protocol: Standard ¹H and ¹³C NMR Analysis
  • Sample Preparation: Dissolve ~5-10 mg of the purified, dry compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. Ensure the compound is fully dissolved.

  • Internal Standard: Tetramethylsilane (TMS) is typically pre-added to the solvent by the manufacturer and serves as the 0 ppm reference.

  • Spectrometer Setup: Insert the sample into the spectrometer. Allow a few minutes for the sample to equilibrate to the probe temperature.

  • Locking and Shimming: The instrument will automatically lock onto the deuterium signal of the solvent and shim the magnetic field to ensure homogeneity and high resolution.

  • ¹H Acquisition: Acquire a standard proton spectrum. A 30° or 45° pulse angle with a 1-2 second relaxation delay is usually sufficient for a quick qualitative spectrum.

  • ¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. This is a less sensitive nucleus, so a larger number of scans will be required. A standard acquisition may take anywhere from a few minutes to several hours depending on the sample concentration.

  • Data Processing: Fourier transform the raw data (FID), phase the spectrum, and calibrate the chemical shift scale to the TMS signal (0 ppm) or the residual solvent peak. Integrate the ¹H NMR signals to determine proton ratios.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

MS provides the molecular weight of the novel compound, serving as a critical check against the expected molecular formula. For compounds derived from this compound, MS offers a particularly powerful diagnostic tool due to the unique isotopic signatures of the two halogen atoms.

Expertise in Action: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. A molecule containing one bromine and one chlorine atom will therefore exhibit a characteristic cluster of peaks in its mass spectrum:

  • M+ peak: Contains ⁷⁹Br and ³⁵Cl.

  • M+2 peak: Contains ⁸¹Br and ³⁵Cl OR ⁷⁹Br and ³⁷Cl. This peak will be the most intense in the cluster.

  • M+4 peak: Contains ⁸¹Br and ³⁷Cl.

The presence of this distinct isotopic pattern is exceptionally strong evidence for the retention or incorporation of both halogen atoms in the final structure. High-Resolution Mass Spectrometry (HRMS) takes this a step further by measuring the mass-to-charge ratio (m/z) with extremely high precision (typically <5 ppm error), allowing for the unambiguous determination of the compound's elemental composition.[7]

Comparative Analysis of Ionization Techniques

TechniquePrincipleSuitability for Nicotinate Derivatives
Electrospray (ESI) Soft ionization; sample is sprayed into a charged droplet, solvent evaporates, leaving charged ions.Highly suitable. These pyridine-based compounds can be readily protonated at the nitrogen atom, making them ideal for positive-ion mode ESI-MS. It minimizes fragmentation, usually showing a strong [M+H]⁺ ion.
Electron Impact (EI) Hard ionization; sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation.Suitable, but provides different information. Often used with Gas Chromatography (GC-MS). It will show the molecular ion (M⁺) and a reproducible fragmentation pattern that can serve as a fingerprint for the molecule.[8]
Protocol: High-Resolution Mass Spectrometry (HRMS) via ESI
  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: The sample can be directly infused into the mass spectrometer using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Use positive-ion mode ESI. Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the [M+H]⁺ ion.

  • Mass Analysis: Acquire the spectrum in high-resolution mode. Ensure the mass range covers the expected m/z of the target compound.

  • Data Analysis: Identify the monoisotopic mass of the [M+H]⁺ ion. Use the instrument's software to calculate the elemental composition based on the exact mass. The measured mass should be within 5 ppm of the theoretical mass for the proposed formula. Confirm the presence of the characteristic Br/Cl isotopic pattern.

Part 2: Definitive Structure & Purity Assessment

Once the basic structure and formula are confirmed, the next critical steps are to establish the compound's purity and, if necessary, determine its exact three-dimensional arrangement in space.

Purity Assessment: The Foundation of Reliable Data

A compound's purity is not a trivial detail; it is a prerequisite for reliable biological and physical data. For most screening and drug development applications, a purity level of ≥95% is the accepted standard.[9] High-Performance Liquid Chromatography (HPLC) is the gold standard for this assessment.[10]

Expertise in Action: Why HPLC? Compounds derived from this compound are typically non-volatile and thermally stable, making them ideal candidates for HPLC analysis.[11] A reversed-phase (RP-HPLC) method, using a nonpolar stationary phase (like C18) and a polar mobile phase, provides excellent separation of the main compound from unreacted starting materials, reagents, and most side products.[11] The area percentage of the main peak in the chromatogram is used to determine the purity.

Comparative Analysis of Purity Techniques

TechniquePrincipleStrengthsLimitations
HPLC-UV Separation by polarity; detection by UV absorbance.Robust, reproducible, excellent for quantification (area %), widely available.[10]Requires the analyte and impurities to have a UV chromophore. Co-eluting impurities can be missed.
HPLC-MS Separation by polarity; detection by mass.Provides mass information for each peak, confirming the identity of impurities. Highly sensitive.[10]More complex and expensive than HPLC-UV. Quantification can be less straightforward.
qNMR Quantitative NMR; integrates analyte signal against a certified internal standard.Provides "absolute" purity without needing a reference standard of the analyte itself.Lower sensitivity than HPLC, requires a well-resolved analyte signal, and a precisely weighed internal standard.[11]
Elemental Analysis Combustion of the sample to measure %C, %H, %N.Provides a bulk purity assessment and confirms the elemental composition. Orthogonal to chromatographic methods.Insensitive to impurities with a similar elemental composition to the main compound. Requires several milligrams of sample.
Protocol: RP-HPLC Purity Method Development
  • Column Selection: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Use a gradient elution to effectively separate compounds with different polarities.

    • Solvent A: Water + 0.1% Formic Acid or Trifluoroacetic Acid (TFA)

    • Solvent B: Acetonitrile or Methanol + 0.1% Formic Acid or TFA

  • Gradient Program: Begin with a high percentage of Solvent A and gradually increase the percentage of Solvent B over 15-20 minutes. For example: 5% B to 95% B over 15 minutes, hold at 95% B for 2 minutes, then return to 5% B and equilibrate for 3 minutes.

  • Detection: Use a UV detector set to a wavelength where the compound has strong absorbance (e.g., 254 nm, or a wavelength determined from a UV scan).

  • Injection: Dissolve a small amount of the sample (~1 mg/mL) in the mobile phase and inject 5-10 µL.

  • Analysis: Integrate all peaks in the chromatogram. Purity is calculated as: (Area of Main Peak / Total Area of All Peaks) * 100%.

Single-Crystal X-Ray Crystallography: The Unambiguous Answer

While spectroscopic methods provide a robust picture of the molecule's structure, they are ultimately inferential. Single-Crystal X-Ray Crystallography is the only technique that provides a direct, unambiguous, and three-dimensional visualization of the molecular structure.[12]

Expertise in Action: This technique is the "gold standard" for structural determination.[13] If a suitable single crystal can be grown, X-ray diffraction analysis will reveal precise bond lengths, bond angles, and the conformation of the molecule in the solid state. Crucially, if the synthesis introduces a chiral center and the compound is resolved into a single enantiomer, X-ray crystallography can determine its absolute configuration, often by measuring anomalous dispersion effects, especially given the presence of heavy atoms like bromine.[14][15][16] The primary challenge and rate-limiting step is often the process of growing a diffraction-quality crystal.[12]

G cluster_0 Experimental Phase cluster_1 Computational Phase Crystal Grow Single Crystal (Slow Evaporation, Vapor Diffusion, etc.) Mount Mount Crystal on Diffractometer Crystal->Mount Data Collect Diffraction Data (X-ray Source -> Crystal -> Detector) Mount->Data Solve Solve Structure (Determine Electron Density Map) Data->Solve Refine Refine Model (Fit Atoms to Density, Refine Positions) Solve->Refine Validate Validate Structure (Check R-factors, Bond Lengths, etc.) Refine->Validate Final Final Structure (CIF file) - Bond Lengths & Angles - Absolute Configuration Validate->Final

Caption: The workflow for single-crystal X-ray crystallography analysis.

Summary & Decision-Making Guide

The structural validation of novel compounds derived from this compound requires a thoughtful, multi-faceted approach. No single technique is sufficient. The table below summarizes the key methods and their roles.

TechniqueInformation ProvidedKey Strength for this Compound ClassPrimary Limitation
¹H, ¹³C, 2D NMR Atomic connectivity, chemical environmentUnrivaled for determining the substitution pattern on the pyridine ring.Does not provide molecular weight or purity data directly.
HRMS Exact mass & elemental compositionThe unique Br/Cl isotopic pattern provides a definitive elemental signature.Does not distinguish between isomers.
RP-HPLC Purity, number of componentsRobust and reliable method to ensure the sample meets the ≥95% purity standard for further testing.Purity value is relative (area %) unless a certified standard is used.
X-Ray Crystallography Unambiguous 3D structure, absolute configurationProvides the ultimate, irrefutable structural proof.[12][16]Requires a high-quality single crystal, which can be difficult or impossible to obtain.
Elemental Analysis Bulk elemental composition (%C, H, N)An excellent orthogonal check on the formula determined by HRMS.Insensitive to isomeric impurities or those with similar elemental composition.

To aid in selecting the appropriate analytical path, the following decision tree can be used:

G cluster_answers Q1 What is the question? A1 Use NMR (¹H, ¹³C) and LRMS/HRMS Q1->A1 Did my reaction work? What is the basic structure? A2 Use HPLC-UV/MS (Aim for ≥95%) Q1->A2 Is my compound pure enough for biological screening? A3 Pursue Single-Crystal X-Ray Crystallography Q1->A3 What is the absolute stereochemistry? A4 Use 2D NMR (HMBC, NOESY) and consider X-Ray Q1->A4 How do I distinguish between isomers?

Caption: A decision tree for selecting the appropriate validation technique.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 6-bromo-2-chloronicotinate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the materials we handle. This guide provides essential, field-tested protocols for the safe handling of Methyl 6-bromo-2-chloronicotinate (CAS No. 1142192-03-7), focusing on the selection and use of appropriate Personal Protective Equipment (PPE). Our objective is to move beyond a simple checklist, offering a procedural and logical framework that ensures your safety and the integrity of your research.

Hazard Assessment: Understanding the Compound

This compound is a halogenated pyridine derivative. While comprehensive toxicological data for this specific compound is limited, its classification and the known hazards of structurally similar chemicals provide a clear basis for a cautious approach. The primary known hazard is acute oral toxicity.[1] However, related halogenated nicotinic acid derivatives are known to cause skin irritation, serious eye irritation, and respiratory irritation.[2][3][4] Therefore, we must assume it poses multiple risks.

The Globally Harmonized System (GHS) classification for this compound provides our starting point for risk assessment.[5]

Table 1: GHS Hazard Profile for this compound

Hazard Class GHS Code Signal Word Pictogram

| Acute Toxicity, Oral (Category 4) | H302 | Warning | GHS07 (Exclamation Mark) |

This table is based on the primary classification found in supplier safety data sheets. Due to the nature of related compounds, irritation to skin, eyes, and the respiratory system should be anticipated.

Core PPE Requirements: A Multi-Layered Defense

The selection of PPE is not a one-size-fits-all exercise; it is a risk-based decision. For this compound, a solid, the primary routes of exposure are inhalation of dust particles, skin contact, and eye contact. The following PPE is mandatory for handling this compound.

Eye and Face Protection
  • What to Use: Chemical safety goggles with side shields that conform to European Standard EN166 or OSHA 29 CFR 1910.133.[6] In situations with a higher risk of splashing, such as when handling solutions or during transfers, a full-face shield should be worn over the safety goggles.

  • Causality: The structure of this compound suggests it is likely to be a serious eye irritant.[3][7] Standard safety glasses are insufficient as they do not provide a seal around the eyes to protect from airborne dust or splashes. Goggles are essential to prevent irreversible eye damage.[8]

Hand Protection
  • What to Use: Chemical-resistant gloves are required.[8] For closely related pyridines, butyl rubber or polyvinyl alcohol (PVA) gloves are recommended, with a specific caution against using nitrile gloves.[9] However, glove compatibility can be highly specific.

  • Causality and Protocol: Halogenated organic compounds can degrade or permeate common glove materials. It is imperative to consult the glove manufacturer's compatibility chart for this specific chemical or chemical class. Always inspect gloves for any signs of degradation or perforation before use.[1] Employ the proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[1] After any handling procedure, wash your hands thoroughly with soap and water.[1][2]

Body Protection
  • What to Use: A fully-buttoned, long-sleeved laboratory coat is the minimum requirement.[9] For larger quantities or procedures with a higher risk of contamination, consider impervious clothing or a chemical-resistant apron over the lab coat.[3][10] Wear long pants and closed-toe shoes.

  • Causality: This protocol minimizes the risk of accidental skin exposure from spills or dust.[7] As related compounds are known skin irritants, preventing direct contact is a primary safety objective.[7]

Respiratory Protection
  • What to Use: A NIOSH-approved respirator may be necessary under certain conditions.[7][11]

  • Causality and Engineering Controls: this compound is a solid, but fine powders can become airborne. The primary and most effective line of defense is an engineering control, not a respirator. All weighing and handling of this compound must be conducted within a properly functioning and certified laboratory chemical fume hood. [9] This control captures dust at the source, preventing inhalation. A respirator should only be considered as a secondary measure if engineering controls are insufficient or during emergency situations like a large spill.[2][9]

Procedural Workflow: PPE and Handling Protocol

Adherence to a strict procedural workflow is critical for safety. The following steps should be followed for every operation involving this compound.

Preparation
  • Verify Engineering Controls: Confirm that the chemical fume hood is operational and the certification is current.

  • Clear Workspace: Ensure the designated handling area within the fume hood is clean and uncluttered.

  • Locate Emergency Equipment: Verify that a safety shower and an emergency eyewash station are unobstructed and accessible within a 10-second travel distance.[9]

  • Assemble Materials: Place all necessary equipment (spatulas, weigh boats, containers) and the chemical inside the fume hood before beginning work.

Donning PPE (Sequence is Critical)
  • Body Protection: Don lab coat, ensuring it is fully buttoned.

  • Hand Protection: Don the appropriate inner gloves if a double-gloving procedure is warranted.

  • Respiratory Protection: If required by your site-specific risk assessment, perform a seal check and don your respirator.

  • Eye/Face Protection: Put on chemical safety goggles. If needed, add a face shield.

  • Outer Gloves: Don the primary chemical-resistant outer gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

Doffing PPE (Reverse Order, Contamination-Aware)
  • Outer Gloves: Remove outer gloves using a technique that avoids touching the external surface with bare skin. Dispose of them in a designated hazardous waste container.

  • Face/Eye Protection: Remove the face shield (if used), followed by the goggles, handling them by the straps.

  • Body Protection: Unbutton and remove the lab coat, folding it so the contaminated exterior is contained inward.

  • Respiratory Protection: If used, remove the respirator.

  • Inner Gloves: Remove the final pair of gloves.

  • Hygiene: Immediately wash hands and forearms thoroughly with soap and water.

Operational and Disposal Plan

  • Handling: All manipulations of this compound should occur in a designated area within a chemical fume hood to contain any dust or vapors.[7][9]

  • Spill Response: For a small spill within the fume hood, use an inert absorbent material, place it in a sealed, labeled container, and dispose of it as hazardous waste.[2][9] For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

  • Disposal: All chemical waste and contaminated disposables (e.g., gloves, weigh paper, absorbent pads) must be collected in a clearly labeled, sealed hazardous waste container.[7] Never dispose of this material in standard trash or down the drain.[1] Follow all local, regional, and national regulations for hazardous waste disposal.[11]

Emergency Procedures for Accidental Exposure

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2] Seek medical attention.

  • Eye Contact: Immediately flush eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open.[6][9] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.

  • Ingestion: Rinse the mouth with water. Do not induce vomiting.[1] Seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.

Visualization: PPE Selection and Handling Workflow

The following diagram outlines the critical decision points and procedural flow for safely working with this compound.

Caption: Logical workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.